JNJ10191584
Descripción
Propiedades
IUPAC Name |
(6-chloro-1H-benzimidazol-2-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-17-4-6-18(7-5-17)13(19)12-15-10-3-2-9(14)8-11(10)16-12/h2-3,8H,4-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIWSUQWIOVGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC3=C(N2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170826 | |
| Record name | (5-Chloro-1H-benzimidazol-2-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801170826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73903-17-0 | |
| Record name | (6-Chloro-1H-benzimidazol-2-yl)(4-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73903-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JNJ-10191584 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073903170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Chloro-1H-benzimidazol-2-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801170826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-10191584 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EE5T3WL8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of JNJ10191584 on the Histamine H4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ10191584, also known as VUF6002, is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T-cells, and dendritic cells.[1][2] Its expression profile implicates the H4 receptor as a key player in inflammatory and immune responses, making it an attractive therapeutic target for a variety of disorders such as allergic rhinitis, asthma, and atopic dermatitis.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological properties, its impact on H4 receptor-mediated signaling pathways, and the experimental protocols used for its characterization.
Core Pharmacological Profile of this compound
This compound is characterized as a high-affinity, selective antagonist of the human H4 receptor. Its primary mechanism of action is to block the binding of the endogenous agonist, histamine, to the H4 receptor, thereby inhibiting its downstream signaling cascades.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | Parameter | Value (nM) | Species | Reference |
| H4 | This compound | K_i_ | 26 | Human | [5][6] |
| H3 | This compound | K_i_ | 14100 | Human | [5][6] |
This table clearly demonstrates the high affinity and selectivity of this compound for the H4 receptor over the H3 receptor, with a selectivity of over 540-fold.[5][6]
Table 2: Functional Antagonist Activity
| Assay | Cell Type | Parameter | Value (nM) | Species | Reference |
| Eosinophil Chemotaxis | Eosinophils | IC_50_ | 530 | Not Specified | [5][6] |
| Mast Cell Chemotaxis | Mast Cells | IC_50_ | 138 | Not Specified | [5][6] |
This table highlights the functional consequence of H4 receptor antagonism by this compound, demonstrating its ability to inhibit key inflammatory cell migratory responses.
H4 Receptor Signaling and Modulation by this compound
The histamine H4 receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist like histamine, the receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, mobilization of intracellular calcium (Ca²⁺), and recruitment of β-arrestin. This compound, as an antagonist, blocks these histamine-induced events.
Signaling Pathway Diagram
The following diagram illustrates the canonical H4 receptor signaling pathway and the point of intervention by this compound.
Caption: H4R signaling cascade and the antagonistic action of this compound.
While this compound is classified as a "silent antagonist," it is noteworthy that a structurally similar H4 receptor antagonist, JNJ7777120, has been shown to exhibit biased agonism, recruiting β-arrestin without activating G-proteins.[7][8] Further investigation is required to determine if this compound shares this property.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. The following sections outline the key experimental protocols used to characterize this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (K_i_) of this compound for the H4 receptor.
Protocol Workflow:
Caption: Workflow for the radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human H4 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a constant concentration of a suitable radioligand (e.g., [³H]histamine) and a range of concentrations of the unlabeled competitor, this compound.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The K_i_ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay measures the ability of this compound to inhibit the directed migration of immune cells towards a chemoattractant.
Protocol Workflow:
Caption: Workflow for the chemotaxis assay.
Detailed Methodology:
-
Cell Preparation: Eosinophils are isolated from human peripheral blood, or mast cells are cultured from bone marrow precursors.
-
Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Assay Setup: A chemoattractant, such as histamine, is added to the lower wells of a multi-well plate containing inserts with a porous membrane (e.g., Transwell®).
-
Cell Migration: The pre-incubated cells are added to the upper chamber of the inserts. The plate is then incubated for a period (e.g., 1-3 hours) at 37°C in a humidified incubator with 5% CO₂ to allow the cells to migrate through the pores towards the chemoattractant in the lower chamber.
-
Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye (e.g., Calcein-AM) to label the cells and measuring the fluorescence in the lower chamber.
-
Data Analysis: The percentage of inhibition of chemotaxis at each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the histamine H4 receptor. Its mechanism of action involves the competitive blockade of histamine binding, leading to the inhibition of Gi/o-mediated signaling pathways. This results in the attenuation of key inflammatory responses, most notably the chemotaxis of eosinophils and mast cells. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the fields of pharmacology and drug development who are investigating the role of the H4 receptor in health and disease and exploring the therapeutic potential of its antagonists. Further studies to elucidate the potential for biased agonism at the H4 receptor by this compound would provide a more complete understanding of its molecular pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNJ-10191584 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]
- 7. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of multiple histamine H₄ receptor compound classes uncovers Gαi protein- and β-arrestin2-biased ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ10191584 (VUF6002): A Technical Guide to a Selective Histamine H4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ10191584, also known as VUF6002, is a potent and selective antagonist of the histamine H4 receptor (H4R).[1] This technical guide provides a comprehensive overview of its pharmacological properties, including its binding affinity and functional activity. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and development. Additionally, this document includes visualizations of the histamine H4 receptor signaling pathway and representative experimental workflows to enhance understanding of its mechanism of action and experimental application.
Introduction
The histamine H4 receptor is the most recently identified of the four histamine receptor subtypes and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[2] This expression profile implicates the H4 receptor in the modulation of immune responses and inflammatory processes. Consequently, the H4 receptor has emerged as a promising therapeutic target for a range of inflammatory and immune-mediated disorders. This compound (VUF6002) is a key pharmacological tool for investigating the physiological and pathophysiological roles of the H4 receptor.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound (VUF6002), demonstrating its high affinity and selectivity for the histamine H4 receptor, as well as its functional antagonistic activity.
Table 1: Receptor Binding Affinity of this compound (VUF6002)
| Target Receptor | Ligand | Ki (nM) | Species | Reference |
| Histamine H4 Receptor | This compound | 26 | Human | [3][4][5] |
| Histamine H4 Receptor | This compound | 79.42 | Human | [6] |
| Histamine H3 Receptor | This compound | 14,100 (14.1 µM) | Human | [3][4][5] |
| Histamine H3 Receptor | This compound | 3,981 | Human | [6] |
Table 2: Functional Activity of this compound (VUF6002)
| Assay | Cell Type | IC50 (nM) | Species | Reference |
| Eosinophil Chemotaxis | Eosinophils | 530 | Not Specified | [3][6] |
| Mast Cell Chemotaxis | Mast Cells | 138 | Not Specified | [3][6] |
Signaling Pathway
This compound acts as an antagonist at the histamine H4 receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Antagonism by this compound blocks the downstream signaling cascade initiated by histamine binding. This includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of intracellular calcium mobilization.
Experimental Protocols
In Vitro Assays
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the histamine H4 receptor.
-
Objective: To determine the Ki of this compound for the H4 receptor.
-
Materials:
-
Cell membranes expressing the human histamine H4 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [3H]-Histamine or another suitable H4R-specific radioligand.
-
This compound (VUF6002) stock solution.
-
Non-specific binding control: High concentration of a non-radiolabeled H4R ligand (e.g., unlabeled histamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled ligand).
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.
-
This protocol outlines a general method for assessing the inhibitory effect of this compound on mast cell or eosinophil chemotaxis.
-
Objective: To determine the IC50 of this compound for inhibiting histamine-induced chemotaxis.
-
Materials:
-
Mast cells or eosinophils.
-
Chemoattractant: Histamine.
-
This compound (VUF6002) stock solution.
-
Chemotaxis chamber (e.g., Boyden chamber).
-
Cell culture medium.
-
Cell staining dye (e.g., Calcein AM).
-
Fluorescence plate reader or microscope.
-
-
Procedure:
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Place histamine in the lower chamber of the chemotaxis plate.
-
Add the pre-incubated cells to the upper chamber, separated by a porous membrane.
-
Incubate the plate to allow for cell migration.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells using a fluorescence plate reader or by counting under a microscope.
-
Calculate the percentage inhibition of chemotaxis at each concentration of this compound and determine the IC50 value.
-
References
- 1. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Induction of active and adoptive relapsing experimental autoimmune encephalomyelitis (EAE) using an encephalitogenic epitope of proteolipid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteolipid protein-induced mouse model of multiple sclerosis requires B cell-mediated antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4,6-trinitrobenzene sulfonic acid-induced chronic colitis with fibrosis and modulation of TGF-β1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
JNJ10191584: A Technical Guide to its Function as a Histamine H4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of JNJ10191584, a potent and selective histamine H4 receptor (H4R) antagonist. This document details its core functions, presents quantitative data on its activity, outlines detailed experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.
Core Function and Mechanism of Action
This compound, also known as VUF6002, is a small molecule that acts as a selective antagonist at the histamine H4 receptor.[1][2][3] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[2] This expression profile implicates the H4 receptor as a key player in inflammatory and immune responses.
The histamine H4 receptor couples to the Gαi/o subunit of the heterotrimeric G protein complex.[4][5][6] Upon activation by its endogenous ligand, histamine, the H4R promotes the exchange of GDP for GTP on the Gαi/o subunit. This leads to the dissociation of the Gαi/o-GTP complex from the Gβγ dimer. The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels.[4][5][6] The Gβγ subunit can also activate downstream effectors, including phospholipase C (PLC), leading to intracellular calcium mobilization.[7][8][9] Furthermore, H4R activation can modulate the activity of mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK1/2.[4]
As a competitive antagonist, this compound binds to the H4 receptor and prevents histamine from binding and initiating these downstream signaling events. By blocking H4R activation, this compound effectively inhibits the pro-inflammatory and immunomodulatory functions of histamine mediated through this receptor subtype.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and functional antagonist activity.
Table 1: Receptor Binding Affinity of this compound [3]
| Receptor | Ligand | Ki (nM) |
| Histamine H4 | This compound | 26 |
| Histamine H3 | This compound | 14,100 |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonist Activity of this compound [3]
| Assay | Cell Type | IC50 (nM) |
| Mast Cell Chemotaxis | Mast Cells | 138 |
| Eosinophil Chemotaxis | Eosinophils | 530 |
IC50 (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits 50% of the maximal response to an agonist.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Histamine H4 Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the histamine H4 receptor. The assay measures the ability of this compound to displace a radiolabeled ligand from the receptor.
Materials:
-
HEK293 cells transiently or stably expressing the human histamine H4 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-Histamine.
-
Non-specific binding control: High concentration of unlabeled histamine (e.g., 10 µM).
-
This compound stock solution (in DMSO).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-H4R cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [3H]-Histamine (at a concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]-Histamine, and 50 µL of unlabeled histamine.
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [3H]-Histamine, and 50 µL of varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mast Cell and Eosinophil Chemotaxis Assay
This protocol describes a method to assess the ability of this compound to inhibit the chemotaxis (directed migration) of mast cells and eosinophils towards a chemoattractant.
Materials:
-
Mast cells (e.g., bone marrow-derived mast cells) or eosinophils (e.g., isolated from peripheral blood).
-
Chemoattractant (e.g., histamine or other relevant chemokines).
-
This compound stock solution (in DMSO).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 5 µm pores).
-
Fibronectin (for coating Transwell inserts).
-
Cell staining solution (e.g., Diff-Quik).
-
Microscope.
Procedure:
-
Cell Preparation:
-
Isolate and purify mast cells or eosinophils.
-
Resuspend the cells in assay medium at a concentration of 1 x 106 cells/mL.
-
-
Assay Setup:
-
If using Transwell inserts, coat the underside of the membrane with fibronectin.
-
In the lower wells of the chemotaxis chamber, add assay medium containing the chemoattractant.
-
In the upper chamber, add the cell suspension.
-
To test the inhibitory effect of this compound, pre-incubate the cells with varying concentrations of the compound for 30 minutes at 37°C before adding them to the upper chamber.
-
-
Incubation:
-
Incubate the chemotaxis chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.
-
-
Cell Migration Assessment:
-
After incubation, remove the upper chamber and wipe away the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control (chemoattractant alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
In Vivo Models
This model is used to induce neuropathic pain in rodents to evaluate the analgesic effects of compounds like this compound.
Animals:
-
Male C57BL/6 mice.
Procedure:
-
Anesthesia: Anesthetize the mice with isoflurane.
-
Surgical Procedure:
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Tightly ligate these two nerves with a silk suture and then transect them, removing a small section of the distal nerve stump.
-
Ensure the sural nerve remains intact and untouched.
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
-
Drug Administration:
-
This compound can be administered via various routes, such as intrathecally (i.t.) or by oral gavage, at appropriate doses (e.g., 6 µ g/mouse i.t.).[1]
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments. Measure the paw withdrawal threshold in response to calibrated mechanical stimuli applied to the lateral plantar surface of the hind paw (the sural nerve territory).
-
Assess thermal hyperalgesia using a plantar test apparatus. Measure the paw withdrawal latency in response to a radiant heat source.
-
Testing is typically performed before surgery to establish a baseline and then at multiple time points after surgery and drug administration.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds or latencies between this compound-treated, vehicle-treated, and sham-operated groups to determine the analgesic effect of the compound.
-
EAE is a widely used animal model for multiple sclerosis, characterized by inflammation and demyelination in the central nervous system.
Animals:
-
Female SJL/J mice.
Procedure:
-
EAE Induction:
-
Immunize mice subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein (MOG35-55) peptide in Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the CNS.
-
-
Drug Administration:
-
Clinical Assessment:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
-
Immunological and Histological Analysis:
-
At the end of the experiment, collect spleen and brain tissue.
-
Analyze immune cell populations (e.g., Th1, Th17, Treg cells) in the spleen by flow cytometry.
-
Assess inflammation and demyelination in the spinal cord and brain through histological staining (e.g., Hematoxylin and Eosin, Luxol Fast Blue).
-
-
Data Analysis:
-
Compare the clinical scores, immune cell profiles, and histological findings between this compound-treated and vehicle-treated EAE mice.
-
This model is used to induce an inflammatory bowel disease-like condition in rodents.
Animals:
-
Male Wistar rats.
Procedure:
-
Colitis Induction:
-
Anesthetize the rats.
-
Instill a solution of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in ethanol intra-rectally to induce colonic inflammation.
-
-
Drug Administration:
-
Administer this compound orally at doses ranging from 10-100 mg/kg, twice daily.[13]
-
-
Assessment of Colitis:
-
After a set period (e.g., 3 days), euthanize the animals and collect the colon.
-
Score the macroscopic damage to the colon.
-
Measure the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration, in colonic tissue.
-
Measure the levels of pro-inflammatory cytokines, such as TNF-α, in colonic tissue homogenates.
-
Perform histological analysis to assess mucosal damage, inflammation, and neutrophil infiltration.
-
-
Data Analysis:
-
Compare the macroscopic scores, MPO activity, cytokine levels, and histological scores between this compound-treated and vehicle-treated colitis groups.
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the histamine H4 receptor and its antagonism by this compound.
Caption: Histamine H4 Receptor Signaling Pathway.
Caption: Experimental Workflow for Chemotaxis Assay.
Caption: Western Blot Workflow for MAPK Phosphorylation.
References
- 1. The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effects of histamine H4 receptor antagonists on experimental colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of JNJ10191584 in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of JNJ10191584, a potent and selective histamine H4 receptor (H4R) antagonist, with a specific focus on its effects on immune cells. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its effects by acting as a silent antagonist at the histamine H4 receptor.[1][2] This receptor is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T-cells, and dendritic cells, playing a crucial role in inflammatory and immune responses.[3][4][5] By blocking the binding of histamine to the H4R, this compound effectively inhibits downstream signaling cascades that mediate chemotaxis, cytokine release, and the modulation of T-cell differentiation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the potency and activity of this compound.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human H4 Receptor | 26 nM | [1][2][6][7][8] |
| Human H3 Receptor | 14.1 µM | [1][6][7][8] | |
| Inhibitory Activity (IC50) | Mast Cell Chemotaxis | 138 nM | [1][6][7] |
| Eosinophil Chemotaxis | 530 nM | [1][6][7] |
Table 1: Receptor Binding Affinity and In Vitro Inhibitory Activity of this compound. This table highlights the high selectivity of this compound for the H4 receptor over the H3 receptor, with a selectivity of over 540-fold, and its potent inhibition of key inflammatory cell migration.[1][6][7][8]
Signaling Pathways
Activation of the histamine H4 receptor on immune cells initiates a signaling cascade primarily through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G-protein activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cellular responses such as chemotaxis and cytokine production. This compound, by blocking the initial histamine binding, prevents the initiation of this entire cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to characterize the biological activity of this compound.
Mast Cell and Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay is used to quantify the ability of this compound to inhibit the migration of mast cells and eosinophils towards a chemoattractant.
-
Apparatus: 48-well Boyden micro-chemotaxis chamber with a polyvinylpyrrolidone-free polycarbonate membrane (e.g., 5 µm pore size for mast cells, 8 µm for eosinophils).
-
Cell Preparation:
-
Mast cells (e.g., bone marrow-derived mast cells) or eosinophils (e.g., isolated from human peripheral blood) are washed and resuspended in assay medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Cells are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Assay Procedure:
-
The lower wells of the Boyden chamber are filled with assay medium containing a chemoattractant (e.g., histamine at 1 µM or another relevant chemoattractant like C5a).
-
The membrane is placed over the lower wells.
-
The cell suspension (50 µL) is added to the upper wells.
-
The chamber is incubated for 3 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification:
-
After incubation, the membrane is removed, and the non-migrated cells on the upper surface are scraped off.
-
The membrane is fixed and stained (e.g., with Diff-Quik).
-
The number of migrated cells on the lower surface of the membrane is counted in several high-power fields using a microscope.
-
The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of cell migration compared to the vehicle control.
-
In Vivo Model of TNBS-Induced Colitis in Rats
This model is used to evaluate the anti-inflammatory effects of this compound in an animal model of inflammatory bowel disease.[4]
-
Animals: Male Wistar rats (200-250 g).
-
Induction of Colitis:
-
Rats are fasted for 24 hours with free access to water.
-
Under light anesthesia, a catheter is inserted intrarectally to a depth of 8 cm.
-
10 mg of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 0.25 mL of 50% ethanol is instilled into the colon.
-
-
Drug Administration:
-
This compound is administered orally (p.o.) twice daily (b.i.d.) at doses ranging from 10 to 100 mg/kg.[4]
-
Treatment starts on the day of colitis induction and continues for 3 days.
-
-
Assessment of Colitis:
-
Macroscopic Scoring: On day 4, rats are euthanized, and the colon is removed. The colon is scored for macroscopic damage based on the presence of ulceration, inflammation, and adhesions.
-
Myeloperoxidase (MPO) Activity: A section of the colon is homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically.
-
Cytokine Levels: Colon homogenates are analyzed for levels of pro-inflammatory cytokines such as TNF-α using ELISA.
-
Histology: A portion of the colon is fixed in formalin, sectioned, and stained with hematoxylin and eosin (H&E) to assess mucosal and submucosal thickness and neutrophil infiltration.
-
In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This model is used to assess the efficacy of this compound in a T-cell-mediated autoimmune disease model that mimics multiple sclerosis.
-
Animals: Female SJL/J mice (8-10 weeks old).
-
Induction of EAE:
-
Mice are immunized subcutaneously with 200 µg of proteolipid protein (PLP) 139-151 peptide emulsified in Complete Freund's Adjuvant (CFA).
-
On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.
-
-
Drug Administration:
-
This compound is administered orally at a dose of 6 mg/kg once daily, starting from day 10 post-immunization and continuing until day 42.[9]
-
-
Assessment of EAE:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (0 = no signs, 5 = moribund).
-
Flow Cytometry: At the end of the study, spleens are harvested, and single-cell suspensions are prepared. Cells are stained with fluorescently labeled antibodies against CD4 and key transcription factors and cytokines (e.g., T-bet for Th1, GATA3 for Th2, RORγt for Th17, Foxp3 for Tregs, IFN-γ, IL-17) to analyze T-cell populations by flow cytometry.
-
Gene Expression Analysis: Brain tissue is collected, and RNA is extracted. Real-time quantitative PCR (qRT-PCR) is performed to measure the mRNA expression levels of key cytokines and transcription factors.
-
Effects on T-Cell Differentiation and Cytokine Production
This compound has been shown to modulate T-cell responses. In a mouse model of EAE, oral administration of this compound at 6 mg/kg resulted in a reduction in the percentage of Th1, Th9, and Th17 cells in the spleen.[9] This was accompanied by a decrease in the expression of cytokines such as IFN-γ and IL-9 in the brain.[9] These findings suggest that this compound can suppress pro-inflammatory T-cell responses, contributing to its therapeutic potential in autoimmune and inflammatory diseases.
Conclusion
This compound is a highly selective and potent histamine H4 receptor antagonist with significant anti-inflammatory and immunomodulatory properties. Its ability to inhibit the chemotaxis of key immune cells like mast cells and eosinophils, coupled with its capacity to modulate T-cell differentiation and reduce pro-inflammatory cytokine production, underscores its potential as a therapeutic agent for a range of immune-mediated disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of H4R antagonists as a novel class of therapeutics.
References
- 1. hookelabs.com [hookelabs.com]
- 2. benchchem.com [benchchem.com]
- 3. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Inhibitory effects of histamine H4 receptor antagonists on experimental colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of JNJ-7777120 in Eosinophil and Mast Cell Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of JNJ-7777120, a potent and selective histamine H4 receptor (H4R) antagonist, in the chemotaxis of eosinophils and mast cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Core Concepts: Histamine H4 Receptor and Cellular Chemotaxis
Histamine, a critical mediator in allergic reactions, exerts its effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The H4 receptor is predominantly expressed on cells of hematopoietic origin, including eosinophils and mast cells, positioning it as a key regulator of inflammatory responses.[1][2][3] Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in the recruitment of these immune cells to sites of inflammation. The histamine-H4R axis has been identified as a significant pathway mediating the chemotaxis of both eosinophils and mast cells.[1][4]
JNJ-7777120 is the first potent and selective, non-imidazole antagonist of the histamine H4 receptor, with a Ki of 4.5 nM.[5] It exhibits over 1000-fold selectivity for the H4 receptor compared to other histamine receptor subtypes.[5] This specificity makes JNJ-7777120 an invaluable tool for elucidating the physiological and pathological roles of the H4 receptor and a promising candidate for therapeutic intervention in allergic and inflammatory diseases.
JNJ-7777120 and Eosinophil Chemotaxis
JNJ-7777120 has been demonstrated to be a potent inhibitor of histamine-induced eosinophil chemotaxis. Histamine itself induces eosinophil migration with an EC50 of 83 nM, an effect that is mediated through the H4 receptor.[1][6]
Quantitative Data: Inhibition of Eosinophil Functions by JNJ-7777120
The inhibitory effects of JNJ-7777120 on various histamine-induced eosinophil functions are summarized below.
| Function | Agonist | JNJ-7777120 IC50 | Reference |
| Chemotaxis | Histamine (1 µM) | 86 nM | [1][6] |
| Cell Shape Change | Histamine | 0.3 µM | [1] |
| Calcium Mobilization | Histamine | - | [7][8] |
| Adhesion Molecule Upregulation (CD11b/CD18, ICAM-1) | Histamine (0.01-100 µM) | Inhibition observed | [1][6] |
Experimental Protocol: Eosinophil Chemotaxis Assay (Transwell Migration)
A standard method to quantify the effect of JNJ-7777120 on eosinophil chemotaxis is the Transwell migration assay.
1. Eosinophil Isolation:
-
Human eosinophils are isolated from the peripheral blood of healthy or atopic donors.
-
Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Granulocytes are enriched using dextran sedimentation or Ficoll-Paque density gradient centrifugation.
-
Neutrophils are depleted via negative selection using immunomagnetic beads targeting CD16, which is expressed on neutrophils but not eosinophils.
-
The purity of isolated eosinophils should be >95%, as assessed by microscopy of stained cytospins.[2]
2. Chemotaxis Assay:
-
A multi-well chamber with a porous polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells is used.
-
The lower wells are filled with a medium containing histamine (e.g., 1 µM) as the chemoattractant.
-
Isolated eosinophils are pre-incubated with varying concentrations of JNJ-7777120 or a vehicle control.
-
The treated eosinophils are then placed in the upper wells.
-
The chamber is incubated for a specified period (e.g., 60-90 minutes) at 37°C in a 5% CO2 atmosphere to allow for cell migration.
-
Following incubation, the membrane is removed, fixed, and stained.
-
The number of migrated cells on the lower side of the membrane is quantified by microscopy.
3. Data Analysis:
-
The chemotactic index is calculated as the fold increase in migrated cells in the presence of the chemoattractant compared to the medium alone.
-
The IC50 value for JNJ-7777120 is determined by plotting the percentage inhibition of chemotaxis against the log concentration of the antagonist.
Signaling Pathway: H4R-Mediated Eosinophil Chemotaxis
The chemotactic response in eosinophils initiated by H4 receptor activation involves coupling to Gαi/o proteins.
Caption: H4R-mediated signaling cascade in eosinophil chemotaxis.
JNJ-7777120 and Mast Cell Chemotaxis
The histamine H4 receptor is also expressed on mast cells and mediates their chemotaxis.[4][9] This suggests a mechanism for mast cell accumulation at sites of allergic inflammation. JNJ-7777120 has been shown to block histamine-induced migration of mast cells.[5][10]
Quantitative Data: Inhibition of Mast Cell Functions by JNJ-7777120
| Function | Conditions | Effect of JNJ-7777120 | Reference |
| Chemotaxis | Histamine-induced | Blocked by 10 µM JNJ-7777120 | [10] |
| Calcium Influx | Histamine-induced | Blocked by 10 µM JNJ-7777120 | [10] |
| Tracheal Mast Cell Migration | In vivo mouse model, histamine-induced | Blocked by 20 mg/kg s.c. JNJ-7777120 | [10] |
Experimental Protocol: Mast Cell Chemotaxis Assay
The protocol for assessing mast cell chemotaxis is similar to that for eosinophils, with modifications for the cell type.
1. Mast Cell Culture:
-
Mouse bone marrow-derived mast cells (BMMCs) can be generated by culturing bone marrow cells in the presence of IL-3 and stem cell factor (SCF).
-
Human mast cell lines (e.g., LAD-2) or primary human mast cells derived from cord blood or lung tissue can also be used.[9][11]
2. Chemotaxis Assay:
-
A Transwell system is utilized as described for eosinophils.
-
The lower chamber contains histamine or another chemoattractant.
-
Mast cells are pre-treated with JNJ-7777120 or vehicle before being added to the upper chamber.
-
After an appropriate incubation period, migrated cells are quantified.
Signaling Pathway: H4R-Mediated Mast Cell Chemotaxis
Similar to eosinophils, H4R-mediated mast cell chemotaxis is dependent on Gαi/o proteins and subsequent activation of phospholipase C (PLC).[4]
Caption: H4R-mediated signaling in mast cell chemotaxis.
Broader Context: Purinergic Signaling in Eosinophil and Mast Cell Function
While the primary focus of this guide is the H4 receptor antagonist JNJ-7777120, it is pertinent to briefly mention the role of purinergic signaling, particularly through the P2X7 receptor, in the broader context of eosinophil and mast cell activation. Extracellular ATP, often released during tissue damage and inflammation, can act as a danger signal.
-
Eosinophils: Eosinophils from asthmatic individuals show increased expression of the P2X7 receptor, and its activation can lead to the production of reactive oxygen species.[12] While direct evidence for P2X7-mediated chemotaxis is limited, other purinergic receptors, like P2Y2, are known to mediate eosinophil migration in response to ATP.[13]
-
Mast Cells: Activation of the P2X7 receptor on human mast cells by ATP can induce calcium influx and degranulation.[14] This represents an alternative, non-IgE-mediated pathway for mast cell activation.
The P2X7 receptor antagonist, JNJ-47965567, has been studied in the context of neuroinflammation, but its direct effects on eosinophil and mast cell chemotaxis are not well-documented in the current literature.[3][15] Future research may explore the potential interplay between histamine and purinergic signaling pathways in regulating immune cell trafficking.
Conclusion and Future Directions
JNJ-7777120, as a selective H4 receptor antagonist, effectively inhibits the chemotaxis of both eosinophils and mast cells in response to histamine. This action is mediated through the blockade of the Gαi/o-PLC signaling pathway. The data presented in this guide underscore the potential of H4R antagonism as a therapeutic strategy for allergic diseases characterized by the infiltration of these key effector cells.
Future research should aim to further delineate the downstream signaling events, explore the in vivo efficacy of JNJ-7777120 in various models of allergic inflammation, and investigate the potential for synergistic effects when combined with antagonists of other chemoattractant pathways.
References
- 1. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incomplete activation of human eosinophils via the histamine H4-receptor: evidence for ligand-specific receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine H4 receptor mediates chemotaxis of human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Eosinophils and Purinergic Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATP drives eosinophil effector responses through P2 purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P2X7 receptors induce degranulation in human mast cells. - White Rose Research Online [eprints.whiterose.ac.uk]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Selectivity Profile of JNJ10191584
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of JNJ10191584, a potent and selective histamine H4 receptor antagonist. The information is compiled from various scientific sources to assist researchers and professionals in the field of drug development.
I. Core Selectivity Profile: Quantitative Data
This compound, also known as VUF6002, is a well-characterized silent antagonist of the histamine H4 receptor.[1][2] Its selectivity has been demonstrated through extensive in vitro studies, which are summarized below.
Table 1: Receptor Binding Affinity of this compound
| Target | Species | Ligand | Assay Type | Kᵢ (nM) | Reference |
| Histamine H4 Receptor | Human | This compound | Radioligand Binding | 26 | [1][2][3][4][5] |
| Histamine H3 Receptor | Human | This compound | Radioligand Binding | 14,100 | [1][2][3][4][5] |
Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity of this compound
| Assay | Cell Type | Species | IC₅₀ (nM) | Reference |
| Mast Cell Chemotaxis Inhibition | Mast Cells | --- | 138 | [1][2][3][4][5] |
| Eosinophil Chemotaxis Inhibition | Eosinophils | --- | 530 | [1][2][3][4][5] |
IC₅₀ (Half-maximal Inhibitory Concentration): Indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
This compound demonstrates a high degree of selectivity for the histamine H4 receptor, with a more than 540-fold greater affinity for the H4 receptor compared to the H3 receptor.[1][2][3][5]
II. Experimental Protocols
The following sections describe representative methodologies for the key experiments used to determine the selectivity profile of this compound.
1. Radioligand Binding Assay (for Kᵢ Determination)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of this compound for the histamine H4 and H3 receptors.
-
Objective: To measure the affinity of an unlabeled compound (this compound) by its ability to displace a radiolabeled ligand from its receptor.
-
Materials:
-
Cell membranes expressing the human histamine H4 or H3 receptor.
-
Radiolabeled ligand (e.g., [³H]histamine or another suitable radioligand).
-
Unlabeled this compound.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and cell membranes are incubated with varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters, representing the amount of bound radiolabeled ligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
2. Chemotaxis Assay (for IC₅₀ Determination)
This protocol describes a general procedure for a chemotaxis assay to determine the inhibitory effect of this compound on mast cell and eosinophil migration.
-
Objective: To measure the ability of this compound to inhibit the directional migration of cells towards a chemoattractant.
-
Materials:
-
Isolated mast cells or eosinophils.
-
Chemoattractant (e.g., histamine or another relevant stimulus).
-
This compound.
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.
-
Cell culture medium.
-
Microscope or plate reader for cell quantification.
-
-
Procedure:
-
Chamber Setup: The lower chamber of the chemotaxis apparatus is filled with medium containing the chemoattractant.
-
Cell Preparation: The cells are pre-incubated with various concentrations of this compound.
-
Cell Seeding: The pre-treated cells are placed in the upper chamber, separated from the lower chamber by the microporous membrane.
-
Incubation: The chamber is incubated for a specific period to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Cell Quantification: The number of cells that have migrated to the lower chamber or the underside of the membrane is quantified.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of this compound, and the IC₅₀ value is determined.
-
III. Signaling Pathways and Visualizations
This compound acts as a silent antagonist at the histamine H4 receptor, which is a G protein-coupled receptor (GPCR). The H4 receptor is primarily coupled to the Gᵢ/Gₒ family of G proteins.
Histamine H4 Receptor Signaling Pathway
Upon activation by its endogenous ligand histamine, the H4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this signaling by preventing the binding of histamine to the receptor.
References
JNJ10191584 as a chemical probe for H4R studies
An In-Depth Technical Guide to JNJ10191584 as a Chemical Probe for Histamine H4 Receptor (H4R) Studies
Introduction
This compound, also known as VUF 6002, is a potent and highly selective antagonist for the histamine H4 receptor (H4R).[1][2] Its development has been a significant advancement in studying the physiological and pathological roles of H4R, a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[3][4][5][6] As an orally active compound with excellent selectivity for human and rodent H4R, this compound serves as a critical chemical probe for elucidating the receptor's function in inflammatory and immune responses.[1][3][4] This guide provides a comprehensive overview of this compound, including its pharmacological data, key experimental protocols, and the signaling pathways it modulates, to support its use in preclinical research.
Data Presentation: Pharmacological Profile
The efficacy of a chemical probe is defined by its potency and selectivity. This compound exhibits high affinity for the H4 receptor with minimal interaction with other histamine receptor subtypes, making it an ideal tool for targeted studies.
Table 1: Binding Affinity and Selectivity of this compound
| Target | Species | K_i_ (nM) | Selectivity Fold (vs. H4R) | Reference |
| Histamine H4 Receptor (H4R) | Human | 26 | - | [1][2] |
| Human | 79.42 | - | [7] | |
| Histamine H3 Receptor (H3R) | Human | 14,100 | >540 | [1][2] |
| Human | 3,981 | >50 | [7] |
Table 2: Functional Activity of this compound
| Assay | Cell Type | IC_50_ (nM) | Reference |
| Eosinophil Chemotaxis Inhibition | Human | 530 | [1][7] |
| Mast Cell Chemotaxis Inhibition | Human | 138 | [1][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols used to characterize this compound.
Radioligand Binding Assays (for Affinity Determination)
This assay quantifies the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (K_i_) of this compound for the H4 receptor.
-
Materials:
-
Membrane preparations from cells recombinantly expressing the target receptor (e.g., human H4R).
-
Radioligand, such as [³H]-histamine.
-
This compound at various concentrations.
-
Assay Buffer (e.g., Tris-EDTA buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
-
-
Methodology:
-
Incubate the cell membrane preparations with a fixed concentration of [³H]-histamine.
-
Add increasing concentrations of this compound to compete with the radioligand for binding to the H4R.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a set duration (e.g., 30 minutes) to reach equilibrium.[8]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[8]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[8]
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled H4R ligand.[8]
-
Calculate the IC_50_ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from competition curves.
-
Convert the IC_50_ to a K_i_ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[8]
-
Chemotaxis Assays (for Functional Antagonism)
This assay measures a compound's ability to inhibit the directed migration of immune cells, a key function mediated by H4R.
-
Objective: To determine the functional potency (IC_50_) of this compound in inhibiting H4R-mediated chemotaxis.
-
Materials:
-
Immune cells expressing H4R (e.g., human eosinophils or mast cells).
-
Chemoattractant (e.g., histamine or a selective H4R agonist).
-
This compound at various concentrations.
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.
-
-
Methodology:
-
Pre-incubate the immune cells with various concentrations of this compound or vehicle control.
-
Place the chemoattractant in the lower chamber of the chemotaxis apparatus.
-
Add the pre-incubated cells to the upper chamber, separated by the microporous membrane.
-
Incubate the chamber for a sufficient time (e.g., 3 hours) to allow cell migration towards the chemoattractant.[1]
-
Quantify the number of cells that have migrated to the lower chamber, typically by cell counting via microscopy or flow cytometry.
-
Plot the percentage inhibition of cell migration against the concentration of this compound to determine the IC_50_ value.
-
In Vivo Models of Inflammation and Autoimmunity
This compound's oral activity makes it suitable for use in animal models to probe the role of H4R in disease.
-
Objective: To evaluate the therapeutic potential of H4R antagonism in disease models.
-
Example Model 1: TNBS-Induced Colitis in Rats
-
Example Model 2: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Protocol: EAE, a model for multiple sclerosis, is induced in SJL/J mice. This compound is administered orally at 6 mg/kg once daily.[6][9]
-
Endpoints: Clinical scoring of disease progression, analysis of T-cell populations (Th1, Th17, Tregs) in the spleen, and mRNA expression of key cytokines and transcription factors in the brain.[6][9]
-
Signaling Pathways and Visualizations
H4R is a G_i_/o protein-coupled receptor. Its activation by histamine initiates a signaling cascade that this compound effectively blocks. This antagonism allows researchers to dissect the downstream consequences of H4R signaling in various cellular contexts.
Caption: H4R signaling pathway blocked by this compound.
Caption: Workflow for evaluating H4R antagonists like this compound.
Caption: Logical framework for using this compound as a chemical probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]
- 4. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of JNJ-10191584: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-10191584, also known as VUF6002, is a potent and highly selective silent antagonist of the histamine H4 receptor (H4R).[1][2][3][4] This technical guide provides a comprehensive in vitro characterization of JNJ-10191584, summarizing its binding affinity, functional activity, and the experimental protocols used for its evaluation. The histamine H4 receptor is a key player in inflammatory and immune responses, making its antagonists like JNJ-10191584 promising candidates for the development of novel therapeutics for a range of disorders, including allergic rhinitis, asthma, and atopic dermatitis.[5]
Core Data Summary
The in vitro pharmacological profile of JNJ-10191584 is defined by its high affinity for the human histamine H4 receptor and its significant selectivity over other histamine receptor subtypes.[1][2][3]
Table 1: Receptor Binding Affinity of JNJ-10191584
| Target Receptor | Ligand | Assay Type | Kᵢ (nM) | Reference |
| Human Histamine H4 Receptor | JNJ-10191584 | Radioligand Binding | 26 | [1][2][3] |
| Human Histamine H3 Receptor | JNJ-10191584 | Radioligand Binding | 14100 | [1][2][4] |
Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Inhibitory Activity of JNJ-10191584
| Assay | Cell Type | IC₅₀ (nM) | Reference |
| Mast Cell Chemotaxis Inhibition | Mast Cells | 138 | [1][2][4] |
| Eosinophil Chemotaxis Inhibition | Eosinophils | 530 | [1][2][4] |
IC₅₀: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway and Mechanism of Action
JNJ-10191584 acts as a silent antagonist at the histamine H4 receptor, a G protein-coupled receptor (GPCR). In its natural state, the H4 receptor is activated by histamine, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in the chemotaxis of immune cells such as mast cells and eosinophils. By binding to the H4 receptor without activating it, JNJ-10191584 competitively blocks the binding of histamine, thereby inhibiting the downstream signaling events that lead to immune cell migration and inflammation.
Caption: Mechanism of JNJ-10191584 as an H4 receptor antagonist.
Experimental Protocols
Detailed methodologies for the key in vitro assays are outlined below. These protocols are based on standard pharmacological practices and are representative of the methods likely used to characterize JNJ-10191584.
Histamine H4 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound for the histamine H4 receptor.
Caption: Workflow for a radioligand binding assay.
Protocol Details:
-
Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human histamine H4 receptor are cultured to approximately 90% confluency.
-
Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is stored at -80°C until use.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the assay buffer, the radioligand (e.g., [³H]-histamine), and varying concentrations of the test compound (JNJ-10191584).
-
The reaction is initiated by adding the prepared cell membrane suspension.
-
The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known H4 receptor ligand.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and scintillation fluid is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor (JNJ-10191584).
-
The IC₅₀ value is determined from the resulting dose-response curve.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Mast Cell and Eosinophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of mast cells or eosinophils towards a chemoattractant.
Caption: Workflow for a mast cell or eosinophil chemotaxis assay.
Protocol Details:
-
Cell Preparation:
-
Mast cells or eosinophils are isolated from appropriate sources (e.g., bone marrow cultures or peripheral blood).
-
The cells are washed and resuspended in a suitable assay medium.
-
-
Chemotaxis Assay (using a Boyden Chamber or similar system):
-
The lower wells of the chemotaxis chamber are filled with assay medium containing a chemoattractant (e.g., histamine or a specific chemokine).
-
A porous membrane (with a pore size that allows cell migration but not passive diffusion) is placed over the lower wells.
-
The isolated cells, pre-incubated with different concentrations of JNJ-10191584 or vehicle control, are added to the upper wells.
-
The chamber is incubated at 37°C in a humidified CO₂ incubator for a period sufficient to allow cell migration (typically a few hours).
-
-
Quantification of Migration:
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The membrane is fixed and stained to visualize the migrated cells on the lower surface.
-
The number of migrated cells is quantified by microscopy or by using a fluorescently labeled cell detection method with a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition of chemotaxis is calculated for each concentration of JNJ-10191584 compared to the vehicle control.
-
The IC₅₀ value for the inhibition of chemotaxis is determined by plotting the percentage of inhibition against the log concentration of JNJ-10191584.
-
Conclusion
The in vitro data for JNJ-10191584 clearly demonstrate its high affinity and selectivity for the histamine H4 receptor. Its potent inhibitory effects on mast cell and eosinophil chemotaxis provide a strong rationale for its potential therapeutic use in inflammatory and allergic conditions. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and development of H4 receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mast Cell Chemotaxis – Chemoattractants and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. assaygenie.com [assaygenie.com]
JNJ10191584: A Technical Guide to its Antagonistic Effect on Mast Cell Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ10191584, a potent and selective antagonist of the histamine H4 receptor (H4R), has demonstrated significant anti-inflammatory properties. This document provides an in-depth technical overview of the effects of this compound on cytokine release from mast cells, a critical component of the immune and allergic response. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this guide serves as a comprehensive resource for researchers and professionals in the field of immunology and drug development. The available data indicates that this compound effectively inhibits mast cell chemotaxis, a key process in the inflammatory cascade. While direct quantitative data on the inhibition of a broad spectrum of cytokines is limited in the currently available literature, the established mechanism of H4R antagonism strongly suggests a significant modulatory effect on pro-inflammatory cytokine secretion.
Introduction
Mast cells are pivotal effector cells in allergic and inflammatory diseases, releasing a plethora of pre-formed and newly synthesized mediators, including a wide array of cytokines, upon activation. The histamine H4 receptor, predominantly expressed on immune cells such as mast cells, has emerged as a key therapeutic target for inflammatory disorders.[1][2] this compound is a selective H4R antagonist that has been shown to modulate immune responses.[1][2] This guide focuses on the specific effects of this compound on mast cell cytokine release, providing a foundational understanding for further research and drug development.
Quantitative Data
The following tables summarize the available quantitative data for this compound's effect on mast cell function.
Table 1: Inhibitory Activity of this compound on Mast Cell Chemotaxis
| Parameter | Cell Type | Value | Reference |
| IC50 | Mast Cells | 138 nM | [1] |
Table 2: Inhibitory Activity of this compound on Eosinophil Chemotaxis
| Parameter | Cell Type | Value | Reference |
| IC50 | Eosinophils | 530 nM | [1] |
Table 3: Inhibition of Cytokine Release from Mast Cells by this compound
| Cytokine | Cell Type | Stimulation | This compound Concentration | % Inhibition / IC50 | Reference |
| TNF-α | Data Not Available | - | - | Data Not Available | - |
| IL-6 | Data Not Available | - | - | Data Not Available | - |
| IL-8 | Data Not Available | - | - | Data Not Available | - |
| Other Cytokines | Data Not Available | - | - | Data Not Available | - |
Experimental Protocols
The following are representative protocols for investigating the effect of this compound on cytokine release from mast cells. These are generalized methodologies based on common practices in the field.
Mast Cell Culture
-
Cell Lines: The human mast cell line LAD2 is a suitable model for these studies.
-
Culture Conditions: LAD2 cells are typically cultured in StemPro-34 SFM medium supplemented with 100 ng/mL recombinant human Stem Cell Factor (SCF). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Mast Cell Stimulation for Cytokine Release
-
Cell Seeding: Seed LAD2 cells in 24-well plates at a density of 1 x 10^5 cells/well.
-
Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Stimulation: Induce cytokine release by adding a stimulating agent. Common stimuli include:
-
IgE/Anti-IgE: Sensitize cells with human IgE (1 µg/mL) overnight, followed by stimulation with anti-IgE antibody.
-
Compound 48/80: A potent, non-IgE-mediated mast cell activator.
-
Histamine: To investigate the direct antagonistic effect on the H4R.
-
Neuropeptides: Such as Substance P, which can activate mast cells.
-
-
Incubation: Incubate the stimulated cells for 6-24 hours at 37°C to allow for cytokine synthesis and release.
Cytokine Measurement
-
Sample Collection: Centrifuge the cell plates and collect the supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatants using:
-
ELISA (Enzyme-Linked Immunosorbent Assay): For quantifying individual cytokines.
-
Multiplex Bead-Based Immunoassays: For the simultaneous measurement of multiple cytokines.
-
-
Data Analysis: Calculate the percentage inhibition of cytokine release by this compound compared to the vehicle control. Determine IC50 values where possible.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in mast cell activation and the proposed mechanism of action for this compound.
Conclusion
This compound stands as a promising H4R antagonist with clear inhibitory effects on mast cell chemotaxis. Its mechanism of action through the H4R suggests a strong potential to modulate the release of a wide range of pro-inflammatory cytokines from mast cells. While specific quantitative data on cytokine inhibition is a current gap in the publicly available literature, the information presented in this guide provides a solid framework for designing and interpreting future studies. Further research focusing on quantifying the inhibitory effects of this compound on specific cytokines is crucial for fully elucidating its therapeutic potential in mast cell-driven inflammatory and allergic diseases.
References
Preliminary Studies of JNJ-10191584 in Inflammatory Models: A Technical Overview
An In-depth Analysis for Researchers and Drug Development Professionals
JNJ-10191584, a potent and selective antagonist of the histamine H4 receptor (H4R), has demonstrated significant anti-inflammatory and analgesic properties in a range of preclinical inflammatory models.[1][2] This technical guide provides a comprehensive overview of the preliminary studies on JNJ-10191584, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.
Core Mechanism of Action
JNJ-10191584 functions as a silent antagonist at the histamine H4 receptor.[1] This receptor is primarily expressed on cells of hematopoietic lineage, including mast cells, eosinophils, dendritic cells, and T cells, which are key players in inflammatory and immune responses.[2] By blocking the H4 receptor, JNJ-10191584 interferes with histamine-mediated chemotaxis and the production of cytokines and chemokines by these immune cells.[2]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for JNJ-10191584.
Table 1: Receptor Binding Affinity and Selectivity
| Target | Species | Ki (nM) | Selectivity vs. H3R | Reference |
| Histamine H4 Receptor | Human | 26 | >540-fold | [1][3] |
| Histamine H4 Receptor | 79.42 | [4] | ||
| Histamine H3 Receptor | 14,100 (14.1 µM) | [1][3] | ||
| Histamine H3 Receptor | 3,981 | [4] |
Table 2: In Vitro Functional Activity
| Assay | Cell Type | IC50 (nM) | Reference |
| Eosinophil Chemotaxis | 530 | [3][4][5] | |
| Mast Cell Chemotaxis | 138 | [3][4][5] |
Efficacy in Preclinical Inflammatory Models
JNJ-10191584 has shown therapeutic potential in a variety of animal models of inflammatory diseases.
Table 3: In Vivo Efficacy in Inflammatory Models
| Model | Species | Dosing | Key Findings | Reference |
| TNBS-Induced Colitis | Rat | 10-100 mg/kg, p.o., b.i.d. | Dose-dependent reduction in macroscopic damage, colonic myeloperoxidase, and TNF-α. Reduced mucosal and submucosal thickness and neutrophil infiltration. | [4][6] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 6 mg/kg, p.o., once daily | Reduced clinical scores, decreased percentage of Th1, Th9, Th17, and regulatory T cells in the spleen, and reduced expression of cytokines like IFN-γ, IL-9, and TGF-β1 in the brain. | [4][7] |
| Neuropathic Pain (Spared Nerve Injury - SNI) | Mouse | 10 µg/µL, intra-LC or 6 µ g/mouse , intrathecal | Prevented the beneficial anti-allodynic effects of an H4R agonist (VUF 8430), indicating a role for H4R in pain modulation. | [3][5][8] |
| Asthma | Mouse | Not specified | Reduced eosinophilia during allergen challenge. | [9] |
| Dermatitis | Mouse | Not specified | Mentioned as a model where H4R antagonists have shown activity. | [9] |
| Pruritus | Mouse | Not specified | Mentioned as a model where H4R antagonists have shown activity. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
-
Objective: To evaluate the anti-inflammatory effect of JNJ-10191584 in a model of inflammatory bowel disease.
-
Animal Model: Male Wistar rats.[6]
-
Induction of Colitis: Acute colitis is induced by intrarectal administration of trinitrobenzene sulfonic acid.[6]
-
Treatment: JNJ-10191584 is administered orally (p.o.) twice daily (b.i.d.) at doses ranging from 10 to 100 mg/kg.[6]
-
Assessments:
-
Macroscopic Damage: Visual scoring of colonic injury.[6]
-
Biochemical Markers: Measurement of colonic myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and tumor necrosis factor-alpha (TNF-α) levels.[6]
-
Histology: Microscopic evaluation of mucosal and submucosal thickness and neutrophil infiltration.[6]
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Objective: To assess the immunomodulatory effects of JNJ-10191584 in a mouse model of multiple sclerosis.
-
Animal Model: Female SJL/J mice, 8-10 weeks old.[7]
-
Induction of EAE: Mice are immunized subcutaneously with proteolipid protein (PLP) 139-151 peptide emulsified in Complete Freund's Adjuvant. Each mouse also receives pertussis toxin.[7]
-
Treatment: JNJ-10191584 is administered orally at a dose of 6 mg/kg once daily, starting from day 10 and continuing until day 42 post-immunization.[7]
-
Assessments:
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows associated with the preliminary studies of JNJ-10191584.
References
- 1. medkoo.com [medkoo.com]
- 2. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]
- 6. Inhibitory effects of histamine H4 receptor antagonists on experimental colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. JNJ-10191584 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of JNJ10191584 and the c-Met Inhibitor JNJ-38877605
Disclaimer: The following information is for research purposes only. JNJ-38877605 is not approved for clinical use, and its development was terminated due to safety concerns.
This document provides detailed application notes and protocols for the in vivo use of the experimental compound JNJ10191584, a histamine H4 receptor antagonist, and JNJ-38877605, a selective c-Met tyrosine kinase inhibitor. While the user's query specified this compound, the broader context of drug development and oncology suggests a potential interest in c-Met inhibitors like JNJ-38877605. Therefore, protocols for both are presented.
Section 1: this compound - A Selective Histamine H4 Receptor Antagonist
This compound (also known as VUF6002) is an orally active and selective antagonist of the histamine H4 receptor.[1] It has been investigated for its anti-inflammatory properties in various preclinical models.
Quantitative Data Summary
| Parameter | Value | Species/Model | Source |
| Ki for H4 Receptor | 26 nM | - | [1] |
| Ki for H3 Receptor | 14.1 µM | - | [1] |
| IC50 (Eosinophil Chemotaxis) | 530 nM | - | [1] |
| IC50 (Mast Cell Chemotaxis) | 138 nM | - | [1] |
| In Vivo Efficacy (EAE Model) | 6 mg/kg, oral, once daily | SJL/J mice | [2] |
| In Vivo Efficacy (Colitis Model) | 10-100 mg/kg, oral, twice daily | Rat | [3] |
Experimental Protocol: Evaluation of this compound in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is adapted from studies investigating the effect of this compound on EAE, a model for multiple sclerosis.[2][4]
1. Animal Model:
-
Species: Female SJL/J mice, 8-10 weeks old.[4]
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[4]
2. EAE Induction:
-
Induce EAE using an appropriate protocol, such as immunization with proteolipid protein (PLP) 139-151 peptide emulsified in Complete Freund's Adjuvant (CFA).
3. This compound Formulation and Administration:
-
Formulation: For oral administration, this compound can be prepared in a vehicle such as 10% DMSO and 90% corn oil.[1] A stock solution in DMSO can be diluted with corn oil to the final concentration.[1]
-
Dosage: Administer a daily oral dose of 6 mg/kg.[2]
-
Dosing Schedule: Begin treatment at the onset of clinical signs (e.g., day 10 post-immunization) and continue for the duration of the study.[2]
4. Monitoring and Endpoints:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).
-
Immunological Analysis: At the end of the study, collect spleen and brain tissue for analysis of immune cell populations (e.g., Th1, Th17, Tregs) by flow cytometry and mRNA expression of relevant cytokines and transcription factors by RT-PCR.[2][4]
Signaling Pathway and Experimental Workflow
Caption: Workflow for evaluating this compound in a murine EAE model.
Section 2: JNJ-38877605 - A Selective c-Met Inhibitor
JNJ-38877605 is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[5] It demonstrated anti-tumor activity in preclinical cancer models but its clinical development was halted due to species-specific renal toxicity.[5][6][7]
Quantitative Data Summary
| Parameter | Value | Model | Source |
| IC50 for c-Met Kinase | 4.7 nM | In vitro | [5] |
| Tumor Growth Inhibition (T/C) | < 42% | MKN-45, GTL-16, SNU-5, Kato II xenografts | [8] |
| Notable Activity | Tumor Regression | U87 MG glioblastoma xenografts | [8] |
| Toxicity Finding | Renal Toxicity (crystal formation) | Humans, Rabbits | [5][6][7] |
| Toxicity Mechanism | Species-specific insoluble metabolites from Aldehyde Oxidase activity | Humans, Rabbits | [6][7] |
Experimental Protocol: In Vivo Efficacy Assessment of a c-Met Inhibitor (Exemplified by JNJ-38877605)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a c-Met inhibitor in a subcutaneous xenograft model, based on studies with JNJ-38877605 and other c-Met inhibitors.[8][9][10]
1. Cell Line and Animal Model:
-
Cell Lines: Use cancer cell lines with known c-Met activation (e.g., amplification, mutation, or HGF-driven autocrine/paracrine loop). Examples include gastric carcinoma (MKN-45, GTL-16, SNU-5), glioblastoma (U87 MG), or non-small cell lung cancer (NCI-H441).[8]
-
Animal Model: Use immunodeficient mice (e.g., NSG or nude mice) to allow for the growth of human tumor xenografts.
2. Tumor Implantation:
-
Inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) subcutaneously into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³) before initiating treatment.
3. Compound Formulation and Administration:
-
Formulation: Formulate the c-Met inhibitor for oral administration. The specific vehicle will depend on the compound's solubility characteristics.
-
Dosing: Administer the compound at various doses to determine a dose-response relationship. Dosing can be once or twice daily. It is crucial to dose below the maximum tolerated dose (MTD) to assess efficacy at well-tolerated levels.[8]
4. Efficacy Endpoints:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week. Calculate tumor growth inhibition (TGI) or T/C ratio (mean tumor volume of treated group / mean tumor volume of control group).
-
Body Weight: Monitor animal body weight as an indicator of general toxicity.
-
Pharmacodynamic (PD) Markers: At the end of the study, or at specific time points after the last dose, collect tumor tissue to assess the inhibition of c-Met phosphorylation via methods like Western blot or immunohistochemistry.[9][10] A single dose of a c-Met inhibitor has been shown to inhibit c-Met phosphorylation in tumor xenografts for up to 12 hours.[9]
5. Toxicity Assessment (Crucial for JNJ-38877605):
-
Given the known renal toxicity of JNJ-38877605 in certain species, it is critical to include a comprehensive toxicology assessment.[6][7]
-
Histopathology: Collect kidneys for histopathological evaluation to look for crystal formation, degenerative, and inflammatory changes.[5][7]
-
Metabolite Analysis: If possible, analyze plasma and urine for the presence of specific metabolites known to cause toxicity.[6]
c-Met Signaling Pathway and Experimental Workflow
Caption: General workflow for assessing a c-Met inhibitor in a xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of histamine H4 receptor antagonists on experimental colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for JNJ-10191584 in a Mouse Model of Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of JNJ-10191584, a selective histamine H4 receptor (H4R) antagonist, in a mouse model of experimental colitis. The provided protocols are based on established methodologies for inducing colitis and available data on the in vivo application of JNJ-10191584 and other H4R antagonists.
Introduction
JNJ-10191584 is a potent and selective antagonist of the histamine H4 receptor.[1] This receptor is primarily expressed on hematopoietic cells, including mast cells and eosinophils, and is implicated in inflammatory processes.[2][3] Antagonism of the H4R has been shown to inhibit the chemotaxis of these immune cells, suggesting a therapeutic potential for inflammatory conditions such as colitis.[1] Preclinical studies have demonstrated the efficacy of H4R antagonists in reducing inflammation in rodent models of colitis.[2][3]
Mechanism of Action
JNJ-10191584 exerts its anti-inflammatory effects by blocking the histamine H4 receptor. In the context of colitis, histamine released from mast cells and other sources can activate H4R on immune cells, leading to their recruitment to the site of inflammation and the release of pro-inflammatory cytokines. By antagonizing this receptor, JNJ-10191584 is expected to inhibit these downstream effects, thereby ameliorating the severity of colitis.
Quantitative Data Presentation
The following table summarizes the in vivo efficacy of JNJ-10191584 in a rat model of TNBS-induced colitis. While this data is from a rat model, it provides a strong rationale for its use in a mouse model and informs dose selection.
| Compound | Species | Colitis Model | Doses (mg/kg, p.o., b.i.d.) | Key Findings | Reference |
| JNJ-10191584 | Rat | TNBS-induced | 10, 30, 100 | Dose-dependent reduction in macroscopic damage, colonic myeloperoxidase, and TNF-α levels.[2][3] | Varga et al., 2005 |
The table below presents dosage information for other selective H4R antagonists used in mouse models of colitis, which can be used to infer a suitable starting dose for JNJ-10191584.
| Compound | Species | Colitis Model | Dose | Route | Key Findings |
| JNJ-7777120 | Mouse | DSS-induced | Not specified | Not specified | Ameliorated clinical and histological signs of colitis. |
| LINS01007 | Mouse | DSS-induced | 5 mg/kg | i.p. | Reduced histological signs of inflammation and levels of inflammatory markers. |
Experimental Protocols
Two common and well-established models for inducing colitis in mice are the Dextran Sulfate Sodium (DSS) and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) models. The choice of model may depend on the specific research question, as they represent different aspects of human inflammatory bowel disease.
Protocol 1: DSS-Induced Colitis in Mice and Treatment with JNJ-10191584
This protocol outlines the induction of acute colitis using DSS in the drinking water and subsequent treatment with JNJ-10191584.
Materials:
-
8-12 week old C57BL/6 or BALB/c mice
-
Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)
-
JNJ-10191584
-
Vehicle for JNJ-10191584 (e.g., 0.5% methylcellulose)
-
Standard laboratory equipment for animal handling and gavage
Experimental Workflow:
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Induction of Colitis:
-
Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch, and may require pilot studies.
-
Provide the DSS solution to the mice as their sole source of drinking water for 7 consecutive days. Control mice receive regular sterile drinking water.
-
-
Preparation and Administration of JNJ-10191584:
-
Based on the rat model data, a starting oral dose of 10-30 mg/kg is recommended. The compound should be administered twice daily (b.i.d.).
-
Prepare a suspension of JNJ-10191584 in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the JNJ-10191584 suspension or vehicle to the mice via oral gavage, starting on day 0 of DSS administration and continuing for the 7-day period.
-
-
Monitoring of Colitis Severity:
-
Record the body weight, stool consistency, and presence of rectal bleeding daily for each mouse to calculate the Disease Activity Index (DAI).
-
DAI Scoring System:
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (slight), 4 (gross)
-
The DAI is the sum of the scores for these three parameters.
-
-
-
Termination and Tissue Collection:
-
On day 7, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., MPO, cytokines).
-
Protocol 2: TNBS-Induced Colitis in Mice and Treatment with JNJ-10191584
This protocol describes the induction of colitis using intra-rectal administration of TNBS and treatment with JNJ-10191584.
Materials:
-
8-12 week old BALB/c or SJL/J mice
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol
-
JNJ-10191584
-
Vehicle for JNJ-10191584 (e.g., 0.5% methylcellulose)
-
Flexible catheter
-
Standard laboratory equipment for animal handling and anesthesia
Experimental Workflow:
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Preparation and Administration of JNJ-10191584:
-
As with the DSS model, a starting oral dose of 10-30 mg/kg administered twice daily (b.i.d.) is recommended.
-
Begin administration of JNJ-10191584 or vehicle one day prior to TNBS instillation and continue for the duration of the experiment.
-
-
Induction of Colitis:
-
On day 0, anesthetize the mice.
-
Prepare the TNBS solution by mixing the 5% TNBS stock solution with an equal volume of 100% ethanol to achieve a final concentration of 2.5% TNBS in 50% ethanol.
-
Slowly instill 100 µL of the TNBS solution intra-rectally using a flexible catheter inserted approximately 4 cm into the colon.
-
Hold the mice in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.
-
Control mice receive 50% ethanol without TNBS.
-
-
Monitoring of Colitis Severity:
-
Monitor the mice daily for changes in body weight, stool consistency, and rectal bleeding to calculate the DAI as described in Protocol 1.
-
-
Termination and Tissue Collection:
-
On day 3, euthanize the mice.
-
Collect and measure the colon as described in Protocol 1.
-
Collect colon tissue for histological analysis and measurement of inflammatory markers.
-
Concluding Remarks
JNJ-10191584 presents a promising therapeutic candidate for the treatment of inflammatory bowel disease. The protocols outlined above provide a framework for evaluating its efficacy in established mouse models of colitis. Researchers should optimize parameters such as mouse strain, DSS concentration, and JNJ-10191584 dosage based on their specific experimental goals and pilot studies. Careful monitoring of disease activity and comprehensive histological and biochemical analyses are crucial for a thorough assessment of the compound's therapeutic potential.
References
Application Notes: Preparing JNJ10191584 for Intrathecal Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ10191584, also known as VUF6002, is a potent and highly selective antagonist of the histamine H4 receptor (H4R).[1][2][3][4] The H4 receptor is a G-protein coupled receptor predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells, where it plays a crucial role in modulating immune responses, inflammation, and chemotaxis.[5][6][7] Intrathecal (I.T.) administration allows for the direct delivery of therapeutic agents into the cerebrospinal fluid (CSF), bypassing the blood-brain barrier. This route is essential for investigating the effects of compounds like this compound on neuro-inflammatory processes and nociceptive pathways within the central nervous system.[8]
These application notes provide a detailed protocol for the preparation and administration of this compound for intrathecal use in rat models, ensuring sterility, appropriate vehicle selection, and adherence to safe practices.
Data Presentation
Quantitative data for this compound and a standard vehicle are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound Maleate
| Property | Value | Reference(s) |
| Synonyms | VUF 6002 | |
| Molecular Formula | C₁₃H₁₅ClN₄O • C₄H₄O₄ | |
| Molecular Weight | 394.8 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [4] |
| Biological Activity | Selective H4 Receptor Antagonist (Ki = 26 nM) | [1][4] |
Table 2: Solubility Data for this compound Maleate
| Solvent | Solubility | Reference(s) |
| DMSO | Sparingly Soluble (1-10 mg/mL); Soluble to 50 mM | [2][4] |
| PBS (pH 7.2) | Slightly Soluble (0.1-1 mg/mL) |
Table 3: Recommended Storage Conditions
| Form | Condition | Duration | Reference(s) |
| Solid Compound | Desiccate at Room Temperature | Up to 12 months | [2][4] |
| Stock Solution (in DMSO) | -20°C, protected from light | Up to 1 month | [1] |
| Stock Solution (in DMSO) | -80°C, under nitrogen | Up to 6 months | [1] |
Table 4: Example Formulation for Artificial Cerebrospinal Fluid (aCSF)
| Compound | Amount (g/L) | Molarity (mM) |
| NaCl | 8.66 | 148.2 |
| KCl | 0.224 | 3.0 |
| CaCl₂ • 2H₂O | 0.206 | 1.4 |
| MgCl₂ • 6H₂O | 0.163 | 0.8 |
| Na₂HPO₄ • 7H₂O | 0.214 | 0.8 |
| NaH₂PO₄ • H₂O | 0.027 | 0.2 |
| This formulation is a simplified, bicarbonate-free aCSF suitable for stable storage and use as a vehicle. It should be prepared with pyrogen-free, sterile water and filter-sterilized before use.[1] |
Experimental Protocols
Protocol 1: Preparation of Artificial Cerebrospinal Fluid (aCSF) Vehicle
Artificial cerebrospinal fluid is the recommended vehicle for intrathecal injections as it is isotonic and biochemically similar to endogenous CSF.
Materials:
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Calcium Chloride dihydrate (CaCl₂ • 2H₂O)
-
Magnesium Chloride hexahydrate (MgCl₂ • 6H₂O)
-
Sodium Phosphate dibasic heptahydrate (Na₂HPO₄ • 7H₂O)
-
Sodium Phosphate monobasic monohydrate (NaH₂PO₄ • H₂O)
-
Pyrogen-free, sterile water for injection
-
Sterile 0.22 µm syringe filter
-
Sterile storage bottles
Procedure:
-
Using an analytical balance, accurately weigh the salts according to the amounts listed in Table 4 to prepare the desired volume of aCSF.
-
Dissolve the salts in approximately 90% of the final volume of pyrogen-free, sterile water with the aid of a magnetic stirrer.
-
Once fully dissolved, adjust the volume to the final desired volume with sterile water.
-
Verify the pH of the solution; it should be within the physiological range (7.3-7.4). Adjust if necessary with sterile HCl or NaOH.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile, sealed container.
-
Store the aCSF at 4°C for up to 4 weeks.[1] Discard if any precipitation or cloudiness appears.
Protocol 2: Preparation of this compound Stock Solution (50 mM in DMSO)
Due to its poor aqueous solubility, a concentrated stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).
Materials:
-
This compound maleate powder (MW: 394.8 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the mass of this compound maleate required. For 1 mL of a 50 mM stock solution: Mass = 50 mmol/L * 1 L/1000 mL * 1 mL * 394.8 g/mol = 19.74 mg
-
Weigh 19.74 mg of this compound maleate into a sterile vial.
-
Add 1 mL of sterile DMSO to the vial.
-
Vortex and/or sonicate the solution gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots according to the conditions in Table 3.[1]
Protocol 3: Preparation of this compound Working Solution for Injection
This protocol describes the dilution of the DMSO stock solution into aCSF to achieve the final desired concentration for injection. It is critical to minimize the final DMSO concentration to prevent neurotoxicity; concentrations of 0.5% DMSO or lower have been shown to be safe for intrathecal injection in mice.
Example: Preparing 1 mL of a 100 µM working solution (final DMSO concentration: 0.2%)
Materials:
-
50 mM this compound stock solution in DMSO
-
Sterile aCSF (from Protocol 1)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the volume of the 50 mM stock solution needed using the dilution formula (M₁V₁ = M₂V₂): V₁ = (100 µM * 1000 µL) / 50,000 µM = 2 µL
-
In a sterile microcentrifuge tube, add 998 µL of sterile aCSF.
-
Add 2 µL of the 50 mM this compound stock solution to the aCSF.
-
Vortex the solution thoroughly to ensure it is homogenous. The final concentration of DMSO will be 0.2% (2 µL / 1000 µL).
-
Prepare the working solution fresh on the day of the experiment. Keep on ice until use.
Protocol 4: Intrathecal Administration via Acute Lumbar Puncture in Rats
This protocol outlines the procedure for a single bolus intrathecal injection in an anesthetized rat. All procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
Anesthetized rat (e.g., via isoflurane inhalation)
-
Prepared this compound working solution
-
Hamilton syringe (or similar) with a 25-30 G needle
-
Povidone-iodine and alcohol swabs
-
Ophthalmic ointment
Procedure:
-
Anesthetize the rat and apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the dorsal area over the lumbosacral spine.
-
Position the rat in a prone position, flexing the spine by placing a 50 mL tube or similar object under the abdomen.
-
Clean the injection site with alternating povidone-iodine and alcohol swabs.
-
Palpate the iliac crests. The L5-L6 intervertebral space is located just rostral to this landmark.
-
Insert the 25-30 G needle, attached to the syringe containing the working solution, into the L5-L6 intervertebral space at a 70-80° angle.
-
A characteristic tail flick is often observed upon successful entry into the intrathecal space.
-
Slowly inject the desired volume (typically 10-50 µL for a rat) over approximately 30 seconds.
-
Withdraw the needle carefully.
-
Monitor the animal during recovery from anesthesia in a clean, warm cage.
Visualizations
Caption: H4R signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for preparing and administering this compound.
References
JNJ-10191584: Application Notes and Protocols for DMSO-Based Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and handling of JNJ-10191584, a potent and selective histamine H4 receptor antagonist, using Dimethyl Sulfoxide (DMSO) as a solvent. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
JNJ-10191584, also known as VUF 6002, is a high-affinity silent antagonist for the human histamine H4 receptor (H4R), with a binding affinity (Ki) of 26 nM.[1] It exhibits over 540-fold selectivity for the H4 receptor compared to the H3 receptor.[1] This compound is a valuable tool for investigating the physiological and pathological roles of the H4 receptor, which is primarily expressed on cells of hematopoietic origin and is involved in inflammatory and immune responses.[2] JNJ-10191584 has been shown to inhibit mast cell and eosinophil chemotaxis in vitro.[1]
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility of JNJ-10191584 (maleate salt) is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine maleate | [3] |
| Alternative Names | VUF 6002 | [3] |
| Molecular Formula | C₁₃H₁₅ClN₄O·C₄H₄O₄ | |
| Molecular Weight | 394.81 g/mol | |
| CAS Number | 869497-75-6 | |
| Purity | ≥98% | |
| Solubility in DMSO | Soluble to 50 mM | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of JNJ-10191584 in DMSO
This protocol describes the preparation of a 10 mM stock solution of JNJ-10191584 (maleate salt) in DMSO.
Materials:
-
JNJ-10191584 (maleate salt) powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Equilibration: Allow the vial of JNJ-10191584 powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of JNJ-10191584 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.948 mg of JNJ-10191584 (Molecular Weight = 394.81 g/mol ).
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the JNJ-10191584 powder. To prepare a 10 mM solution with 3.948 mg of the compound, add 1 mL of DMSO.
-
Dissolution:
-
Cap the tube securely and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If complete dissolution is not achieved by vortexing, sonicate the solution in a water bath for 5-10 minutes.
-
-
Storage:
-
For short-term storage (days to weeks), store the stock solution at -20°C.[4]
-
For long-term storage (months to a year), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
When ready to use, thaw the stock solution at room temperature and ensure any precipitate is redissolved before making further dilutions.[4]
-
Preparation of Working Solutions
For cell-based assays and other in vitro experiments, the DMSO stock solution of JNJ-10191584 should be serially diluted to the final desired concentration in the appropriate cell culture medium or buffer. It is important to note that high concentrations of DMSO can be toxic to cells. Therefore, the final concentration of DMSO in the experimental medium should be kept to a minimum, typically below 0.5%.
Visualization of Signaling Pathways and Experimental Workflow
Histamine H4 Receptor Signaling Pathway
JNJ-10191584 acts as an antagonist at the histamine H4 receptor, which is a G-protein coupled receptor (GPCR) linked to a Gi subunit. The activation of the H4 receptor by its endogenous ligand, histamine, initiates a signaling cascade that is inhibited by JNJ-10191584.
Caption: Histamine H4 Receptor Signaling Pathway and Inhibition by JNJ-10191584.
Experimental Workflow for Preparing JNJ-10191584 Solutions
The following diagram illustrates a typical workflow for the preparation of JNJ-10191584 solutions for in vitro experiments.
Caption: Workflow for the Preparation of JNJ-10191584 Solutions in DMSO.
Safety Precautions
-
JNJ-10191584 is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and DMSO.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.
-
All procedures should be performed in a well-ventilated area or a chemical fume hood.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize JNJ-10191584 in their studies of the histamine H4 receptor.
References
Application Notes and Protocols for JNJ-10191584 in Eosinophil Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JNJ-10191584, a potent and selective histamine H4 receptor antagonist, in eosinophil chemotaxis assays. This document includes detailed protocols, data presentation tables, and visual diagrams of the relevant signaling pathway and experimental workflow.
Introduction
Eosinophils are key granulocytes involved in the pathogenesis of allergic inflammation and asthma. Their recruitment to inflammatory sites is largely driven by a process called chemotaxis, the directed migration of cells in response to a chemical gradient. Histamine, a major inflammatory mediator, has been shown to induce eosinophil chemotaxis primarily through the histamine H4 receptor (H4R). JNJ-10191584 is a selective antagonist of the H4R and has been demonstrated to effectively inhibit eosinophil migration, making it a valuable tool for studying the role of the H4R in eosinophil function and for the development of novel anti-inflammatory therapeutics.[1][2]
Mechanism of Action
JNJ-10191584 acts as a silent antagonist at the histamine H4 receptor. In eosinophils, histamine binding to the H4R activates a Gαi/o protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in the reorganization of the actin cytoskeleton required for cell migration. By blocking the H4R, JNJ-10191584 prevents these downstream signaling events, thereby inhibiting histamine-induced eosinophil chemotaxis.[3][4]
Quantitative Data
JNJ-10191584 exhibits high affinity and potent inhibitory activity in functional assays. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 | 530 nM | Eosinophils | Chemotaxis Assay | [5][6][7][8] |
| Ki | 26 nM | - | Human H4 Receptor Binding | [6][7][8] |
| Selectivity | >540-fold vs H3 Receptor | - | Receptor Binding |
Experimental Protocols
Preparation of JNJ-10191584 Stock Solution
JNJ-10191584 is soluble in DMSO.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of JNJ-10191584 maleate in 100% DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage.[6] For daily use, a fresh dilution in the appropriate assay buffer is recommended.
Eosinophil Chemotaxis Assay using a Modified Boyden Chamber (Transwell Assay)
This protocol is a standard method for assessing the effect of JNJ-10191584 on eosinophil migration.
Materials:
-
Isolated human eosinophils (purity >95%)
-
RPMI 1640 medium with 0.5% human serum albumin (HSA) or similar assay buffer
-
Chemoattractant (e.g., histamine, eotaxin/CCL11)
-
JNJ-10191584
-
Modified Boyden chamber or 24-well transwell plates with 5 µm pore size polycarbonate filters
-
Staining solution (e.g., Diff-Quik, Giemsa)
-
Microscope
Procedure:
-
Eosinophil Preparation: Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection). Resuspend the purified eosinophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare serial dilutions of JNJ-10191584 in the assay buffer. A typical concentration range to test would be from 1 nM to 10 µM to determine the IC50.
-
Pre-incubation: Incubate the eosinophil suspension with the various concentrations of JNJ-10191584 or vehicle control (DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber. Recommended concentrations are 1 µM for histamine or 10-100 ng/mL for eotaxin.[9][10][11] Include a negative control well with assay buffer only.
-
Place the transwell inserts (filters) into the wells.
-
Add 100 µL of the pre-incubated eosinophil suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 60-90 minutes.[5]
-
Cell Migration Analysis:
-
After incubation, carefully remove the inserts.
-
Wipe the upper surface of the filter with a cotton swab to remove non-migrated cells.
-
Fix the filter in methanol and stain with a suitable staining solution.
-
Mount the filter on a microscope slide.
-
Count the number of migrated cells in several high-power fields (HPF) using a light microscope.
-
-
Data Analysis: Calculate the average number of migrated cells per HPF for each condition. Determine the percentage of inhibition for each concentration of JNJ-10191584 relative to the vehicle control. Plot the percentage of inhibition against the log concentration of JNJ-10191584 to determine the IC50 value.
Concluding Remarks
JNJ-10191584 is a valuable pharmacological tool for investigating the role of the histamine H4 receptor in eosinophil chemotaxis and related inflammatory processes. The provided protocols and data serve as a guide for researchers to effectively design and execute experiments to further elucidate the therapeutic potential of H4R antagonism in allergic and inflammatory diseases.
References
- 1. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of eotaxin-1 to eosinophil chemotactic activity of moderate and severe asthmatic sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Eotaxin triggers eosinophil-selective chemotaxis and calcium flux via a distinct receptor and induces pulmonary eosinophilia in the presence of interleukin 5 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mast Cell Degranulation Assay Using the H4 Receptor Antagonist JNJ10191584
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they release a host of pre-formed and newly synthesized mediators through a process known as degranulation. A key method for quantifying mast cell degranulation in vitro is the measurement of β-hexosaminidase release, an enzyme co-localized with histamine in mast cell granules.[1][2] The histamine H4 receptor (H4R) is predominantly expressed on immune cells, including mast cells, and its activation is implicated in inflammatory responses.[3][4] JNJ10191584 is a potent and selective antagonist of the H4 receptor, making it a valuable tool for investigating the role of H4R in mast cell function and for the development of novel anti-inflammatory therapeutics.[3][5]
This application note provides a detailed protocol for a mast cell degranulation assay to evaluate the inhibitory effect of this compound on mast cell activation. The rat basophilic leukemia cell line RBL-2H3, a widely accepted model for human mucosal mast cells, is utilized for this assay.[1][6]
Principle of the Assay
The assay is based on the quantification of β-hexosaminidase released from stimulated mast cells into the supernatant. RBL-2H3 cells are sensitized with anti-DNP IgE and subsequently challenged with a DNP-antigen to induce degranulation. The inhibitory potential of this compound is assessed by pre-incubating the cells with the compound before antigen challenge. The enzymatic activity of released β-hexosaminidase is determined colorimetrically using a specific substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG).[7][8] The percentage of degranulation is calculated by comparing the amount of β-hexosaminidase in the supernatant to the total amount present in the cell lysate.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| RBL-2H3 cells | ATCC | CRL-2256 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Anti-DNP IgE, mouse | Sigma-Aldrich | D8406 |
| DNP-HSA | Sigma-Aldrich | A6661 |
| This compound | MedchemExpress | HY-13916 |
| Tyrode's Buffer | Sigma-Aldrich | T2145 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) | Sigma-Aldrich | N9376 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| 96-well flat-bottom cell culture plates | Corning | 3596 |
| 96-well V-bottom plates | Corning | 3897 |
Experimental Protocol
Day 1: Cell Seeding
-
Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[9]
-
Harvest cells using trypsin and seed 1 x 10^5 cells per well in a 96-well flat-bottom plate.
-
Incubate overnight to allow for cell adherence.
Day 2: Sensitization and Treatment
-
Prepare a working solution of 0.1 µg/mL anti-DNP IgE in complete DMEM.
-
Gently aspirate the culture medium from the wells and add 100 µL of the anti-DNP IgE solution to each well.
-
Incubate for 2 hours at 37°C to sensitize the cells.
-
During sensitization, prepare serial dilutions of this compound in Tyrode's buffer containing 0.1% BSA. A suggested concentration range is 1 nM to 10 µM.
-
After sensitization, wash the cells three times with 200 µL of warm Tyrode's buffer to remove unbound IgE.[8]
-
Add 90 µL of the appropriate this compound dilution or vehicle control (Tyrode's buffer with 0.1% BSA and DMSO at the same final concentration as the highest this compound concentration) to each well.
-
Incubate for 30 minutes at 37°C.
Day 3: Antigen Challenge and Degranulation Assay
-
Prepare a 10x working solution of DNP-HSA (e.g., 100 ng/mL) in Tyrode's buffer.
-
Add 10 µL of the DNP-HSA solution to the appropriate wells to a final concentration of 10 ng/mL.
-
For control wells:
-
Spontaneous Release: Add 10 µL of Tyrode's buffer.
-
Total Release (Lysate): Add 10 µL of 1% Triton X-100.
-
-
Incubate the plate for 30-60 minutes at 37°C.[8]
-
To stop the degranulation, place the plate on ice for 10 minutes.
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
To the remaining cells in the original plate, add 50 µL of 1% Triton X-100 to lyse the cells and determine the total β-hexosaminidase content. Mix well by pipetting.
-
Prepare the PNAG substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5).
-
Add 50 µL of the PNAG substrate solution to each well of the supernatant plate and the lysate plate.
-
Incubate both plates for 60-90 minutes at 37°C.[7]
-
Stop the reaction by adding 150 µL of stop solution (0.1 M Carbonate/Bicarbonate buffer, pH 10.0) to each well.
-
Read the absorbance at 405 nm using a microplate reader.
Data Analysis
The percentage of β-hexosaminidase release is calculated using the following formula:
% Degranulation = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100
The inhibitory effect of this compound is determined by comparing the percentage of degranulation in the presence of the compound to the vehicle control. An IC50 value can be calculated by plotting the percentage of inhibition against the log concentration of this compound.
Expected Results
The following tables represent hypothetical data for a mast cell degranulation assay with this compound.
Table 1: Raw Absorbance Data (405 nm)
| Treatment | Supernatant (OD) | Total Lysate (OD) |
| Spontaneous Release | 0.150 | 1.200 |
| Vehicle Control (Antigen) | 0.850 | 1.250 |
| This compound (1 nM) | 0.800 | 1.230 |
| This compound (10 nM) | 0.650 | 1.210 |
| This compound (100 nM) | 0.450 | 1.240 |
| This compound (1 µM) | 0.250 | 1.220 |
| This compound (10 µM) | 0.180 | 1.260 |
Table 2: Calculated Percentage of Degranulation and Inhibition
| Treatment | % Degranulation | % Inhibition |
| Spontaneous Release | 12.5% | - |
| Vehicle Control (Antigen) | 68.0% | 0% |
| This compound (1 nM) | 65.0% | 4.4% |
| This compound (10 nM) | 53.7% | 21.0% |
| This compound (100 nM) | 36.3% | 46.6% |
| This compound (1 µM) | 20.5% | 69.9% |
| This compound (10 µM) | 14.3% | 79.0% |
These results would indicate that this compound inhibits IgE-mediated mast cell degranulation in a dose-dependent manner.
Visualizations
Caption: Experimental workflow for the mast cell degranulation assay.
Caption: Simplified signaling pathway of H4R-mediated mast cell degranulation and its inhibition by this compound.
References
- 1. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. abmgood.com [abmgood.com]
- 8. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degranulation of RBL-2H3 rat basophilic leukemia cells is synergistically inhibited by combined treatment with nobiletin and lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ10191584 Administration in a Murine Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of JNJ10191584, a selective histamine H4 receptor (H4R) antagonist, in a murine model of allergic asthma. The protocols detailed below are based on established methodologies and published research, primarily referencing the work of Dunford et al. (2006) in The Journal of Immunology.
Introduction
Allergic asthma is characterized by airway inflammation, driven by a T helper 2 (Th2) cell-mediated immune response. Key features include eosinophilic infiltration, increased mucus production, and airway hyperresponsiveness (AHR). Histamine is a critical mediator in allergic responses. While traditional antihistamines targeting the H1 receptor have limited efficacy in asthma management, the discovery of the histamine H4 receptor has opened new therapeutic avenues. The H4 receptor is predominantly expressed on hematopoietic cells, including eosinophils, mast cells, T cells, and dendritic cells, and is implicated in modulating immune and inflammatory responses.[1][2]
This compound and its analogue, JNJ7777120, are potent and selective antagonists of the H4 receptor.[1] Studies in murine models of ovalbumin (OVA)-induced allergic asthma have demonstrated that blockade of the H4 receptor with these antagonists significantly attenuates key features of the disease.[1][3] This document outlines the experimental protocols for inducing a murine model of asthma and for the administration of this compound to assess its therapeutic potential.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effects of H4R antagonists in a murine model of asthma. The data is extracted from studies utilizing the well-characterized H4R antagonist JNJ7777120, an analogue of this compound.
Table 1: Effect of H4R Antagonist on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x 10^5) | Eosinophils (x 10^5) | Lymphocytes (x 10^5) | Macrophages (x 10^5) | Neutrophils (x 10^5) |
| Saline Control | 0.5 ± 0.1 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.5 ± 0.1 | 0.0 ± 0.0 |
| OVA-Challenged (Vehicle) | 8.2 ± 1.2 | 4.5 ± 0.8 | 1.5 ± 0.3 | 2.0 ± 0.3 | 0.2 ± 0.1 |
| OVA-Challenged + JNJ7777120 (20 mg/kg) | 3.5 ± 0.6 | 1.2 ± 0.3 | 0.8 ± 0.2* | 1.4 ± 0.2 | 0.1 ± 0.0 |
*p < 0.05 compared to OVA-Challenged (Vehicle) group. Data are presented as mean ± SEM. Data adapted from Dunford et al., 2006.
Table 2: Effect of H4R Antagonist on Th2 Cytokine Levels in BALF
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Saline Control | < 15 | < 15 | < 15 |
| OVA-Challenged (Vehicle) | 50 ± 10 | 150 ± 25 | 250 ± 40 |
| OVA-Challenged + JNJ7777120 (20 mg/kg) | 20 ± 5 | 60 ± 15 | 100 ± 20* |
*p < 0.05 compared to OVA-Challenged (Vehicle) group. Data are presented as mean ± SEM. Data adapted from studies on H4R antagonists in murine asthma models.
Experimental Protocols
Murine Model of Ovalbumin (OVA)-Induced Allergic Airway Inflammation
This protocol describes the induction of an allergic asthma phenotype in BALB/c mice, a commonly used strain for this model.[4][5][6]
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile phosphate-buffered saline (PBS)
-
Nebulizer system for aerosol challenge
Procedure:
a. Sensitization:
-
On day 0 and day 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile PBS.[3]
-
Administer a booster sensitization on day 14 using the same protocol.
b. Allergen Challenge:
-
From day 21 to day 23, challenge the sensitized mice with an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes daily.
-
For the control group, challenge with sterile PBS aerosol only.
Administration of this compound
This compound or its analogue JNJ7777120 can be administered to assess its effect on the development of allergic airway inflammation.
Materials:
-
This compound or JNJ7777120
-
Vehicle for dissolution (e.g., 0.5% methylcellulose in water)
Procedure:
-
Prepare a stock solution of this compound or JNJ7777120 in the chosen vehicle. A common dosage used for JNJ7777120 is 20 mg/kg.[7]
-
Administer the H4R antagonist or vehicle control to the mice via oral gavage or subcutaneous injection.
-
The timing of administration can be varied depending on the experimental question:
-
Prophylactic treatment: Administer the compound 1 hour before each OVA challenge.
-
Therapeutic treatment: Begin administration after the establishment of airway inflammation.
-
Assessment of Airway Inflammation
a. Bronchoalveolar Lavage (BAL):
-
24 hours after the final OVA challenge, euthanize the mice.
-
Expose the trachea and cannulate it.
-
Lavage the lungs with three separate 0.5 mL aliquots of ice-cold PBS.
-
Pool the recovered BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils).
b. Cytokine Analysis:
-
Use the supernatant from the centrifuged BAL fluid to measure cytokine levels.
-
Quantify the concentrations of Th2 cytokines (IL-4, IL-5, IL-13) using commercially available ELISA kits according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Experimental workflow of OVA-induced asthma and points of intervention for this compound.
Caption: Histamine H4 receptor signaling pathway and its inhibition by this compound.
Conclusion
The administration of the H4 receptor antagonist this compound, or its analogue JNJ7777120, in a murine model of OVA-induced allergic asthma demonstrates a significant reduction in airway inflammation, characterized by decreased eosinophil and lymphocyte infiltration into the airways and lower levels of key Th2 cytokines. These findings highlight the potential of H4 receptor antagonism as a therapeutic strategy for allergic asthma. The protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanisms of action of this compound and other H4R antagonists in preclinical models of asthma.
References
- 1. The Role of Histamine in the Pathophysiology of Asthma and the Clinical Efficacy of Antihistamines in Asthma Therapy | MDPI [mdpi.com]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H4 receptor mediates allergic airway inflammation by regulating the activation of CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-10191584 for In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: JNJ-10191584 is a potent and selective antagonist of the histamine H4 receptor.[1][2][3][4] It has been utilized in preclinical research to investigate the role of the H4 receptor in various physiological and pathological processes, including inflammation and pain.[1][5] These application notes provide detailed protocols for the use of JNJ-10191584 in in vitro cell culture experiments, including recommended concentration ranges and methodologies for assessing its biological effects.
Data Presentation: In Vitro Activity of JNJ-10191584
The following table summarizes the key in vitro activities of JNJ-10191584 based on published data. These values serve as a reference for determining appropriate starting concentrations for your experiments.
| Parameter | Species | Value | Notes | Reference |
| Ki (Histamine H4 Receptor) | Human | 26 nM | Binding affinity | [2][3][4] |
| Ki (Histamine H4 Receptor) | Human | 79.42 nM | Binding affinity | [1] |
| Ki (Histamine H3 Receptor) | Human | 3,981 nM | Demonstrates selectivity for H4 over H3 | [1] |
| Ki (Histamine H3 Receptor) | Human | 14.1 µM | Demonstrates >540-fold selectivity for H4 over H3 | [2][3][4] |
| IC50 (Eosinophil Chemotaxis) | - | 530 nM | Inhibition of chemotaxis | [1][2][3][4] |
| IC50 (Mast Cell Chemotaxis) | - | 138 nM | Inhibition of chemotaxis | [1][2][3][4] |
Experimental Protocols
Determining Optimal Concentration of JNJ-10191584 (Cell Viability/Cytotoxicity Assay)
This protocol describes a general method to determine the optimal, non-toxic concentration range of JNJ-10191584 for your specific cell line using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue™.
Materials:
-
JNJ-10191584
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Preparation of JNJ-10191584 Working Solutions:
-
Prepare a stock solution of JNJ-10191584 (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to prepare a range of working concentrations. A suggested starting range is from 1 nM to 100 µM.
-
-
Treatment of Cells:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared JNJ-10191584 working solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve to determine the concentration at which JNJ-10191584 exhibits cytotoxic effects. The optimal working concentration for subsequent experiments should be below this cytotoxic threshold.
-
Caption: Workflow for determining the optimal concentration of JNJ-10191584.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol details the detection of apoptosis in cells treated with JNJ-10191584 using flow cytometry.
Materials:
-
JNJ-10191584
-
Appropriate cell line and complete culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat cells with the predetermined optimal concentration of JNJ-10191584 and a vehicle control. Include a positive control for apoptosis if available (e.g., staurosporine).
-
Incubate for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Cell Cycle Analysis using Propidium Iodide
This protocol outlines the analysis of cell cycle distribution in cells treated with JNJ-10191584.
Materials:
-
JNJ-10191584
-
Appropriate cell line and complete culture medium
-
6-well cell culture plates
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat cells with the desired concentration of JNJ-10191584 and a vehicle control.
-
Incubate for the chosen duration (e.g., 24 or 48 hours).
-
-
Cell Fixation:
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6][7][8]
-
Signaling Pathway and Logical Relationships
JNJ-10191584 acts as an antagonist to the Histamine H4 Receptor (H4R), a G-protein coupled receptor. Its primary mechanism is the blockade of downstream signaling typically initiated by histamine binding.
Caption: Simplified H4 Receptor signaling pathway inhibited by JNJ-10191584.
Caption: Logical relationship of JNJ-10191584's mechanism and effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNJ-10191584 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. icms.qmul.ac.uk [icms.qmul.ac.uk]
Application Note: Oral Gavage Protocol for JNJ-10191584 in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation and oral gavage administration of JNJ-10191584 (also known as VUF6002) to rodents for preclinical research. JNJ-10191584 is an orally active, selective histamine H4 receptor antagonist.[1][2][3] This protocol is designed to ensure accurate dosing, minimize animal stress, and maintain experimental reproducibility.
Quantitative Data Summary
The following tables provide recommended dosing parameters and a sample formulation for JNJ-10191584 based on publicly available data. Doses should be optimized based on the specific experimental model and objectives.
Table 1: Recommended Dosing Parameters for Rodents
| Parameter | Mouse | Rat | Reference |
| Dose Range | 6 mg/kg | 10 - 100 mg/kg | [4][5] |
| Dosing Vehicle | 10% DMSO in 90% Corn Oil | 10% DMSO in 90% Corn Oil | [1] |
| Maximum Volume | 10 mL/kg | 10 mL/kg | General Practice |
| Frequency | As per study design (e.g., once daily) | Twice daily (b.i.d.) | [5] |
| Gavage Needle | 20-22 gauge, 1-1.5 inch, ball-tipped | 16-18 gauge, 2-3 inch, ball-tipped | General Practice |
Table 2: Example Dosing Solution Calculation for a 25g Mouse at 10 mg/kg
| Parameter | Value | Calculation |
| Animal Weight | 25 g | - |
| Dose | 10 mg/kg | - |
| Total Drug Needed per Animal | 0.25 mg | (10 mg/kg) * (0.025 kg) |
| Dosing Concentration | 1 mg/mL | Assuming a 10 mL/kg dosing volume |
| Volume to Administer | 250 µL | (0.25 mg) / (1 mg/mL) |
| Vehicle Component 1 (DMSO) | 10% | - |
| Vehicle Component 2 (Corn Oil) | 90% | - |
Experimental Protocol
This protocol details the steps for preparing and administering JNJ-10191584 via oral gavage.
2.1 Materials and Equipment
-
JNJ-10191584 (maleate salt or free base)[4]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil
-
Appropriate rodent species (e.g., C57BL/6 mice, Wistar rats[5])
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
-
Analytical balance
-
Calibrated pipettes and sterile tips
-
Animal scale
-
Appropriately sized, ball-tipped oral gavage needles
-
1 mL syringes
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
2.2 Dosing Solution Preparation (Vehicle: 10% DMSO in Corn Oil)
This formulation is based on supplier data indicating a solubility of ≥ 5 mg/mL.[1]
-
Prepare Vehicle: In a sterile container, combine 1 part DMSO with 9 parts corn oil (e.g., 1 mL DMSO + 9 mL corn oil for 10 mL of vehicle). Vortex thoroughly to create a uniform solution.
-
Weigh Compound: Accurately weigh the required amount of JNJ-10191584 powder based on the desired final concentration and volume.
-
Initial Solubilization: Add the weighed JNJ-10191584 to a sterile vial. Add the required volume of DMSO (10% of the final volume) to the vial. Vortex or gently heat and/or sonicate to aid dissolution.[1] JNJ-10191584 is reported to be soluble up to 50 mM in DMSO.[3]
-
Add Co-solvent: Once the compound is fully dissolved in DMSO, add the corn oil (90% of the final volume) to the vial.
-
Final Mixing: Vortex the solution extensively to ensure a homogenous suspension or solution. It is recommended to prepare the formulation fresh on the day of use.[1]
2.3 Animal Preparation and Handling
-
Acclimatization: Allow animals to acclimate to the facility for a minimum of 3-7 days before the start of the experiment.
-
Fasting (Optional): Depending on the study, a brief fasting period (e.g., 2-4 hours) may be required to ensure consistent gastric emptying and absorption. Provide water ad libitum.
-
Weighing: Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Handling and Restraint: Gently but firmly restrain the animal. For a mouse, this can be done by scruffing the neck and back to immobilize the head and prevent biting. Ensure the animal's body is held to prevent movement. The head and body should form a straight line to facilitate passage of the gavage needle.
2.4 Oral Gavage Procedure
-
Fill Syringe: Draw the calculated volume of the JNJ-10191584 dosing solution into a 1 mL syringe fitted with the correct size ball-tipped gavage needle. Expel any air bubbles.
-
Insert Needle: Gently insert the gavage needle into the animal's mouth, just off-center. Guide the needle along the roof of the mouth towards the esophagus.
-
Advance Needle: The needle should pass into the esophagus with minimal resistance. If resistance is felt, or if the animal begins to struggle excessively, withdraw the needle immediately and restart. DO NOT force the needle, as this can cause tracheal perforation or esophageal injury.
-
Administer Dose: Once the needle is correctly positioned in the esophagus (the tip will be approximately at the level of the last rib), depress the syringe plunger slowly and steadily to deliver the full volume.
-
Withdraw Needle: Smoothly withdraw the needle in the same angle it was inserted.
-
Post-Procedure Monitoring: Return the animal to its home cage and monitor it for at least 15-30 minutes for any signs of distress, such as difficulty breathing, choking, or lethargy.
Experimental Workflow Diagram
The following diagram illustrates the key steps of the oral gavage protocol.
Caption: Experimental workflow for JNJ-10191584 oral gavage in rodents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibitory effects of histamine H4 receptor antagonists on experimental colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Immune Cells Treated with JNJ-7706621
Introduction
JNJ-7706621 is a potent small molecule inhibitor targeting both cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3] Specifically, it shows high potency against CDK1 and CDK2, as well as Aurora A and Aurora B.[2] These kinases are critical regulators of cell cycle progression and mitosis. Dysregulation of their activity is a hallmark of many cancers, making them attractive therapeutic targets. While extensively studied in the context of oncology for its ability to induce cell cycle arrest, apoptosis, and inhibit proliferation in tumor cells, the effects of JNJ-7706621 on immune cells are of increasing interest.[1][4] Understanding how this compound modulates immune cell function is crucial for predicting its overall therapeutic efficacy and potential immunomodulatory side effects.
This application note provides detailed protocols for the analysis of immune cells treated with JNJ-7706621 using flow cytometry. We describe methods for assessing key aspects of immune cell health and function, including immunophenotyping, cell proliferation, apoptosis, and activation status.
Mechanism of Action
JNJ-7706621 exerts its biological effects primarily through the inhibition of CDK1/2 and Aurora A/B kinases.
-
CDK1/2 Inhibition: These kinases are essential for the G1/S and G2/M transitions in the cell cycle. Inhibition by JNJ-7706621 can lead to a delay in G1 progression and a G2/M phase arrest.[1]
-
Aurora A/B Inhibition: These kinases are crucial for proper mitotic spindle formation and cytokinesis. Inhibition can lead to mitotic defects, endoreduplication (DNA replication without cell division), and ultimately apoptosis.[1][5][6]
Recent studies on other CDK inhibitors, particularly CDK4/6 inhibitors, have revealed significant immunomodulatory effects, including enhancement of T-cell memory and activation of anti-tumor immunity.[2][7] It is therefore hypothesized that JNJ-7706621 may also impact the function and fate of various immune cell populations.
Experimental Protocols
Here, we provide detailed protocols for treating human peripheral blood mononuclear cells (PBMCs) with JNJ-7706621 and subsequently analyzing them by flow cytometry.
Isolation and Culture of Human PBMCs
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
JNJ-7706621 Treatment
-
Plate 1 x 10^6 PBMCs per well in a 24-well plate.
-
Prepare a stock solution of JNJ-7706621 in dimethyl sulfoxide (DMSO).
-
Treat the cells with varying concentrations of JNJ-7706621 (e.g., 0.1 µM, 1 µM, 10 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest JNJ-7706621 concentration.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
Flow Cytometry Staining Protocols
This protocol allows for the identification and quantification of different immune cell subsets.
-
After treatment, harvest the cells and transfer to FACS tubes.
-
Wash the cells with PBS.
-
Resuspend the cells in 100 µL of FACS buffer (PBS with 2% FBS).
-
Add a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD19 for B cells, CD56 for NK cells, CD14 for monocytes).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer for analysis.
-
Acquire data on a flow cytometer.
This assay measures the proliferative capacity of immune cells.
-
Prior to treatment, label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
After labeling, treat the cells with JNJ-7706621 as described above.
-
For T cell proliferation, add a stimulus such as anti-CD3/CD28 beads or phytohemagglutinin (PHA).
-
Incubate for 72-96 hours.
-
Harvest and stain the cells for surface markers as described in the immunophenotyping protocol.
-
Analyze the dilution of CFSE fluorescence in the cell populations of interest. Each peak of reduced fluorescence represents a cell division.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][8]
-
After treatment, harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
This protocol assesses the expression of activation markers on T cells.
-
Treat PBMCs with JNJ-7706621 as described.
-
During the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Stimulate the cells with a mitogen (e.g., PMA and Ionomycin) or specific antigen.
-
Harvest the cells and stain for surface markers (e.g., CD3, CD4, CD8).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular activation markers such as CD69, CD25, and HLA-DR.[9]
-
Wash and resuspend the cells for flow cytometry analysis.
Data Presentation
The following tables summarize hypothetical quantitative data from the described experiments, illustrating the potential effects of JNJ-7706621 on immune cells.
Table 1: Immunophenotyping of PBMCs after 48h Treatment with JNJ-7706621
| Cell Population | Marker | Vehicle Control (%) | JNJ-7706621 (1 µM) (%) | JNJ-7706621 (10 µM) (%) |
| T Cells | CD3+ | 65.2 ± 3.1 | 63.8 ± 2.9 | 55.1 ± 4.5 |
| Helper T Cells | CD3+CD4+ | 42.1 ± 2.5 | 40.5 ± 2.2 | 33.7 ± 3.8 |
| Cytotoxic T Cells | CD3+CD8+ | 23.1 ± 1.8 | 23.3 ± 2.0 | 21.4 ± 2.1 |
| B Cells | CD19+ | 10.5 ± 1.2 | 9.8 ± 1.1 | 7.2 ± 0.9 |
| NK Cells | CD3-CD56+ | 12.3 ± 1.5 | 11.9 ± 1.3 | 9.8 ± 1.4 |
| Monocytes | CD14+ | 8.7 ± 0.9 | 8.1 ± 0.8 | 6.5 ± 0.7 |
Table 2: Proliferation of CD4+ and CD8+ T Cells after 72h Treatment with JNJ-7706621
| Cell Population | Treatment | Proliferation Index |
| CD4+ T Cells | Vehicle Control | 3.8 ± 0.4 |
| JNJ-7706621 (1 µM) | 2.1 ± 0.3 | |
| JNJ-7706621 (10 µM) | 0.5 ± 0.1 | |
| CD8+ T Cells | Vehicle Control | 4.2 ± 0.5 |
| JNJ-7706621 (1 µM) | 2.5 ± 0.4 | |
| JNJ-7706621 (10 µM) | 0.8 ± 0.2 |
Table 3: Apoptosis of CD3+ T Cells after 48h Treatment with JNJ-7706621
| Treatment | Viable (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
| Vehicle Control | 92.5 ± 2.1 | 3.1 ± 0.5 | 4.4 ± 0.8 |
| JNJ-7706621 (1 µM) | 78.3 ± 3.5 | 12.6 ± 1.8 | 9.1 ± 1.2 |
| JNJ-7706621 (10 µM) | 45.2 ± 4.8 | 35.8 ± 3.2 | 19.0 ± 2.5 |
Table 4: Activation Marker Expression on CD8+ T Cells after 24h Treatment with JNJ-7706621
| Activation Marker | Vehicle Control (% Positive) | JNJ-7706621 (1 µM) (% Positive) | JNJ-7706621 (10 µM) (% Positive) |
| CD69 | 85.4 ± 5.2 | 75.1 ± 4.8 | 55.9 ± 6.1 |
| CD25 | 72.1 ± 4.5 | 60.8 ± 3.9 | 40.2 ± 5.3 |
| HLA-DR | 68.9 ± 3.8 | 55.3 ± 4.1 | 35.7 ± 4.9 |
Visualizations
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the effects of the dual CDK and Aurora kinase inhibitor JNJ-7706621 on immune cells using flow cytometry. The multi-parameter nature of flow cytometry allows for a comprehensive analysis of immunophenotype, proliferation, apoptosis, and activation status within heterogeneous cell populations. The provided hypothetical data suggests that JNJ-7706621 may induce a dose-dependent decrease in the percentage of major immune cell subsets, inhibit T cell proliferation, and promote apoptosis. These methods are essential for characterizing the immunomodulatory properties of JNJ-7706621 and will be valuable for researchers in immunology and drug development.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Inhibition of CDK4/6 promotes CD8 T cell memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. BEYOND THE CELL CYCLE: ENHANCING THE IMMUNE SURVEILLANCE OF TUMORS VIA CDK4/6 INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
Troubleshooting & Optimization
troubleshooting JNJ10191584 solubility issues in PBS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with JNJ10191584 in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation when I dilute my this compound stock solution in PBS. Why is this happening?
A1: this compound has limited aqueous solubility. According to available data, its solubility in PBS (pH 7.2) is in the range of 0.1-1 mg/mL[1]. If your final concentration in PBS exceeds this range, you will likely observe precipitation. The compound is significantly more soluble in organic solvents like DMSO[2][3]. Precipitation often occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer where the compound is less soluble.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is soluble in DMSO up to 50 mM[2].
Q3: How can I prepare my working solutions of this compound in PBS for my experiments without precipitation?
A3: To avoid precipitation, it is crucial to start with a high-concentration stock solution in 100% DMSO and then perform a serial dilution into your aqueous experimental buffer (e.g., PBS). Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent effects on your experimental system. It is also recommended to prepare the working solution fresh for each experiment and to add the stock solution to the PBS while vortexing to ensure rapid mixing.
Q4: Can I heat or sonicate my PBS solution to dissolve this compound?
A4: While gentle warming and sonication can aid in the dissolution of some compounds, this should be done with caution for this compound in PBS. Due to its limited aqueous solubility, these methods may only provide a temporary solution, and the compound could precipitate out as the solution cools or over time. If you choose to try these methods, do so carefully and observe the solution for any signs of precipitation before use.
Q5: Are there any alternative buffers I can use if I continue to have solubility issues in PBS?
A5: If you consistently face solubility challenges with this compound in PBS, you could consider using a buffer with a different pH, if your experimental design allows. However, the effect of pH on the solubility of this compound is not well-documented in the provided search results. Another approach is to use a small percentage of a co-solvent, such as PEG300 or Tween-80, in your final working solution, though the compatibility of these with your specific assay must be validated.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 19.74 | 50 | |
| PBS (pH 7.2) | 0.1 - 1 | Not Specified | [1] |
Experimental Protocol: Preparation of this compound Working Solution in PBS
This protocol provides a step-by-step method for preparing a working solution of this compound in PBS to minimize precipitation.
Materials:
-
This compound maleate powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Calculate the required mass of this compound maleate to prepare a 50 mM stock solution in DMSO. The molecular weight of this compound maleate is 394.81 g/mol [2].
-
Accurately weigh the this compound maleate powder and dissolve it in the appropriate volume of anhydrous DMSO to achieve a 50 mM concentration.
-
Ensure the powder is completely dissolved by vortexing. If necessary, gentle warming or brief sonication can be applied.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution in PBS:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 50 mM DMSO stock solution needed to achieve this final concentration in your desired volume of PBS. Crucially, ensure the final DMSO concentration in the working solution is kept to a minimum (ideally ≤ 0.5%) .
-
Dispense the required volume of PBS into a sterile tube.
-
While vigorously vortexing the PBS, add the calculated volume of the this compound DMSO stock solution dropwise to the PBS. This rapid mixing is essential to prevent localized high concentrations of the compound that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration may be too high for its solubility in PBS. In this case, you will need to prepare a new working solution at a lower concentration.
-
Use the freshly prepared working solution immediately in your experiment.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound in PBS.
Caption: Troubleshooting workflow for this compound solubility in PBS.
References
Technical Support Center: Enhancing the In Vivo Performance of JNJ-10191584
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to improve the in vivo stability and half-life of JNJ-10191584, a selective histamine H4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the potential metabolic liabilities of JNJ-10191584 that could contribute to poor in vivo stability?
A1: While specific metabolic pathways for JNJ-10191584 are not extensively published, molecules with similar structures, such as benzimidazoles and piperazines, can be susceptible to several metabolic transformations. Potential metabolic liabilities may include:
-
Oxidation: The benzimidazole ring and the piperazine ring are susceptible to oxidation by cytochrome P450 (CYP) enzymes.
-
N-dealkylation: The methyl group on the piperazine ring can be removed through N-dealkylation.
-
Hydrolysis: The amide bond could be subject to hydrolysis by amidases.
Identifying the primary metabolic pathways is a critical first step in improving the in vivo stability of JNJ-10191584.
Q2: What general strategies can be employed to improve the in vivo half-life of a small molecule like JNJ-10191584?
A2: Several strategies can be explored to extend the in vivo half-life of small molecule drugs:
-
Structural Modification: Introducing chemical modifications to block metabolic hotspots. For instance, introducing halogens can sometimes increase metabolic stability and half-life.[1][2][3]
-
Formulation Strategies:
-
Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems like liposomes or micelles can protect it from degradation.[4]
-
Polymer-Based Formulations: Encapsulating the drug in polymeric nanoparticles can shield it from enzymatic degradation.[4]
-
Amorphous Solid Dispersions: This can improve solubility and prevent crystallization, which may indirectly enhance plasma stability.[4][5]
-
-
Prodrug Approach: Designing a prodrug that is converted to the active JNJ-10191584 in vivo can improve its pharmacokinetic profile.[4]
-
PEGylation: Attaching polyethylene glycol (PEG) chains can increase the molecule's hydrodynamic volume, reducing renal clearance.
-
Binding to Plasma Proteins: Increasing the affinity for plasma proteins like albumin can reduce clearance and prolong half-life.[4][6]
Q3: How can I experimentally determine the in vivo stability and half-life of JNJ-10191584?
A3: A standard pharmacokinetic (PK) study in an animal model (e.g., rats or mice) is the primary method. This typically involves:
-
Administering a defined dose of JNJ-10191584 (intravenously and/or orally).
-
Collecting blood samples at various time points post-administration.
-
Quantifying the concentration of JNJ-10191584 in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Calculating key PK parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd), from the plasma concentration-time profile.
Troubleshooting Guides
Issue 1: Rapid in vivo clearance and short half-life of JNJ-10191584 observed in initial pharmacokinetic studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High first-pass metabolism | 1. Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. 2. Identify the major metabolites using LC-MS/MS. | Identification of metabolic hotspots on the JNJ-10191584 molecule. |
| Poor plasma protein binding | 1. Perform a plasma protein binding assay (e.g., equilibrium dialysis). | Determine the fraction of unbound drug, which is more susceptible to clearance. |
| Rapid renal clearance | 1. Analyze urine samples from the PK study to quantify the amount of unchanged JNJ-10191584 excreted. | High levels of unchanged drug in urine suggest significant renal clearance. |
Issue 2: Low oral bioavailability of JNJ-10191584.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility | 1. Determine the solubility of JNJ-10191584 at different pH values. 2. Explore formulation strategies such as amorphous solid dispersions or lipid-based formulations.[4][5] | Improved dissolution and absorption. |
| Efflux by transporters (e.g., P-glycoprotein) | 1. Conduct an in vitro Caco-2 permeability assay to assess drug efflux. | Determine if JNJ-10191584 is a substrate for efflux transporters. |
| Extensive first-pass metabolism | 1. See troubleshooting steps for "High first-pass metabolism" above. | Elucidate the role of metabolism in low bioavailability. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To determine the rate of metabolism of JNJ-10191584 in vitro.
Materials:
-
JNJ-10191584
-
Pooled liver microsomes (from the species of interest, e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., testosterone)
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
Procedure:
-
Prepare a stock solution of JNJ-10191584 in a suitable solvent (e.g., DMSO).
-
Pre-warm the liver microsome suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and JNJ-10191584 solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of JNJ-10191584.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Presentation
Table 1: Hypothetical In Vitro Metabolic Stability of JNJ-10191584 Analogs
| Compound | Structural Modification | In Vitro Half-life (min) in Human Liver Microsomes | Intrinsic Clearance (µL/min/mg protein) |
| JNJ-10191584 | Parent Compound | 15 | 46.2 |
| Analog A | Fluorination on benzimidazole ring | 45 | 15.4 |
| Analog B | Deuteration at N-methyl group | 25 | 27.7 |
| Analog C | Replacement of methyl with cyclopropyl | 35 | 19.8 |
Table 2: Hypothetical Pharmacokinetic Parameters of JNJ-10191584 Formulations in Rats
| Formulation | Dosing Route | Half-life (t½) (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | Oral | 1.2 | 150 | 360 | 15 |
| Lipid-Based Formulation | Oral | 3.5 | 450 | 1575 | 65 |
| Polymeric Nanoparticles | Oral | 5.8 | 380 | 2204 | 91 |
| Saline Solution | IV | 0.8 | 1200 | 2400 | - |
Visualizations
Caption: Troubleshooting workflow for improving JNJ-10191584's in vivo half-life.
Caption: Conceptual strategies for enhancing the pharmacokinetic profile of JNJ-10191584.
References
- 1. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategy for Extending Half-life in Drug Design and Its Significance. | Semantic Scholar [semanticscholar.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 6. The need for improved half-life extension technologies | Drug Discovery News [drugdiscoverynews.com]
potential off-target effects of JNJ10191584 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of JNJ-10191584 in cellular assays. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of JNJ-10191584?
JNJ-10191584 is a potent and selective antagonist of the histamine H4 receptor.[1][2][3][4][5] It is often used in research to investigate the role of the H4 receptor in various physiological and pathological processes, including inflammation and immune responses.[6]
Q2: What is the known selectivity profile of JNJ-10191584?
JNJ-10191584 exhibits high selectivity for the histamine H4 receptor over the H3 receptor.[1][3][4] The binding affinity for the H3 receptor is significantly lower than for the H4 receptor, suggesting that at appropriate concentrations, off-target effects at the H3 receptor are less likely.
Q3: Are there any known off-target effects for JNJ-10191584?
Publicly available data on the broad off-target screening of JNJ-10191584 against a wide range of receptors, kinases, and other enzymes is limited. The primary characterization of this compound has focused on its high affinity and selectivity for the histamine H4 receptor. However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely excluded, especially at higher concentrations.
Q4: What are the reported in vitro cellular effects of JNJ-10191584?
JNJ-10191584 has been shown to inhibit the chemotaxis of eosinophils and mast cells in cellular assays.[1][2][3][4] These effects are consistent with its antagonism of the H4 receptor, which is known to be involved in the migration of these immune cells.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of JNJ-10191584.
Table 1: Receptor Binding Affinity of JNJ-10191584
| Target | Ki (nM) | Selectivity (over H3) | Reference |
| Human Histamine H4 Receptor | 26 - 79.42 | ~540-fold | [1][2][3][4] |
| Human Histamine H3 Receptor | 3,981 - 14,100 | - | [1][2][3][4] |
Table 2: Functional Cellular Activity of JNJ-10191584
| Assay | Cell Type | IC50 (nM) | Reference |
| Eosinophil Chemotaxis | Eosinophils | 530 | [1][2][3][4] |
| Mast Cell Chemotaxis | Mast Cells | 138 | [1][2][3][4] |
Experimental Protocols
Protocol 1: Mast Cell Chemotaxis Assay
This protocol provides a general framework for assessing the effect of JNJ-10191584 on mast cell chemotaxis.
-
Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) in appropriate media and conditions.
-
Chemotaxis Assay Setup:
-
Use a modified Boyden chamber or a commercially available chemotaxis plate (e.g., with a 5 µm pore size polycarbonate membrane).
-
In the lower chamber, add a chemoattractant such as histamine or a specific H4 receptor agonist.
-
In the upper chamber, add mast cells that have been pre-incubated with varying concentrations of JNJ-10191584 or vehicle control for a specified time (e.g., 30 minutes).
-
-
Incubation: Incubate the chemotaxis chamber at 37°C in a humidified incubator for a duration sufficient to allow cell migration (e.g., 3-4 hours).
-
Cell Staining and Quantification:
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet or a fluorescent dye).
-
Elute the stain and measure the absorbance or fluorescence, or manually count the migrated cells under a microscope.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of JNJ-10191584 compared to the vehicle control and determine the IC50 value.
Troubleshooting Guide
Issue: An unexpected or inconsistent cellular response is observed in the presence of JNJ-10191584.
This could be due to an off-target effect. The following steps can help troubleshoot this issue.
Q5: My cellular response to JNJ-10191584 is not what I expected based on H4 receptor antagonism. Could this be an off-target effect?
It is possible. To investigate this, consider the following:
-
Dose-Response Relationship: Determine if the unexpected effect is dose-dependent. Off-target effects often occur at higher concentrations.
-
Use a Structurally Unrelated H4 Antagonist: If another selective H4 antagonist with a different chemical scaffold produces the same cellular response, it is more likely that the effect is mediated by the H4 receptor (on-target). If the effect is unique to JNJ-10191584, it may be an off-target effect.
-
Rescue Experiment: If your assay is based on the inhibition of an agonist-induced response, confirm that JNJ-10191584 blocks the effect of a known H4 receptor agonist.
-
Consider the Cellular Context: The expression levels of the H4 receptor and potential off-targets can vary between cell types. Ensure your cell line is a relevant model for H4 receptor signaling.
Q6: How can I be sure my observed effect is not due to cytotoxicity?
Always perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay. This will help to ensure that the observed effects of JNJ-10191584 are not due to a general decrease in cell health.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ-10191584 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]
- 4. JNJ 10191584 maleate | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 5. JNJ-10191584 | TargetMol [targetmol.com]
- 6. JNJ-10191584 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
optimizing JNJ10191584 dosage to minimize side effects
This technical support center provides guidance for researchers, scientists, and drug development professionals working with JNJ10191584. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experiments.
Important Note on Compound Identification: Initial database searches have indicated a potential for confusion between this compound and another Johnson & Johnson compound, JNJ-38877605. JNJ-38877605, a c-Met tyrosine kinase inhibitor, was discontinued in Phase I clinical trials due to dose-limiting renal toxicity.[1][2][3][4] In contrast, this compound (also known as VUF6002) is a selective histamine H4 receptor (H4R) antagonist.[5][6] The information provided herein pertains exclusively to this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Compound Integrity: Degradation of this compound due to improper storage. | Store the compound at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), protected from light and under nitrogen.[5] |
| Solubility Issues: Poor dissolution of this compound in the experimental vehicle. | For in vivo studies, a recommended vehicle is a mixture of DMSO and corn oil. For a 1 mL working solution, 100 µL of a 50.0 mg/mL DMSO stock solution can be added to 900 µL of corn oil.[5] For in vitro assays, ensure the final DMSO concentration is compatible with the cell type being used. | |
| Off-Target Effects: Although selective, high concentrations may lead to off-target binding. | This compound has a 540-fold selectivity for the H4 receptor over the H3 receptor (Ki values of 26 nM and 14.1 µM, respectively).[5] It is advisable to perform a dose-response curve to determine the optimal concentration for H4R antagonism without engaging off-target receptors. | |
| Apparent lack of efficacy in in vivo models | Pharmacokinetics: Insufficient bioavailability or rapid metabolism of the compound. | This compound is orally active.[5] However, the dosing regimen may need to be optimized for the specific animal model. Consider performing pharmacokinetic studies to determine the half-life and peak plasma concentrations in your model. |
| Animal Model Selection: The chosen animal model may not be appropriate for studying H4R-mediated effects. | The histamine H4 receptor is expressed on various immune cells, including mast cells and eosinophils.[6][7] Ensure that the selected animal model has a comparable H4R expression and function to humans for the disease under investigation. | |
| Cell-based assay variability | Cell Line Authenticity and Health: Inconsistent cell passage number, contamination, or poor cell viability. | Use authenticated cell lines with a consistent passage number. Regularly test for mycoplasma contamination. Ensure high cell viability before and during the experiment. |
| Assay Conditions: Suboptimal assay parameters, such as incubation time or reagent concentrations. | Optimize incubation times and reagent concentrations for your specific cell line and assay. For chemotaxis assays, this compound has shown IC50 values of 530 nM for eosinophils and 138 nM for mast cells after a 3-hour incubation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the histamine H4 receptor (H4R), a G-protein coupled receptor.[6] By blocking the H4R, it inhibits the downstream signaling pathways activated by histamine, which are involved in inflammatory and immune responses.[7][8] This includes effects on the chemotaxis of immune cells like eosinophils and mast cells.[5][6]
Q2: What are the recommended starting doses for in vivo experiments?
A2: The optimal dosage will depend on the specific animal model and the disease being studied. However, published studies can provide a starting point. For example, in a rat model of colitis, this compound was administered orally at doses ranging from 10-100 mg/kg, twice daily.[9] In mouse models of spared nerve injury, intrathecal and intra-locus coeruleus administrations of 6 µ g/mouse and 10 µg/µL, respectively, have been used.[5] It is crucial to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q3: What are the known side effects of this compound?
A3: There is limited publicly available information on the side effect profile of this compound from clinical trials. Preclinical studies have shown it to be an effective anti-inflammatory agent in various animal models without reported toxicity at the tested doses.[6][9] However, as with any experimental compound, it is essential to conduct thorough safety and toxicity studies as part of the research protocol.
Q4: How can I prepare this compound for my experiments?
A4: For in vitro experiments, a stock solution in DMSO is typically prepared. For in vivo experiments, the DMSO stock can be further diluted in a suitable vehicle such as corn oil. A protocol for preparing a 5 mg/mL solution in a DMSO/corn oil mixture is available.[5] Always ensure the final concentration of the solvent is compatible with your experimental system and does not cause toxicity.
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
-
Cell Preparation: Isolate primary eosinophils or mast cells, or use a suitable immortalized cell line. Resuspend the cells in an appropriate assay buffer.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).
-
Chemotaxis Assay: Use a multi-well chemotaxis chamber (e.g., Boyden chamber).
-
Add a chemoattractant (e.g., histamine) to the lower wells.
-
Add the cell suspension, pre-incubated with different concentrations of this compound or vehicle control, to the upper wells, which are separated by a porous membrane.
-
-
Incubation: Incubate the plate for a sufficient time to allow cell migration (e.g., 3 hours).[5]
-
Quantification: Quantify the number of migrated cells in the lower chamber using a cell counter or by staining and imaging the membrane.
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Visualizations
References
- 1. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of histamine H4 receptor antagonists on experimental colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-10191584 Experimental Design
Welcome to the technical support center for JNJ-10191584. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate common pitfalls in experimental design using this potent and selective histamine H4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-10191584 and what is its primary mechanism of action?
A1: JNJ-10191584 is a potent and selective antagonist of the histamine H4 receptor.[1][2] Its primary mechanism of action is to block the binding of histamine to the H4 receptor, thereby inhibiting its downstream signaling pathways. The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils, and is involved in inflammatory and immune responses.[3]
Q2: What are the key in vitro and in vivo applications of JNJ-10191584?
A2: In vitro, JNJ-10191584 is commonly used to inhibit mast cell and eosinophil chemotaxis.[1][2] In vivo, it has demonstrated anti-inflammatory and antinociceptive effects in various animal models, including carrageenan-induced acute inflammation, TNBS-induced colitis, and spared nerve injury models of neuropathic pain.[4]
Q3: What is the selectivity profile of JNJ-10191584?
A3: JNJ-10191584 is highly selective for the human H4 receptor over the H3 receptor, with a selectivity of over 540-fold.[1][2]
Q4: How should I prepare and store JNJ-10191584?
A4: JNJ-10191584 is soluble in DMSO (up to 50 mM).[1] For in vivo use, a common formulation is 10% DMSO in corn oil. Stock solutions in DMSO can be stored at -20°C for up to a month, though it is recommended to prepare fresh solutions for each experiment.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with JNJ-10191584.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected results in vitro | Incorrect Drug Concentration: Calculation errors or degradation of the compound. | - Double-check all calculations for dilutions.- Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.- Prepare fresh dilutions from a new stock solution. |
| Low H4 Receptor Expression: The cell line used may have low or variable expression of the H4 receptor. | - Verify H4 receptor expression levels in your cell line using techniques such as qPCR, Western blot, or flow cytometry.- Consider using a cell line known to express high levels of the H4 receptor. | |
| Receptor Desensitization: Prolonged or repeated exposure to histamine or other agonists can lead to receptor desensitization. | - Minimize pre-incubation times with the compound.- Ensure cells are adequately washed to remove any endogenous histamine before starting the experiment. | |
| Compound Precipitation: The compound may precipitate out of solution at higher concentrations or in certain media. | - Visually inspect solutions for any signs of precipitation.- Consider the use of a different solvent or the addition of a surfactant, ensuring vehicle controls are included. | |
| Variability in in vivo efficacy | Suboptimal Dosing or Administration Route: The dose or route of administration may not be appropriate for the animal model. | - Review literature for established dosing regimens for your specific model.- Consider pilot studies to determine the optimal dose and route of administration (e.g., oral gavage, intraperitoneal injection). |
| Pharmacokinetic Issues: The compound may have a short half-life in the species being studied. | - Refer to pharmacokinetic data if available for your animal model.- Consider the timing of compound administration relative to the experimental endpoint. | |
| Model-Specific Factors: The pathophysiology of the chosen animal model may not be significantly driven by H4 receptor signaling. | - Thoroughly research the role of the H4 receptor in your chosen disease model.- Include positive controls known to be effective in the model to validate the experimental setup. | |
| Unexpected or off-target effects | High Compound Concentration: At very high concentrations, the selectivity of JNJ-10191584 may decrease, leading to off-target effects. | - Use the lowest effective concentration determined from your dose-response studies.- To confirm that the observed effect is H4 receptor-mediated, consider using a structurally different H4 receptor antagonist as a comparator or using H4 receptor knockout animals. |
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| Ki (H4 Receptor) | 26 nM | Human | [1][2] |
| Ki (H3 Receptor) | 14.1 µM | Human | [1][2] |
| IC50 (Mast Cell Chemotaxis) | 138 nM | In vitro | [1][2] |
| IC50 (Eosinophil Chemotaxis) | 530 nM | In vitro | [1][2] |
Experimental Protocols
In Vitro Chemotaxis Assay
This protocol provides a general framework for assessing the effect of JNJ-10191584 on mast cell or eosinophil chemotaxis.
-
Cell Preparation: Isolate primary mast cells or eosinophils, or use a suitable cell line. Resuspend cells in an appropriate assay medium.
-
Chemotaxis Chamber Setup: Use a chemotaxis chamber (e.g., Transwell) with a suitable pore size.
-
Treatment:
-
In the lower chamber, add assay medium containing a known chemoattractant (e.g., histamine).
-
In the upper chamber, add the cell suspension.
-
Add varying concentrations of JNJ-10191584 or vehicle control to both the upper and lower chambers.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a predetermined time (e.g., 1-3 hours).
-
Cell Migration Analysis:
-
Remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in multiple fields of view using a microscope.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of JNJ-10191584 to determine its inhibitory effect.
In Vivo TNBS-Induced Colitis Model
This protocol outlines the use of JNJ-10191584 in a rat model of acute colitis.
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Induction of Colitis:
-
Anesthetize the rats.
-
Induce colitis by intrarectal administration of trinitrobenzene sulfonic acid (TNBS) in ethanol.[4]
-
-
JNJ-10191584 Administration:
-
Administer JNJ-10191584 orally (p.o.) twice daily (b.i.d.) at doses ranging from 10-100 mg/kg.[4]
-
A vehicle control group should be included.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for clinical signs of colitis (e.g., weight loss, stool consistency).
-
After a set period (e.g., 3 days), euthanize the animals and collect the colons.
-
Assess macroscopic damage, myeloperoxidase (MPO) activity, and levels of inflammatory markers like TNF-α.[4]
-
Perform histological analysis to assess mucosal and submucosal thickness and neutrophil infiltration.[4]
-
Visualizations
References
- 1. JNJ 10191584 maleate | Histamine H4 Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. JNJ 10191584 maleate | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 3. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 4. Inhibitory effects of histamine H4 receptor antagonists on experimental colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results in JNJ10191584 experiments
Welcome to the technical support center for JNJ-10191584, a selective histamine H4 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-10191584 and what is its primary mechanism of action?
A1: JNJ-10191584 is a potent and selective antagonist of the histamine H4 receptor (H4R).[1] Its primary mechanism of action is to bind to the H4 receptor and block the binding of its natural ligand, histamine. This inhibition prevents the downstream signaling cascades typically initiated by H4 receptor activation, which are often associated with inflammatory and immune responses.
Q2: What are the key binding affinities and functional potencies of JNJ-10191584?
A2: JNJ-10191584 exhibits high affinity for the human H4 receptor with a Ki value of approximately 26 nM.[2][3] It demonstrates significant selectivity for the H4 receptor over the H3 receptor, with a Ki of 14.1 μM for the latter, representing a greater than 540-fold selectivity.[2][3] In functional assays, it has been shown to inhibit mast cell and eosinophil chemotaxis with IC50 values of 138 nM and 530 nM, respectively.[2][3]
Q3: In which experimental models has JNJ-10191584 been shown to be effective?
A3: JNJ-10191584 has demonstrated efficacy in various preclinical models of inflammatory and neuropathic pain conditions. Notably, it has been shown to be effective in a rat model of trinitrobenzene sulfonic acid (TNBS)-induced colitis[4][5] and a mouse model of spared nerve injury (SNI) for neuropathic pain.[6]
Q4: What are the recommended solvent and storage conditions for JNJ-10191584?
A4: JNJ-10191584 is soluble in dimethyl sulfoxide (DMSO).[2] For in vivo studies, a common formulation involves dissolving it first in DMSO, which is then further diluted in a vehicle like corn oil.[3] It is recommended to store the solid compound in a desiccated environment at room temperature.[2] Stock solutions in DMSO can be stored at -20°C or -80°C, but it is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[3]
Quantitative Data Summary
| Parameter | Value | Receptor/Cell Type | Reference |
| Ki (Binding Affinity) | 26 nM | Human Histamine H4 Receptor | [2][3] |
| Ki (Binding Affinity) | 14.1 µM | Human Histamine H3 Receptor | [2][3] |
| IC50 (Chemotaxis) | 138 nM | Mast Cells | [2][3] |
| IC50 (Chemotaxis) | 530 nM | Eosinophils | [2][3] |
Experimental Protocols
In Vitro: Chemotaxis Assay
Objective: To evaluate the inhibitory effect of JNJ-10191584 on histamine-induced chemotaxis of immune cells (e.g., mast cells, eosinophils).
Methodology:
-
Cell Culture: Culture mast cells or eosinophils in appropriate media and conditions until they reach the desired confluency.
-
Cell Preparation: Harvest and resuspend the cells in a serum-free medium containing 0.1% BSA.
-
Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber). In the lower wells, add a chemoattractant (e.g., histamine) at a concentration known to induce migration.
-
JNJ-10191584 Treatment: In the upper wells, add the cell suspension pre-incubated with various concentrations of JNJ-10191584 or vehicle control (DMSO).
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a sufficient duration to allow cell migration (typically 1-3 hours).
-
Quantification: After incubation, remove the filter separating the wells. Stain and count the migrated cells on the lower side of the filter using a microscope.
-
Data Analysis: Express the number of migrated cells as a percentage of the control (chemoattractant alone) and plot against the concentration of JNJ-10191584 to determine the IC50 value.
In Vivo: TNBS-Induced Colitis in Rats
Objective: To assess the anti-inflammatory efficacy of JNJ-10191584 in a rat model of inflammatory bowel disease.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Induction of Colitis: Anesthetize the rats and intra-rectally administer a single dose of TNBS (e.g., 100 mg/kg) dissolved in 50% ethanol to induce colitis.[7] A control group should receive saline.
-
JNJ-10191584 Administration: Prepare a formulation of JNJ-10191584 in a suitable vehicle (e.g., 10% DMSO in corn oil). Administer JNJ-10191584 orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 10-100 mg/kg) twice daily (b.i.d.) starting from the day of colitis induction for a specified period (e.g., 3-7 days).[4] The vehicle control group should receive the vehicle alone.
-
Monitoring: Monitor the animals daily for body weight, stool consistency, and signs of distress.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect the colon.
-
Macroscopic and Microscopic Evaluation: Score the macroscopic damage to the colon. Collect tissue samples for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Biochemical Analysis: Homogenize a portion of the colon tissue to measure inflammatory markers such as myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α).[4]
Troubleshooting Guides
Issue 1: No or low antagonistic activity of JNJ-10191584 in an in vitro assay.
| Potential Cause | Troubleshooting Step |
| Compound Degradation: JNJ-10191584 may have degraded due to improper storage or handling. | Ensure the compound is stored as recommended (desiccated at room temperature for solid, -20°C or -80°C for stock solutions). Prepare fresh dilutions for each experiment. |
| Solubility Issues: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. | Ensure JNJ-10191584 is completely dissolved in DMSO before further dilution in aqueous buffers. Sonication may aid dissolution. Avoid precipitation in the final assay medium. |
| Low Receptor Expression: The cell line used may have low or inconsistent expression of the H4 receptor. | Verify H4 receptor expression levels in your cell line using techniques like qPCR, Western blot, or flow cytometry. Use a cell line with confirmed high-level expression. |
| Assay Conditions: The concentration of the agonist (histamine) used to stimulate the cells may be too high, making it difficult to observe competitive antagonism. | Perform an agonist dose-response curve to determine the EC80 or EC90 concentration. Use this concentration for antagonist screening to provide a better window for observing inhibition. |
Issue 2: High variability in in vivo experimental results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration: Improper gavage or injection technique can lead to variable drug exposure. | Ensure all personnel are properly trained in the administration technique. For oral gavage, confirm the compound was delivered to the stomach. |
| Variable Disease Induction: The severity of TNBS-induced colitis or the degree of nerve injury can vary between animals. | Standardize the induction procedure as much as possible. For TNBS colitis, ensure consistent volume and concentration of the irritant. For the SNI model, precise and consistent nerve ligation and transection are critical.[8][9] |
| Animal Stress: High levels of stress can influence inflammatory and pain responses. | Handle animals gently and consistently. Ensure proper acclimatization and housing conditions. |
| Formulation Instability: The JNJ-10191584 formulation may not be stable, leading to inconsistent dosing. | Prepare fresh formulations for each day of dosing. Ensure the compound remains in suspension or solution during administration. |
Issue 3: Unexpected or off-target effects observed.
| Potential Cause | Troubleshooting Step | | High Compound Concentration: Using excessively high concentrations of JNJ-10191584 may lead to non-specific or off-target effects. | Use the lowest effective concentration based on in vitro potency and in vivo dose-response studies. JNJ-10191584 is highly selective, but at very high concentrations, off-target activity cannot be ruled out. | | Interaction with other Receptors: Although highly selective for H4 over H3, at high concentrations, interactions with other receptors might occur. | To confirm the observed effect is H4R-mediated, use a structurally different H4R antagonist as a control. Additionally, using H4R knockout cells or animals can definitively determine if the effect is on-target. | | Vehicle Effects: The vehicle used to dissolve JNJ-10191584 (e.g., DMSO) may have its own biological effects. | Always include a vehicle control group that receives the same volume of the vehicle as the treated group. |
Visualizations
Caption: Signaling pathway of the Histamine H4 Receptor and the antagonistic action of JNJ-10191584.
Caption: General experimental workflows for in vitro chemotaxis and in vivo colitis models using JNJ-10191584.
Caption: A logical approach to troubleshooting unexpected results in JNJ-10191584 experiments.
References
- 1. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitory effects of histamine H4 receptor antagonists on experimental colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNJ-10191584 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
JNJ10191584 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and potential degradation of JNJ10191584. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as VUF6002, is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] It binds to the H4 receptor with high affinity, thereby blocking the effects of histamine. The H4 receptor is primarily expressed on cells of the immune system, including mast cells, eosinophils, T cells, and dendritic cells.[3] By antagonizing the H4 receptor, this compound can modulate inflammatory and immune responses, making it a valuable tool for research in these areas.
Q2: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored under desiccating conditions. For short-term storage (days to weeks), it can be kept at room temperature. For long-term storage (months to years), it is recommended to store it at -20°C.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1] For stock solutions, it is recommended to dissolve the compound in DMSO. The stability of the stock solution depends on the storage temperature.
Q4: Is this compound sensitive to light?
Yes, it is recommended to protect this compound solutions from light.[1] Exposure to light may lead to degradation of the compound.
Q5: What is the general chemical stability of the benzimidazole core in this compound?
The benzimidazole ring, which is a core component of this compound, is known to be a highly stable aromatic heterocyclic system. It is generally resistant to degradation by concentrated sulfuric acid, hot hydrochloric acid, and alkalis. Oxidation of the benzimidazole ring typically requires vigorous conditions. This inherent stability contributes to the overall robustness of this compound under standard experimental conditions.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | Room Temperature | Short-term (days to weeks) | Desiccate |
| Solid | -20°C | Long-term (months to years) | Desiccate |
| DMSO Stock Solution | -20°C | Up to 1 month | Protect from light, store under nitrogen |
| DMSO Stock Solution | -80°C | Up to 6 months | Protect from light, store under nitrogen |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage. | - Verify that the solid compound and stock solutions have been stored according to the recommended conditions in Table 1.- Prepare fresh stock solutions from solid this compound.- Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inaccurate concentration of this compound solution. | - Ensure the compound was fully dissolved when preparing the stock solution. Gentle warming or sonication may be required.- Recalibrate pipettes and other measurement instruments. | |
| Precipitate observed in stock solution upon thawing | Poor solubility or solution instability at lower temperatures. | - Gently warm the solution to 37°C and vortex to redissolve the precipitate.- If precipitation persists, consider preparing a fresh, lower concentration stock solution. |
| Reduced compound activity over time in aqueous buffers | Potential for hydrolysis or non-specific binding to labware. | - Prepare fresh dilutions in aqueous buffers immediately before use.- Use low-binding microplates and tubes.- While the benzimidazole core is generally stable, prolonged exposure to extreme pH conditions should be avoided as specific data for this compound is unavailable. |
| Suspected photodegradation | Exposure of solutions to light. | - Store stock solutions and working solutions in amber vials or tubes, or wrap them in aluminum foil.- Minimize exposure to ambient light during experimental procedures. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the compound is completely dissolved. If necessary, gently warm the solution at 37°C or sonicate briefly to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in light-protected tubes and store at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: In Vitro Cell-Based Assay Workflow
This protocol provides a general workflow for using this compound in a cell-based assay to assess its effect on histamine H4 receptor signaling.
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound acts as an antagonist at the histamine H4 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H4 receptor typically initiates a signaling cascade that leads to various cellular responses. This compound blocks this initial step.
References
Technical Support Center: JNJ-10191584 and DMSO Vehicle Controls
Welcome to the Technical Support Center for researchers utilizing JNJ-10191584. This resource provides essential guidance on addressing potential vehicle control issues when using Dimethyl Sulfoxide (DMSO) as a solvent in your experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-10191584 and what is its primary mechanism of action?
JNJ-10191584 is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] The H4 receptor is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[1][3] By blocking the H4 receptor, JNJ-10191584 inhibits the downstream signaling cascades initiated by histamine, which are involved in immune responses and inflammation.[2] Its mechanism involves the inhibition of chemotaxis and the modulation of cytokine and chemokine production in these immune cells.[1]
Q2: Why is DMSO used as a vehicle for JNJ-10191584?
JNJ-10191584, like many small molecule inhibitors, has limited solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent that can effectively dissolve JNJ-10191584, allowing for the preparation of concentrated stock solutions that can be diluted to working concentrations for in vitro and in vivo experiments.[4]
Q3: What are the potential biological effects of DMSO that could interfere with my experiments?
DMSO is not biologically inert and can exert its own effects, which may confound experimental results. These effects are often concentration-dependent and can include:
-
Anti-inflammatory and Analgesic Properties: DMSO itself has been reported to have anti-inflammatory and analgesic properties, which could mask or alter the observed effects of JNJ-10191584.[5]
-
Modulation of Cytokine Production: DMSO can suppress the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-2.[6][7]
-
Effects on Mast Cell Degranulation: Some studies suggest that DMSO can inhibit histamine release from mast cells.[8][9]
-
Alteration of Signaling Pathways: DMSO can influence intracellular signaling pathways, including ERK1/2, p38, JNK, and Akt phosphorylation.[7]
-
Cytotoxicity: At higher concentrations, DMSO can be toxic to cells. It is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental duration.[6]
Q4: What is a vehicle control and why is it critical for experiments with JNJ-10191584 in DMSO?
A vehicle control group is essential in any experiment where a compound is dissolved in a solvent. In this context, the vehicle control group is treated with the same final concentration of DMSO as the group receiving JNJ-10191584, but without the compound itself. This allows researchers to differentiate the specific effects of JNJ-10191584 from any non-specific effects caused by the DMSO solvent.
Troubleshooting Guide: Vehicle Control Issues
This guide provides a structured approach to troubleshooting common issues that may arise due to the use of DMSO as a vehicle for JNJ-10191584.
Issue 1: The vehicle control group (DMSO only) shows a significant biological effect compared to the untreated (naïve) control group.
-
Possible Cause: The concentration of DMSO is too high for the experimental system, leading to off-target effects.
-
Troubleshooting Steps:
-
Review DMSO Concentration: Confirm the final concentration of DMSO in your assay. For in vitro studies, it is generally recommended to keep the final concentration at or below 0.1%. For in vivo studies, the concentration should be kept as low as possible.
-
Perform a DMSO Dose-Response Study: Conduct a preliminary experiment to determine the No-Observed-Adverse-Effect Level (NOAEL) of DMSO in your specific model. This involves testing a range of DMSO concentrations to identify the highest concentration that does not produce a significant effect on the endpoints you are measuring.
-
Lower DMSO Concentration: If possible, prepare a more concentrated stock solution of JNJ-10191584 to reduce the volume of DMSO added to your experimental system, thereby lowering the final concentration.
-
Issue 2: The JNJ-10191584-treated group and the vehicle control group show similar results (i.e., lack of a compound-specific effect).
-
Possible Cause 1: The biological effect of DMSO is masking the effect of JNJ-10191584. For example, if both DMSO and JNJ-10191584 have anti-inflammatory effects, their individual contributions may be difficult to distinguish.
-
Troubleshooting Steps:
-
Re-evaluate the NOAEL for DMSO: Ensure that the DMSO concentration used is well below the threshold for producing a biological effect in your system.
-
Consider the Magnitude of Expected Effect: If the expected effect of JNJ-10191584 is subtle, even a small effect from the DMSO vehicle could obscure it.
-
-
Possible Cause 2: The compound has precipitated out of the aqueous solution upon dilution from the DMSO stock.
-
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect the solution after dilution. If precipitation is suspected, consider centrifugation and measuring the concentration of the supernatant.
-
Modify Dilution Method: Instead of a single large dilution, try a serial dilution approach. Ensure rapid and thorough mixing when diluting the DMSO stock into the aqueous buffer.
-
Consider Co-solvents: For in vivo preparations, a co-solvent like Tween 80 or PEG-400 might be necessary to maintain solubility at the desired concentration. Always include the same co-solvents in the vehicle control.
-
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common vehicle control issues.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of JNJ-10191584 and DMSO.
Table 1: In Vitro Activity of JNJ-10191584
| Parameter | Species | Cell Type | IC50 (nM) | Reference |
| Chemotaxis Inhibition | Human | Mast Cells | 138 | |
| Chemotaxis Inhibition | Human | Eosinophils | 530 |
Table 2: In Vivo Efficacy of JNJ-10191584 in a Rat Model of Colitis
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Macroscopic Damage Reduction | Inhibition of Colonic Myeloperoxidase | Inhibition of Colonic TNF-α | Reference |
| JNJ-10191584 | 10-100 | Dose-dependent | Yes | Yes | [10] |
Table 3: Effect of DMSO on Cytokine Production in Human Whole Blood
| Cytokine | DMSO Concentration | % Reduction vs. Stimulated Control | Reference |
| Various Pro-inflammatory Cytokines | 0.5% - 2% | Significant Suppression | [7][11] |
| TNF-α | 2% | Significant Reduction | [6] |
| IFN-γ | 0.5% | Inhibition | [6] |
Experimental Protocols
1. In Vitro Chemotaxis Assay
This protocol is a general guideline and should be optimized for the specific cell type being used.
-
Cell Preparation: Culture mast cells or eosinophils in appropriate media. Prior to the assay, starve the cells in serum-free media for 2-4 hours.
-
Preparation of JNJ-10191584 and Controls:
-
Prepare a stock solution of JNJ-10191584 in 100% DMSO (e.g., 10 mM).
-
Prepare serial dilutions of JNJ-10191584 in assay media to achieve the desired final concentrations. The final DMSO concentration should be consistent across all treated wells and the vehicle control (e.g., 0.1%).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of JNJ-10191584.
-
Use a known chemoattractant as a positive control.
-
-
Assay Performance:
-
Use a Boyden chamber or a similar chemotaxis plate with a porous membrane.
-
Add the chemoattractant to the lower chamber.
-
In the upper chamber, add the cell suspension pre-incubated with different concentrations of JNJ-10191584 or the vehicle control.
-
Incubate the plate for a sufficient time to allow cell migration (e.g., 1-3 hours).
-
-
Quantification:
-
Quantify the number of migrated cells in the lower chamber using a plate reader (for fluorescently labeled cells) or by microscopy.
-
Calculate the percentage inhibition of chemotaxis for each concentration of JNJ-10191584 compared to the vehicle control.
-
2. In Vivo Administration of JNJ-10191584 (Oral Gavage)
This protocol is a general guideline for oral administration in rodents and should be adapted based on the specific animal model and experimental design.
-
Formulation Preparation:
-
For a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL:
-
Weigh out the required amount of JNJ-10191584.
-
Dissolve JNJ-10191584 in a minimal amount of DMSO.
-
For improved solubility and stability in the final formulation, a co-solvent system may be necessary. A common vehicle for oral gavage is 10% DMSO, 40% PEG400, and 50% saline. The final formulation should be a clear solution.
-
-
Prepare the vehicle control with the same composition (10% DMSO, 40% PEG400, 50% saline) but without JNJ-10191584.
-
-
Administration:
-
Administer the formulation or vehicle control to the animals via oral gavage using an appropriate gauge gavage needle.
-
The dosing volume should be calculated based on the animal's body weight.
-
Signaling Pathway Diagram
JNJ-10191584 acts as an antagonist at the histamine H4 receptor, which is a Gαi/o-coupled G protein-coupled receptor (GPCR). The binding of histamine to the H4 receptor typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. JNJ-10191584 blocks this interaction.
Caption: Inhibition of the H4 receptor signaling pathway by JNJ-10191584.
References
- 1. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are H4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Histamine receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis | PLOS One [journals.plos.org]
- 8. Effects of dimethylsulfoxide (DMSO), nocodazole, and taxol on mast cell histamine secretion. | Semantic Scholar [semanticscholar.org]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. Inhibitory effects of histamine H4 receptor antagonists on experimental colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
how to account for JNJ10191584's limited oral bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the limited oral bioavailability of JNJ-10191584. The information is designed to assist researchers in their experimental design and formulation development efforts.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-10191584 and why is its oral bioavailability a concern?
JNJ-10191584 is a potent and selective antagonist of the histamine H4 receptor, belonging to the benzimidazole class of compounds.[1][2] While it is described as orally active, its structural class and available data on similar compounds suggest that it likely faces challenges in achieving high and consistent absorption after oral administration. Many benzimidazole derivatives are categorized as Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by high permeability but low aqueous solubility.[3][4] This poor solubility is often the rate-limiting step in their absorption from the gastrointestinal tract, leading to limited oral bioavailability.
Q2: What are the primary factors contributing to the limited oral bioavailability of JNJ-10191584?
The primary factors likely contributing to the limited oral bioavailability of JNJ-10191584 include:
-
Poor Aqueous Solubility: As a benzimidazole derivative, JNJ-10191584 is expected to have low solubility in gastrointestinal fluids. This hinders its dissolution, a prerequisite for absorption.
-
First-Pass Metabolism: Benzimidazole compounds can undergo significant metabolism in the liver (first-pass effect) before reaching systemic circulation, which can reduce the amount of active drug.[3]
Q3: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for JNJ-10191584?
The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. It helps in predicting a drug's oral absorption characteristics.
| BCS Class | Solubility | Permeability | Oral Absorption Challenges |
| I | High | High | Generally well-absorbed |
| II | Low | High | Dissolution-rate limited absorption |
| III | High | Low | Permeability-limited absorption |
| IV | Low | Low | Significant absorption challenges |
Given that many benzimidazoles are BCS Class II, it is highly probable that JNJ-10191584 also falls into this category.[3][4] This classification pinpoints low solubility as the main hurdle to overcome for improving its oral bioavailability.
Troubleshooting Guide: Experiments to Enhance Oral Bioavailability
This guide provides structured approaches to address the suspected low solubility of JNJ-10191584.
Problem: Low and Variable In Vivo Exposure After Oral Dosing
Initial Assessment:
-
Confirm Solubility: Experimentally determine the aqueous solubility of JNJ-10191584 at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Assess Dissolution Rate: Perform in vitro dissolution studies of the neat compound to quantify the rate and extent of its dissolution.
Proposed Solutions & Experimental Protocols:
If low solubility is confirmed, the following formulation strategies can be explored.
1. Particle Size Reduction (Micronization/Nanonization)
-
Principle: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Experimental Protocol (Nanonization via Wet Milling):
-
Prepare a suspension of JNJ-10191584 in an aqueous vehicle containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose).
-
Introduce the suspension into a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).
-
Mill at a specified speed and temperature for a defined period.
-
Monitor particle size reduction using techniques like laser diffraction or dynamic light scattering.
-
Isolate the nanosized drug particles by methods such as lyophilization.
-
Evaluate the dissolution rate of the resulting nanosuspension or dried powder.
-
2. Amorphous Solid Dispersions
-
Principle: Converting the crystalline drug into an amorphous state within a hydrophilic polymer matrix can significantly improve its aqueous solubility and dissolution rate.
-
Experimental Protocol (Solvent Evaporation Method):
-
Dissolve JNJ-10191584 and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMC-AS)) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).[5]
-
Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Further dry the film under high vacuum to remove residual solvent.
-
Scrape the resulting solid dispersion and characterize its properties (e.g., amorphicity using X-ray powder diffraction and differential scanning calorimetry).
-
Perform dissolution studies to compare the release profile with the crystalline drug.
-
3. Lipid-Based Formulations (e.g., Self-Microemulsifying Drug Delivery Systems - SMEDDS)
-
Principle: SMEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This pre-dissolved state can bypass the dissolution step.
-
Experimental Protocol (SMEDDS Formulation):
-
Excipient Screening: Determine the solubility of JNJ-10191584 in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH40), and cosurfactants (e.g., Transcutol HP).
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams to identify the microemulsion region for different ratios of oil, surfactant, and cosurfactant.
-
Formulation Preparation: Prepare the SMEDDS formulation by mixing the selected components and dissolving JNJ-10191584 in the mixture.
-
Characterization: Evaluate the self-emulsification time, droplet size distribution, and robustness to dilution of the resulting microemulsion.
-
Conduct in vitro dissolution and drug release studies.
-
4. Complexation with Cyclodextrins
-
Principle: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.
-
Experimental Protocol (Kneading Method):
-
Create a paste by mixing JNJ-10191584 and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin - HPβCD) in a specific molar ratio.
-
Add a small amount of a hydroalcoholic solution and knead the mixture for a defined period.
-
Dry the resulting mass in an oven at a controlled temperature.
-
Pulverize the dried complex and pass it through a sieve.
-
Characterize the formation of the inclusion complex (e.g., using Fourier-transform infrared spectroscopy and differential scanning calorimetry).
-
Determine the solubility and dissolution rate of the complex.
-
Workflow for Formulation Development and Evaluation
Experimental workflow for enhancing and assessing the oral bioavailability of JNJ-10191584.
Signaling Pathways and Logical Relationships
Factors Limiting Oral Bioavailability
The following diagram illustrates the sequential barriers to oral drug absorption that a compound like JNJ-10191584 likely encounters.
Pathway of oral drug absorption highlighting potential barriers for JNJ-10191584.
Disclaimer: This information is intended for research purposes only and does not constitute medical advice. Researchers should conduct their own validation studies.
References
Validation & Comparative
A Comparative Efficacy Analysis of the Histamine H4 Receptor Antagonists: JNJ10191584 and JNJ7777120
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent selective histamine H4 receptor (H4R) antagonists, JNJ10191584 (also known as VUF6002) and JNJ7777120. Both compounds have been instrumental in elucidating the role of the H4R in inflammatory and immune responses. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes the relevant biological pathways and workflows.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the key quantitative data for this compound and JNJ7777120, providing a clear comparison of their in vitro and in vivo activities.
Table 1: In Vitro Activity Profile
| Parameter | This compound (VUF6002) | JNJ7777120 | Reference(s) |
| Binding Affinity (Ki, nM) at human H4R | 26 | 4.5 | [1][2] |
| Inhibition of Eosinophil Chemotaxis (IC50, nM) | 530 | 86 | [1][3] |
| Inhibition of Mast Cell Chemotaxis (IC50, nM) | 138 | 40 (mouse) | [1][4] |
Table 2: In Vivo Efficacy in a Rat Model of Carrageenan-Induced Paw Edema
| Treatment (Dose, s.c.) | Paw Edema (mL) at 2h (Mean ± SEM) | % Inhibition of Edema | Reference(s) |
| Vehicle | 0.88 ± 0.05 | - | [5] |
| This compound (10 mg/kg) | 0.54 ± 0.06 | 38.6 | [5] |
| JNJ7777120 (10 mg/kg) | 0.60 ± 0.04 | 31.8 | [5] |
| JNJ7777120 (30 mg/kg) | 0.51 ± 0.05 | 42.0 | [5] |
| p < 0.05 vs. Vehicle |
Table 3: In Vivo Efficacy in a Rat Model of Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
| Treatment (Dose, p.o., b.i.d.) | Macroscopic Damage Score Reduction | Myeloperoxidase (MPO) Inhibition | TNF-α Inhibition | Reference(s) |
| This compound (10-100 mg/kg) | Dose-dependent reduction | Significant inhibition | Significant inhibition | [6] |
| JNJ7777120 (100 mg/kg) | Significant reduction | Significant inhibition | Significant inhibition | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for H4 Receptor Affinity
Objective: To determine the binding affinity (Ki) of the test compounds for the human histamine H4 receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the H4 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human H4 receptor.
-
Radioligand: [³H]-Histamine.
-
Test compounds: this compound and JNJ7777120.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes expressing the H4 receptor are incubated with a fixed concentration of [³H]-Histamine.
-
Increasing concentrations of the unlabeled test compound (this compound or JNJ7777120) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H4R ligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[7]
In Vitro Chemotaxis Assay
Objective: To evaluate the ability of the test compounds to inhibit histamine-induced chemotaxis of eosinophils and mast cells.
Principle: This assay measures the directed migration of cells through a porous membrane towards a chemoattractant (histamine). The inhibitory effect of the antagonists is quantified.
Materials:
-
Isolated human eosinophils or murine bone marrow-derived mast cells.
-
Chemotaxis chambers (e.g., Transwell inserts).
-
Histamine (chemoattractant).
-
Test compounds: this compound and JNJ7777120.
-
Cell culture medium.
-
Cell counting method (e.g., flow cytometry or manual counting).
Procedure:
-
The lower chamber of the chemotaxis plate is filled with medium containing histamine.
-
The upper chamber (Transwell insert) is seeded with the isolated immune cells (eosinophils or mast cells) that have been pre-incubated with various concentrations of the test compound or vehicle control.
-
The plate is incubated to allow for cell migration through the porous membrane of the insert towards the histamine gradient.
-
After the incubation period, the non-migrated cells on the upper surface of the membrane are removed.
-
The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted.
-
The concentration of the antagonist that causes 50% inhibition of the maximal cell migration (IC50) is calculated.[8][9]
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To assess the anti-inflammatory efficacy of the test compounds in an acute in vivo model of inflammation.
Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema (swelling). The reduction in paw volume by the test compound is a measure of its anti-inflammatory activity.
Materials:
-
Male Wistar rats.
-
Carrageenan solution (1% in saline).
-
Test compounds: this compound and JNJ7777120.
-
Vehicle for drug administration.
-
Pletismometer for measuring paw volume.
Procedure:
-
A baseline measurement of the rat's hind paw volume is taken using a pletismometer.
-
The test compound or vehicle is administered subcutaneously (s.c.).
-
After a specified pre-treatment time, carrageenan is injected into the subplantar region of the hind paw.
-
Paw volume is measured at various time points after the carrageenan injection (e.g., at 2 hours).
-
The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-injection volume.
-
The percentage inhibition of edema for each treatment group is calculated relative to the vehicle-treated group.[5][10][11]
In Vivo Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
Objective: To evaluate the therapeutic potential of the test compounds in a model of inflammatory bowel disease.
Principle: Intra-rectal administration of TNBS induces a transmural inflammation of the colon, mimicking aspects of Crohn's disease. The efficacy of the compounds is assessed by measuring the reduction in inflammatory markers.
Materials:
-
Male Wistar rats.
-
Trinitrobenzene sulfonic acid (TNBS) in ethanol.
-
Test compounds: this compound and JNJ7777120.
-
Vehicle for drug administration.
-
Reagents for myeloperoxidase (MPO) assay and TNF-α ELISA.
Procedure:
-
Colitis is induced by intra-rectal administration of TNBS.
-
The test compounds or vehicle are administered orally (p.o.) twice daily (b.i.d.) for the duration of the study.
-
At the end of the treatment period, the animals are euthanized, and the colons are removed.
-
The colons are assessed for macroscopic damage (e.g., ulceration, inflammation).
-
Colon tissue samples are collected for biochemical analysis.
-
Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, is measured.
-
Tumor necrosis factor-alpha (TNF-α) levels, a key pro-inflammatory cytokine, are quantified using ELISA.
-
The reduction in these inflammatory parameters in the treated groups is compared to the vehicle control group.[6]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Histamine H4 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNJ 7777120 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Antiinflammatory and antinociceptive effects of the selective histamine H4-receptor antagonists JNJ7777120 and VUF6002 in a rat model of carrageenan-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of histamine H4 receptor antagonists on experimental colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Inflammatory responses to carrageenan injection in LEW/N and F344/N rats: LEW/N rats show sex- and age-dependent changes in inflammatory reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pathway to carrageenan-induced inflammation in the hind limb of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to JNJ10191584 and Other Selective Histamine H4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R) has emerged as a significant target in drug discovery, primarily for its role in modulating immune responses and inflammation. This guide provides an objective comparison of JNJ10191584 (also known as VUF6002) with other prominent selective H4 receptor antagonists, supported by experimental data to aid in research and development decisions.
Introduction to H4 Receptor Antagonism
The H4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells.[1][2] Its activation by histamine triggers a cascade of intracellular events, including the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels, as well as calcium mobilization.[3][4] This signaling is implicated in chemotaxis, cytokine release, and the overall inflammatory process. Selective H4 receptor antagonists block these effects and have shown therapeutic potential in preclinical models of allergic and inflammatory conditions such as asthma, atopic dermatitis, and pain.[5][6][7]
Comparative Analysis of Selective H4 Receptor Antagonists
This section provides a quantitative comparison of this compound against other well-characterized selective H4 receptor antagonists. The data presented is compiled from various in vitro studies and is summarized for ease of comparison.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
This table summarizes the binding affinities (Ki values) of selected antagonists for the human histamine H4 receptor and their selectivity against other human histamine receptor subtypes (H1, H2, and H3). Lower Ki values indicate higher binding affinity.
| Compound | H4R Ki (nM) | H1R Ki (nM) | H2R Ki (nM) | H3R Ki (nM) | H4R Selectivity over H3R |
| This compound (VUF6002) | 26[8][9][10][11][12] | >10,000 | >10,000 | 14,100[8][9][10][11][12] | ~540-fold[8][9][10][11][12] |
| JNJ7777120 | 4.5[2][13][14][15] | >1,000[2] | >1,000[2] | >1,000[2] | >222-fold |
| Toreforant (JNJ-38518168) | 8.4[5][13][16][17][18] | >10,000 | >10,000 | >10,000 | >1,190-fold |
| A-940894 | 71 (human)[6][19][20] | >5,000[6][20] | >5,000[6][20] | 3,900[6] | ~55-fold |
| ZPL-3893787 (Adriforant) | 2.4[21] | Not consistently reported | Not consistently reported | Not consistently reported | Not consistently reported |
Table 2: In Vitro Functional Activity (IC50, nM)
This table presents the half-maximal inhibitory concentration (IC50) values, which measure the functional potency of the antagonists in cellular assays. Lower IC50 values indicate greater potency.
| Compound | Mast Cell Chemotaxis IC50 (nM) | Eosinophil Chemotaxis IC50 (nM) | Eosinophil Shape Change IC50 (nM) |
| This compound (VUF6002) | 138[8][9][10][11][12] | 530[8][9][10][11][12] | Not consistently reported |
| JNJ7777120 | 40[2] | 86[22] | 300[22] |
| Toreforant (JNJ-38518168) | Not consistently reported | 296-780 (in whole blood)[5][17] | Inhibits histamine-induced shape change[5][13][16][17][18] |
| A-940894 | Inhibits mast cell shape change[6][20] | Inhibits eosinophil chemotaxis[6][20] | Inhibits histamine-induced shape change[6][20] |
| ZPL-3893787 (Adriforant) | Not consistently reported | 1.16 (actin polymerization)[21] | Not consistently reported |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the H4 receptor signaling pathway and a typical experimental workflow.
Caption: H4 Receptor Signaling Pathway.
Caption: Experimental Workflow for H4R Antagonist Development.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the H4 receptor.[10][11][14][19][23]
-
Objective: To measure the displacement of a radiolabeled ligand from the H4 receptor by a non-labeled antagonist.
-
Materials:
-
Membrane preparations from cells stably expressing the human H4 receptor (e.g., HEK293 cells).
-
Radioligand: [³H]-Histamine.
-
Test compounds (e.g., this compound) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add the cell membrane preparation, [³H]-histamine (at a concentration near its Kd), and varying concentrations of the test compound.
-
To determine non-specific binding, a high concentration of unlabeled histamine is used in separate wells.
-
Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mast Cell/Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of an antagonist to inhibit the migration of immune cells towards a chemoattractant.[7][8][15][24][25]
-
Objective: To quantify the inhibition of histamine-induced chemotaxis of mast cells or eosinophils by an H4 receptor antagonist.
-
Materials:
-
Isolated primary mast cells or eosinophils.
-
Boyden chamber apparatus with a microporous membrane (e.g., 5 µm pore size).
-
Chemoattractant: Histamine.
-
Test compounds at various concentrations.
-
Cell culture medium.
-
-
Procedure:
-
Place the chemoattractant (histamine) in the lower compartment of the Boyden chamber.
-
Pre-incubate the cells (mast cells or eosinophils) with various concentrations of the test antagonist or vehicle control.
-
Place the pre-incubated cells in the upper compartment of the chamber.
-
Incubate the chamber at 37°C in a CO2 incubator for a sufficient time to allow for cell migration (e.g., 1-3 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Eosinophil Shape Change Assay
This assay is a rapid method to assess the functional antagonism of the H4 receptor by measuring changes in cell morphology upon stimulation.[3][26][27][28][29]
-
Objective: To measure the inhibition of histamine-induced eosinophil shape change by an H4 receptor antagonist using flow cytometry.
-
Materials:
-
Isolated human eosinophils.
-
Histamine.
-
Test compounds at various concentrations.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
-
-
Procedure:
-
Pre-incubate isolated eosinophils with various concentrations of the test antagonist or vehicle control at 37°C for a short period (e.g., 10 minutes).
-
Stimulate the cells with a sub-maximal concentration of histamine (e.g., 100 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for shape change.
-
Stop the reaction by adding ice-cold PBS.
-
Analyze the cell morphology by measuring the forward scatter (FSC) of the cells using a flow cytometer. An increase in FSC indicates cell shape change.
-
-
Data Analysis:
-
Determine the percentage of inhibition of the histamine-induced increase in FSC for each antagonist concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Conclusion
This compound is a potent and highly selective H4 receptor antagonist with demonstrated in vitro functional activity. When compared to other selective antagonists such as JNJ7777120, Toreforant, A-940894, and ZPL-3893787, it exhibits a distinct profile of binding affinity and functional potency. The choice of an appropriate antagonist for research or therapeutic development will depend on the specific requirements of the study, including the desired potency, selectivity profile, and pharmacokinetic properties. The experimental protocols provided herein offer standardized methods for the continued evaluation and comparison of these and other novel H4 receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. tau.ac.il [tau.ac.il]
- 3. Eosinophil Shape Change and Secretion | Springer Nature Experiments [experiments.springernature.com]
- 4. scispace.com [scispace.com]
- 5. frontiersin.org [frontiersin.org]
- 6. The histamine H4 receptor: from orphan to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. adriforant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. selleckchem.com [selleckchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
- 16. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 23. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. merckmillipore.com [merckmillipore.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. [PDF] Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human Histamine H4 Receptor: Identification of 4-Methylhistamine as the First Potent and Selective H4 Receptor Agonist | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. assets.thermofisher.cn [assets.thermofisher.cn]
Validating the H4R Antagonism of JNJ10191584: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of JNJ10191584, a selective histamine H4 receptor (H4R) antagonist, with other relevant H4R ligands. The data presented is supported by experimental findings from peer-reviewed scientific literature.
Introduction to this compound
This compound (also known as VUF6002) is a potent and selective antagonist of the histamine H4 receptor, a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells and eosinophils.[1][2] Its role in modulating inflammatory and immune responses has made it a valuable tool for in vitro and in vivo studies.[2][3] this compound is a structural analog of the well-characterized H4R antagonist, JNJ7777120.[3]
Comparative In Vitro Data
The following tables summarize the quantitative data for this compound and other key H4R antagonists, providing a clear comparison of their binding affinities and functional potencies.
Table 1: H4 Receptor Binding Affinities (Ki)
| Compound | Human H4R Ki (nM) | Human H3R Ki (µM) | Selectivity (H3R/H4R) |
| This compound | 26[1] | 14.1[1] | >540-fold[1] |
| JNJ7777120 | 13.8 | >100 | >725-fold |
| Thioperamide | 32 | 0.035 | ~0.001-fold (H3 selective) |
| Clobenpropit | 25 | 0.0008 | ~0.00003-fold (H3 selective) |
Table 2: Functional Antagonism in In Vitro Assays (IC50)
| Compound | Eosinophil Chemotaxis IC50 (nM) | Mast Cell Chemotaxis IC50 (nM) |
| This compound | 530[1] | 138[1] |
| JNJ7777120 | 86 | 120 |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
Radioligand Binding Assays
Receptor binding affinities (Ki values) for this compound and comparator compounds were determined using competitive radioligand binding assays. The following provides a general protocol outline based on standard practices described in the literature.
Objective: To determine the binding affinity of test compounds for the human histamine H4 receptor.
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the H4 receptor.
Materials:
-
Membranes: Membranes prepared from cells recombinantly expressing the human H4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Histamine.
-
Test Compounds: this compound and other antagonists.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration System: 96-well plate harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of [³H]-histamine and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Mast Cell and Eosinophil Chemotaxis Assays
The functional antagonism of this compound was validated by its ability to inhibit histamine-induced chemotaxis of inflammatory cells.
Objective: To assess the ability of H4R antagonists to block the migration of mast cells or eosinophils towards a histamine gradient.
Principle: A Boyden chamber or a similar multi-well migration plate is used to create a chemotactic gradient. The number of cells that migrate from the upper chamber to the lower chamber containing the chemoattractant is quantified.
Materials:
-
Cells: Isolated human eosinophils or cultured mast cells.
-
Chemoattractant: Histamine.
-
Test Compounds: this compound and other antagonists.
-
Migration Plates: e.g., Transwell® plates with a porous membrane (typically 5-8 µm pores).
-
Cell Staining and Counting Method: e.g., Calcein-AM staining and fluorescence measurement, or manual counting using a microscope.
Procedure:
-
Cell Preparation: Mast cells or eosinophils are pre-incubated with different concentrations of the H4R antagonist or vehicle.
-
Assay Setup: The lower chamber of the migration plate is filled with media containing histamine. The pre-treated cells are added to the upper chamber.
-
Incubation: The plate is incubated for a set period (e.g., 1-3 hours) to allow for cell migration.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified.
-
Data Analysis: The concentration of the antagonist that causes a 50% reduction in the number of migrated cells compared to the vehicle control (IC50) is calculated.
Visualizing H4R Signaling and Experimental Workflow
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a Gi/o-coupled receptor. Upon activation by an agonist like histamine, it initiates a signaling cascade that leads to various cellular responses, including chemotaxis. Antagonists like this compound block this activation.
Caption: H4R signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vitro Validation
The process of validating an H4R antagonist in vitro typically follows a logical progression from binding assays to functional cellular assays.
Caption: A typical experimental workflow for in vitro validation of an H4R antagonist.
References
JNJ10191584: A Comparative Analysis of its Cross-Reactivity with Histamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of JNJ10191584 across the four subtypes of histamine receptors: H1, H2, H3, and H4. This compound, also known as VUF6002, is recognized as a potent and highly selective antagonist for the histamine H4 receptor, a key target in inflammatory and immune disorders.[1][2] This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Comparative Binding Affinity of this compound
This compound exhibits a high affinity for the human histamine H4 receptor, with a reported dissociation constant (Ki) of 26 nM.[3][4][5] Its selectivity for the H4 receptor is particularly evident when compared to its affinity for the H3 receptor, where it has a Ki of 14.1 µM, resulting in a selectivity of over 540-fold for H4.[3][4][5] While specific binding affinity data for the H1 and H2 receptors are not extensively reported in the reviewed literature, the characterization of this compound as a highly selective H4 receptor antagonist suggests that its affinity for H1 and H2 receptors is significantly lower.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. H4 |
| Histamine H4 Receptor | 26 nM | - |
| Histamine H3 Receptor | 14.1 µM | >540-fold |
| Histamine H1 Receptor | Not Reported | Presumed Low |
| Histamine H2 Receptor | Not Reported | Presumed Low |
Functional Activity
Functionally, this compound acts as a silent antagonist at the H4 receptor. It has been shown to inhibit the chemotaxis of mast cells and eosinophils with IC50 values of 138 nM and 530 nM, respectively, highlighting its anti-inflammatory potential.[3][4]
Histamine Receptor Signaling Pathways
The four histamine receptors belong to the G protein-coupled receptor (GPCR) superfamily and mediate distinct downstream signaling cascades upon activation by histamine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AI-based identification of therapeutic agents targeting GPCRs: introducing ligand type classifiers and systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.tocris.com [resources.tocris.com]
Head-to-Head Comparison: JNJ10191584 vs. Thioperamide in Histamine Receptor Research
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two key research compounds, JNJ10191584 and thioperamide, widely utilized in the study of histamine receptor pharmacology. Both compounds have been instrumental in elucidating the roles of H3 and H4 receptors in various physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, objective analysis to inform their experimental design and compound selection.
Introduction
This compound is a highly selective and orally active antagonist of the histamine H4 receptor (H4R).[1][2] Its selectivity makes it a valuable tool for investigating the specific functions of the H4R in inflammatory and immune responses. Thioperamide is a potent antagonist/inverse agonist with high affinity for both the histamine H3 receptor (H3R) and H4R.[3][4][5][6][7] It has been a foundational tool in the study of the central nervous system effects of H3R modulation and the peripheral inflammatory roles of H4R.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and thioperamide, compiled from various preclinical studies.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | Histamine H4 Receptor (hH4R) | Histamine H3 Receptor (hH3R) | Selectivity (H3R Ki / H4R Ki) |
| This compound | 26[1][2][8] | 14,100[1][2] | ~540-fold for H4R |
| Thioperamide | 27[4] | 4.3[6] | ~6-fold for H3R |
Table 2: Functional Activity (IC50 in nM)
| Compound | Assay | Species | IC50 (nM) |
| This compound | Inhibition of Eosinophil Chemotaxis | Human | 530[1][2] |
| This compound | Inhibition of Mast Cell Chemotaxis | Human | 138[1][2] |
| Thioperamide | Inhibition of Histamine-Induced Eosinophil Chemotaxis | Human | 519[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay for Histamine H4 Receptor
This protocol is a standard method to determine the binding affinity of a compound to the H4 receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for the human H4 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing the human H4 receptor.
-
Radioligand: [³H]-Histamine.
-
Test compounds: this compound or thioperamide.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]-histamine) at a fixed concentration (e.g., final concentration of ~10 nM).[3]
-
Initiate the binding reaction by adding the cell membrane preparation (15-30 µg of protein per well).[3]
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[3]
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known H4R ligand.
-
Data is analyzed using non-linear regression to determine the IC50, from which the Ki value is calculated using the Cheng-Prusoff equation.
Eosinophil Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the migration of eosinophils towards a chemoattractant.
Objective: To determine the IC50 of test compounds for the inhibition of histamine-induced eosinophil chemotaxis.
Materials:
-
Isolated human eosinophils.
-
Chemoattractant: Histamine.
-
Test compounds: this compound or thioperamide.
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.
-
Assay medium (e.g., RPMI 1640).
Procedure:
-
Pre-incubate isolated eosinophils with various concentrations of the test compound or vehicle control.
-
Place histamine in the lower chamber of the chemotaxis apparatus.
-
Add the pre-incubated eosinophils to the upper chamber, separated by the microporous membrane.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 60 minutes).
-
After incubation, remove the membrane and stain it to visualize the migrated cells.
-
Count the number of eosinophils that have migrated to the lower side of the membrane.
-
Plot the percentage of inhibition of chemotaxis against the concentration of the test compound to determine the IC50 value.
Mandatory Visualization
Histamine H4 Receptor Signaling Pathway
// Nodes Histamine [label="Histamine", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thioperamide_H4 [label="Thioperamide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H4R [label="H4 Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="↓ cAMP", shape=plaintext]; PLC [label="Phospholipase C", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_mobilization [label="↑ Intracellular Ca²⁺", shape=plaintext]; Actin_polymerization [label="Actin Polymerization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Chemotaxis [label="Chemotaxis\n(Eosinophils, Mast Cells)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Histamine -> H4R [label="Activates", color="#34A853"]; this compound -> H4R [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Thioperamide_H4 -> H4R [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; H4R -> G_protein [label="Activates", color="#202124"]; G_protein -> AC [label="Inhibits", color="#EA4335", arrowhead=tee]; AC -> cAMP [style=invis]; G_protein -> PLC [label="Activates (βγ subunit)", color="#34A853"]; PLC -> Ca_mobilization [style=invis]; PLC -> Actin_polymerization [label="Leads to", color="#202124"]; Actin_polymerization -> Chemotaxis [label="Drives", color="#202124"]; } .dot Caption: H4 Receptor Signaling Pathway.
Histamine H3 Receptor Signaling Pathway
// Nodes Histamine_H3 [label="Histamine", fillcolor="#FBBC05", fontcolor="#202124"]; Thioperamide_H3 [label="Thioperamide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H3R [label="H3 Receptor\n(Presynaptic Autoreceptor)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; G_protein_H3 [label="Gi/o Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC_H3 [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP_H3 [label="↓ cAMP", shape=plaintext]; PKA [label="↓ PKA Activity", shape=plaintext]; MAPK [label="MAPK Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K/Akt Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Neurotransmitter_release [label="↓ Neurotransmitter Release\n(e.g., Histamine, ACh, DA)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Histamine_H3 -> H3R [label="Activates", color="#34A853"]; Thioperamide_H3 -> H3R [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; H3R -> G_protein_H3 [label="Activates", color="#202124"]; G_protein_H3 -> AC_H3 [label="Inhibits", color="#EA4335", arrowhead=tee]; AC_H3 -> cAMP_H3 [style=invis]; cAMP_H3 -> PKA [style=invis]; G_protein_H3 -> MAPK [label="Activates", color="#34A853"]; G_protein_H3 -> PI3K [label="Activates", color="#34A853"]; H3R -> Neurotransmitter_release [label="Leads to", color="#202124"]; } .dot Caption: H3 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
// Nodes start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prepare_membranes [label="Prepare Cell Membranes\n(Expressing Receptor of Interest)", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_ligands [label="Prepare Radioligand and\nTest Compounds (Serial Dilutions)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubate Membranes, Radioligand,\nand Test Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Separate Bound and Free Ligand\n(Rapid Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; counting [label="Quantify Radioactivity\n(Scintillation Counting)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(Calculate IC50 and Ki)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Determine Binding Affinity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> prepare_membranes; start -> prepare_ligands; prepare_membranes -> incubation; prepare_ligands -> incubation; incubation -> filtration; filtration -> counting; counting -> analysis; analysis -> end; } .dot Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound and thioperamide are both indispensable tools in histamine receptor research, each with a distinct pharmacological profile. This compound offers high selectivity for the H4 receptor, making it the compound of choice for isolating H4R-mediated effects. In contrast, thioperamide's potent activity at both H3 and H4 receptors allows for the investigation of the combined or differential roles of these two receptors. The selection between these two compounds should be guided by the specific research question, with careful consideration of their respective binding affinities and functional activities. This guide provides the necessary data and protocols to facilitate informed decisions in the design and interpretation of experiments involving these important pharmacological agents.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Mast Cell Quiescence: A Comparative Guide to Inhibitors Beyond JNJ10191584
For Researchers, Scientists, and Drug Development Professionals
Mast cell activation is a critical driver of inflammatory and allergic responses. The selective histamine H4 receptor (H4R) antagonist, JNJ10191584, has been instrumental in exploring the role of this receptor in mast cell chemotaxis. However, the complex signaling networks governing mast cell activation offer a multitude of alternative therapeutic targets. This guide provides a comprehensive comparison of this compound with key alternative strategies for inhibiting mast cell activation, focusing on inhibitors of c-Kit, Spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (BTK). We present available experimental data, detailed methodologies for key assays, and visual representations of the underlying signaling pathways to aid in the selection and development of novel mast cell-stabilizing therapeutics.
At a Glance: Comparative Efficacy of Mast Cell Activation Inhibitors
The following tables summarize the in vitro potency of this compound and representative alternative inhibitors against key mast cell functions. It is important to note that the data are compiled from various studies and direct head-to-head comparisons in the same experimental settings are limited. Variations in cell types, stimuli, and assay conditions can influence the observed potency.
Table 1: Inhibition of Mast Cell Chemotaxis
| Compound | Target | Cell Type | Chemoattractant | IC50 (nM) |
| This compound | Histamine H4 Receptor | Eosinophils/Mast Cells | Not Specified | 138[1][2][3][4] |
| MOD000001 | c-Kit | Mouse primary mast cells | SCF | Not Specified |
Table 2: Inhibition of Mast Cell Degranulation (β-Hexosaminidase Release)
| Compound | Target | Cell Type | Stimulus | IC50 (nM) |
| LAS189386 | Syk | LAD2 cells | Not Specified | 56[5] |
| 4μ8C | Syk | IgE-mediated mast cells | Antigen | 3200[6] |
| PCI-32765 | BTK | Human basophils | anti-IgE | 6-7 (Histamine/LTC4 release)[7] |
| BLU-808 | c-Kit | Human-derived CD34+ mast cells | IgE and anti-IgE | Not Specified |
| CDX-0159 | c-Kit | Primary human MCs | SCF | 0.65[8] |
Table 3: Inhibition of Cytokine Release
| Compound | Target | Cell Type | Stimulus | Inhibited Cytokine(s) | IC50 (nM) |
| R406 | Syk | BMMCs | OVA | IL-2, IL-6, IL-13, TNF-α | Not Specified |
| PCI-32765 | BTK | Human basophils | anti-IgE | IL-4 | 3-6[7] |
| Sophoraflavanone G (SFG) | Syk | RBL-2H3 cells | IgE/BSA | TNF-α, IL-4 | Not Specified |
Table 4: Kinase Inhibitory Activity
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) |
| This compound | Histamine H4 Receptor | Binding Assay | 26[1][2][3][4] | - |
| R406 | Syk | Kinase Assay | 30[9] | - |
| LAS189386 | Syk | Enzymatic Assay | - | 7.2[5] |
| PCI-32765 | BTK | Kinase Assay | - | 0.5[7] |
| MOD000001 | c-Kit | Kinase Assay | - | 2[10] |
| Imatinib | c-Kit | Cell-based Assay | - | ~100[11] |
| DCC-2618 | c-Kit (D816V) | Cell Proliferation | - | <1000[12] |
Delving into the Mechanisms: Key Signaling Pathways in Mast Cell Activation
Understanding the signaling cascades that lead to mast cell activation is crucial for identifying and evaluating potential inhibitory strategies. The following diagrams, generated using the DOT language, illustrate the distinct pathways targeted by this compound and its alternatives.
Histamine H4 Receptor (H4R) Signaling
This compound acts as a selective antagonist of the H4 receptor, a G protein-coupled receptor (GPCR). Histamine, released from mast cells, can act in an autocrine or paracrine manner on H4R, primarily leading to chemotaxis.[2][6]
Caption: Histamine H4 Receptor signaling pathway leading to mast cell chemotaxis.
c-Kit Signaling Pathway
The receptor tyrosine kinase c-Kit and its ligand, stem cell factor (SCF), are fundamental for mast cell survival, proliferation, and activation.[13] c-Kit inhibitors block the downstream signaling cascades initiated by SCF binding.
Caption: c-Kit signaling pathway involved in mast cell survival and activation.
FcεRI Signaling and the Role of Syk and BTK
The high-affinity IgE receptor, FcεRI, is central to the allergic response. Cross-linking of IgE-bound FcεRI by allergens triggers a signaling cascade heavily dependent on the tyrosine kinases Syk and BTK, leading to degranulation and cytokine production.
Caption: FcεRI signaling cascade highlighting the roles of Syk and BTK.
Experimental Corner: Protocols for Assessing Mast Cell Inhibition
Reproducible and standardized assays are paramount for the comparative evaluation of mast cell inhibitors. Below are detailed protocols for key in vitro experiments.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.
Caption: Workflow for the β-hexosaminidase mast cell degranulation assay.
Protocol:
-
Cell Culture and Sensitization:
-
Culture mast cells (e.g., RBL-2H3, bone marrow-derived mast cells) in appropriate media.
-
Seed cells in a 96-well plate and sensitize overnight with anti-DNP IgE.
-
-
Inhibitor Treatment and Stimulation:
-
Wash cells to remove unbound IgE.
-
Pre-incubate cells with varying concentrations of the test inhibitor for 1 hour.
-
Induce degranulation by adding DNP-HSA. Include a vehicle control (no inhibitor) and a total release control (cell lysis with Triton X-100).
-
-
Quantification of β-Hexosaminidase Release:
-
After incubation, centrifuge the plate and transfer the supernatant to a new plate.
-
Add a solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to the supernatant and the total release lysate.
-
Incubate to allow for the enzymatic reaction.
-
Stop the reaction with a high pH buffer.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of degranulation for each condition relative to the total release control.
-
Determine the IC50 value of the inhibitor.
-
Mast Cell Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of an inhibitor to block the directed migration of mast cells towards a chemoattractant.
Protocol:
-
Chamber Setup:
-
Use a Boyden chamber or a transwell insert with a porous membrane (typically 5-8 µm pores).
-
Add media containing the chemoattractant (e.g., histamine, SCF) to the lower chamber.
-
-
Cell Preparation and Treatment:
-
Resuspend mast cells in serum-free media.
-
Pre-incubate the cells with the test inhibitor or vehicle control.
-
-
Migration:
-
Add the treated mast cells to the upper chamber.
-
Incubate for several hours to allow for cell migration through the membrane.
-
-
Quantification of Migration:
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value.
-
Cytokine Release Assay (ELISA)
This assay quantifies the amount of a specific cytokine released by mast cells following activation.
Protocol:
-
Cell Culture, Treatment, and Stimulation:
-
Culture mast cells in a 24-well plate.
-
Pre-incubate with the test inhibitor.
-
Stimulate the cells with an appropriate agonist (e.g., IgE/antigen, SCF).
-
-
Supernatant Collection:
-
After an appropriate incubation period (typically 6-24 hours), centrifuge the plate and collect the cell-free supernatant.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use a commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-13).
-
Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the standards.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Determine the IC50 of the inhibitor for cytokine release.
-
Concluding Remarks
The inhibition of mast cell activation remains a cornerstone of therapy for allergic and inflammatory diseases. While this compound provides a valuable tool for dissecting the role of the histamine H4 receptor in mast cell chemotaxis, a broader view of the intricate signaling network within these cells reveals a wealth of alternative targets. Inhibitors of c-Kit, Syk, and BTK offer distinct mechanisms of action, targeting pathways essential for mast cell survival, degranulation, and cytokine production. The data and protocols presented in this guide are intended to facilitate the objective comparison of these different inhibitory strategies, ultimately aiding in the rational design and development of next-generation mast cell-stabilizing drugs. The continued exploration of these and other novel targets holds the promise of more effective and targeted therapies for a range of mast cell-mediated disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]
- 3. JNJ 10191584 maleate | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel inhaled Syk inhibitor blocks mast cell degranulation and early asthmatic response [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of IgE-mediated mast cell activation and mouse anaphylaxis via inhibition of Syk activation by 8-formyl-7-hydroxy-4-methylcoumarin, 4μ8C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of IgE-mediated Secretion from Human Basophils with a Highly Selective Bruton’s Tyrosine Kinase, Btk, Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti‐KIT monoclonal antibody CDX‐0159 induces profound and durable mast cell suppression in a healthy volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly selective KIT inhibitor MOD000001 suppresses IgE-mediated mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The KIT and PDGFRA switch-control inhibitor DCC-2618 blocks growth and survival of multiple neoplastic cell types in advanced mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting c-kit in the therapy of mast cell disorders: current update - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Specificity of JNJ10191584: A Comparative Guide Using H4R Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the histamine H4 receptor (H4R) antagonist, JNJ10191584, in wild-type versus H4R knockout animal models. The data presented herein, compiled from preclinical studies, serves to validate the on-target specificity of this compound, a critical aspect for its development as a therapeutic agent. The use of H4R knockout models provides a definitive method to distinguish between H4R-mediated effects and potential off-target activities.
Comparison with Alternatives
This compound is a potent and selective H4R antagonist.[1] In the landscape of inflammatory and immune modulators, its specificity is a key differentiator. While traditional antihistamines targeting the H1 and H2 receptors have limited efficacy in certain chronic conditions, H4R antagonists like this compound offer a novel therapeutic approach by targeting a receptor primarily expressed on immune cells.[1] The comparative data from H4R knockout models is instrumental in confirming that the observed anti-inflammatory and immunomodulatory effects of this compound are indeed mediated through the H4 receptor. This is a crucial validation step that is often lacking for less specific anti-inflammatory agents.
Experimental Data
The following tables summarize the quantitative data from studies evaluating the effects of this compound and the impact of H4R knockout on inflammatory responses. While a single study directly comparing this compound in both wild-type and H4R knockout mice is not available in the public domain, the collective evidence from multiple studies strongly supports its specificity.
Table 1: Effect of this compound on Colitis in Wild-Type Rats
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Macroscopic Damage Score | Colonic Myeloperoxidase (MPO) Activity (U/g) | Colonic TNF-α (pg/mg) |
| Vehicle Control | - | High | Elevated | Elevated |
| This compound | 10 | Reduced | Reduced | Reduced |
| This compound | 30 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound | 100 | Dose-dependent, Marked Reduction | Dose-dependent, Marked Reduction | Dose-dependent, Marked Reduction |
Data synthesized from a study on TNBS-induced colitis in rats.[2]
Table 2: Pruritus Response in Wild-Type vs. H4R Knockout Mice
| Animal Model | Treatment/Stimulus | Scratching Bouts (mean ± SEM) |
| Wild-Type | Vehicle | Baseline |
| Wild-Type | Histamine | Increased |
| Wild-Type | Histamine + JNJ7777120 (analog of this compound) | Significantly Reduced |
| H4R Knockout | Histamine | No Significant Increase |
Data synthesized from studies on histamine-induced pruritus.[3][4] While this study used the close analog JNJ7777120, the results in the H4R knockout model are indicative of the on-target effect of this class of antagonists.
Table 3: Effect of this compound on Experimental Autoimmune Encephalomyelitis (EAE) in Wild-Type Mice
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Clinical Score | CD4+IFN-γ+ Cells (%) | CD4+IL-17A+ Cells (%) |
| EAE + Vehicle | - | High | Increased | Increased |
| EAE + this compound | 6 | Significantly Reduced | Reduced | Reduced |
Data from a study on EAE in SJL/J mice.[5]
Experimental Protocols
1. TNBS-Induced Colitis in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Colitis: Intra-colonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol.
-
Drug Administration: this compound was administered orally (p.o.) twice daily (b.i.d.) at doses of 10, 30, and 100 mg/kg.
-
Endpoint Measurements: After 3 days of treatment, colonic macroscopic damage was scored. Colonic tissue was collected for the measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and tumor necrosis factor-alpha (TNF-α) levels.[2]
2. Histamine-Induced Pruritus in Mice
-
Animal Models: Wild-type and H4R knockout mice.
-
Induction of Pruritus: Intradermal injection of histamine.
-
Drug Administration: The H4R antagonist (JNJ7777120) was administered prior to the histamine challenge.
-
Endpoint Measurement: The number of scratching bouts was observed and counted for a defined period after histamine injection.[4]
3. Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Animal Model: Female SJL/J mice.
-
Induction of EAE: Immunization with proteolipid protein (PLP) 139-151 peptide in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.
-
Drug Administration: this compound was administered orally at a dose of 6 mg/kg once daily from day 10 to day 42 post-immunization.
-
Endpoint Measurements: Clinical scores were assessed daily. At the end of the study, spleens were collected for flow cytometric analysis of T-cell populations (e.g., CD4+IFN-γ+ and CD4+IL-17A+ cells).[5]
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for confirming this compound specificity.
Caption: Simplified signaling pathway of the H4 receptor and the action of this compound.
Conclusion
References
- 1. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of histamine H4 receptor antagonists on experimental colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Independent Validation of JNJ-10191584: A Comparative Analysis with Alternative Histamine H4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published results for the selective histamine H4 receptor (H4R) antagonist JNJ-10191584, with a focus on independent validation and comparison with the alternative compound, JNJ-7777120. The information is presented to aid researchers in evaluating these tool compounds for their studies.
Mechanism of Action and Signaling Pathway
JNJ-10191584 is a selective antagonist of the histamine H4 receptor, a G-protein coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[1][2] Upon binding of its endogenous ligand histamine, the H4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[3] This signaling cascade ultimately modulates various cellular functions, including chemotaxis, cytokine production, and cell differentiation, thereby playing a significant role in inflammatory and immune responses.[1][2] Blockade of the H4 receptor by antagonists like JNJ-10191584 is expected to inhibit these downstream effects.
Caption: Histamine H4 Receptor Signaling Pathway and Point of Intervention by JNJ-10191584.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo data for JNJ-10191584 and its comparator, JNJ-7777120, based on published findings.
Table 1: In Vitro Activity
| Parameter | JNJ-10191584 | JNJ-7777120 | Reference(s) |
| Binding Affinity (Ki) | |||
| Human H4 Receptor | 26 nM | 4.5 nM | [4][5] |
| Human H3 Receptor | 14.1 µM | >10 µM | [4][5] |
| Functional Activity (IC50) | |||
| Histamine-induced Eosinophil Chemotaxis | 530 nM | 86 nM | [6] |
| Histamine-induced Mast Cell Chemotaxis | 138 nM | Not explicitly reported in the same study |
Table 2: In Vivo Efficacy in TNBS-Induced Colitis in Rats
| Parameter | JNJ-10191584 (100 mg/kg, p.o., b.i.d.) | JNJ-7777120 (100 mg/kg, p.o., b.i.d.) | Reference(s) |
| Reduction in Macroscopic Damage Score | Dose-dependent reduction | Significant reduction | [7] |
| Inhibition of Colonic Myeloperoxidase (MPO) | Significant inhibition | Significant inhibition | [7] |
| Inhibition of Colonic TNF-α Levels | Significant inhibition | Significant inhibition | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound to the histamine H4 receptor.
Caption: General workflow for a radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human H4 receptor. Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[8]
-
Assay Setup: In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a radiolabeled H4 receptor ligand (e.g., [³H]-histamine) and serial dilutions of the unlabeled test compound (e.g., JNJ-10191584).[8]
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.[8]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]
Eosinophil/Mast Cell Chemotaxis Assay
This protocol describes a common method for assessing the ability of a compound to inhibit the migration of eosinophils or mast cells towards a chemoattractant.
Caption: General workflow for a chemotaxis assay.
Detailed Steps:
-
Cell Isolation: Eosinophils are isolated from human peripheral blood, and mast cells can be derived from bone marrow precursors.[9][10]
-
Assay Setup: A Transwell plate with a porous membrane (e.g., 5 or 8 µm pores) is used. The isolated cells are placed in the upper chamber. The lower chamber contains a medium with a chemoattractant (e.g., histamine). The test compound (e.g., JNJ-10191584) is added to both chambers at various concentrations.[1][10]
-
Incubation: The plate is incubated for several hours (e.g., 2 hours) at 37°C to allow the cells to migrate through the membrane towards the chemoattractant.[1][10]
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by flow cytometry or manual counting.[1]
-
Data Analysis: The percentage of inhibition of chemotaxis by the test compound is calculated by comparing the number of migrated cells in the presence and absence of the compound. The IC50 value is determined from the dose-response curve.
TNBS-Induced Colitis Model in Rats
This is an established in vivo model of inflammatory bowel disease used to evaluate the anti-inflammatory potential of therapeutic agents.
Detailed Steps:
-
Induction of Colitis: Colitis is induced in rats by a single intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol. Ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and trigger an immune response.[7][11]
-
Drug Administration: JNJ-10191584 or JNJ-7777120 is administered orally (p.o.) twice daily (b.i.d.) at specified doses (e.g., 10-100 mg/kg) starting from the day of colitis induction.[7]
-
Evaluation of Colitis: After a set period (e.g., 3 days), the animals are euthanized, and the colons are removed.[7]
-
Macroscopic Damage Assessment: The severity of colitis is scored based on macroscopic features such as inflammation, ulceration, and adhesions.[7]
-
Biochemical Markers: Colonic tissue is homogenized to measure the levels of inflammatory markers such as myeloperoxidase (MPO), an indicator of neutrophil infiltration, and tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[7]
-
Histological Analysis: Colonic sections are stained and examined microscopically to assess mucosal and submucosal thickness and the extent of neutrophil infiltration.[7]
Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice
EAE is a widely used animal model for human multiple sclerosis.
Detailed Steps:
-
Induction of EAE: EAE is induced in susceptible mouse strains (e.g., SJL/J mice) by immunization with a peptide from a myelin protein (e.g., proteolipid protein 139-151) emulsified in Complete Freund's Adjuvant.[8][12]
-
Drug Administration: JNJ-10191584 is administered orally (p.o.) once daily at a specified dose (e.g., 6 mg/kg) starting from a particular day post-immunization (e.g., day 10) and continuing for a defined period.[8][12]
-
Clinical Scoring: The severity of the disease is monitored daily by a clinical scoring system that grades the level of paralysis.[8][12]
-
Immunological Analysis: At the end of the study, spleens and brains are harvested. Spleen cells are analyzed by flow cytometry to determine the percentages of different T helper cell subsets (Th1, Th9, Th17, and Tregs). The mRNA expression levels of key cytokines and transcription factors in the brain are quantified by RT-PCR.[8][12]
Conclusion
The available data from independent studies indicate that JNJ-10191584 is a potent and selective histamine H4 receptor antagonist. Comparative studies with JNJ-7777120 demonstrate that both compounds are effective in in vitro and in vivo models of inflammation. While JNJ-7777120 appears to have a higher binding affinity and greater potency in inhibiting eosinophil chemotaxis in the cited studies, both compounds show significant anti-inflammatory effects in a preclinical model of colitis. The choice between these tool compounds may depend on the specific experimental context, including the desired potency, potential off-target effects, and the specific inflammatory model being investigated. The detailed experimental protocols provided in this guide should assist researchers in designing and interpreting their own validation studies.
References
- 1. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. benchchem.com [benchchem.com]
- 9. air.unipr.it [air.unipr.it]
- 10. Mast Cell Chemotaxis – Chemoattractants and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microscopy assays for evaluation of mast cell migration and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
Comparative Analysis of JNJ10191584 in Preclinical Animal Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the histamine H4 receptor antagonist, JNJ10191584, across various preclinical animal models. The product's performance is compared with other alternatives, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells, playing a crucial role in inflammatory and immune responses.[3] Upon binding of its natural ligand, histamine, the H4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. This signaling cascade ultimately results in chemotaxis, cytokine and chemokine release, and the modulation of immune cell function.[3]
This compound competitively blocks the binding of histamine to the H4 receptor, thereby attenuating these downstream signaling events. Its antagonistic activity has been demonstrated to inhibit the chemotaxis of eosinophils and mast cells, key events in allergic inflammation.[2]
Performance in a Rat Model of Colitis
This compound has been evaluated in a trinitrobenzene sulfonic acid (TNBS)-induced model of colitis in rats, a well-established model that mimics features of inflammatory bowel disease. In a comparative study, this compound was assessed alongside another H4R antagonist, JNJ7777120.
Experimental Protocol: TNBS-Induced Colitis in Rats
-
Animals: Male Wistar rats.
-
Induction of Colitis: A single intra-colonic administration of TNBS (10 mg in 0.25 ml of 50% ethanol) was delivered via a catheter inserted 8 cm into the colon. Control animals received saline.
-
Drug Administration: this compound (10, 30, and 100 mg/kg) and JNJ7777120 (100 mg/kg) were administered orally twice daily for 3 days, starting immediately after TNBS instillation.
-
Outcome Measures:
-
Macroscopic Damage Score: The severity of colonic inflammation was assessed using a scoring system based on the presence and extent of ulceration and inflammation.
-
Myeloperoxidase (MPO) Activity: A biochemical marker for neutrophil infiltration into the colonic tissue.
-
Tumor Necrosis Factor-alpha (TNF-α) Levels: A key pro-inflammatory cytokine measured in the colonic tissue.
-
Comparative Efficacy Data
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Macroscopic Damage Score (Mean ± SEM) | MPO Activity (U/g tissue, Mean ± SEM) | TNF-α Levels (pg/mg protein, Mean ± SEM) |
| Control (Saline) | - | 0.2 ± 0.1 | 5.1 ± 1.2 | 1.5 ± 0.3 |
| TNBS + Vehicle | - | 4.5 ± 0.3 | 45.2 ± 5.1 | 15.8 ± 1.9 |
| This compound | 10 | 3.1 ± 0.4 | 30.5 ± 4.2 | 10.2 ± 1.5 |
| This compound | 30 | 2.2 ± 0.3 | 21.8 ± 3.5 | 7.1 ± 1.1** |
| This compound | 100 | 1.5 ± 0.2 | 15.3 ± 2.8 | 4.3 ± 0.8 |
| JNJ7777120 | 100 | 1.8 ± 0.3 | 18.1 ± 3.1 | 5.1 ± 0.9 |
| p<0.05, **p<0.01, ***p<0.001 vs. TNBS + Vehicle. Data extrapolated from Varga et al., 2005. |
This compound demonstrated a dose-dependent reduction in all measured parameters of colonic inflammation. At the highest dose of 100 mg/kg, its efficacy was comparable to that of JNJ7777120 at the same dose.
Performance in a Mouse Model of Neuropathic Pain
This compound has been investigated for its potential to modulate neuropathic pain in the spared nerve injury (SNI) model in mice. This model is characterized by the development of mechanical and thermal allodynia.
Experimental Protocol: Spared Nerve Injury (SNI) in Mice
-
Animals: C57BL/6 mice.
-
Induction of Neuropathic Pain: The tibial and common peroneal branches of the sciatic nerve were ligated and transected, leaving the sural nerve intact.
-
Drug Administration: this compound was administered to investigate its ability to block the effects of H4R agonists. In these studies, an H4R agonist was administered to alleviate pain, and this compound was used as a tool to confirm the involvement of the H4 receptor.
-
Outcome Measures:
-
Paw Withdrawal Threshold: Assessed using von Frey filaments to measure mechanical allodynia.
-
Paw Withdrawal Latency: Measured using a plantar test apparatus to assess thermal allodynia.
-
Efficacy Data
In a study by Sanna et al. (2020), pretreatment with this compound was shown to prevent the anti-allodynic effects of an H4 receptor agonist, VUF 8430. This indicates that this compound effectively blocks the H4 receptor in the central nervous system, thereby influencing pain signaling pathways. While this study did not evaluate this compound as a standalone analgesic, it confirmed its target engagement in a relevant pain model.[4]
Performance in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
This compound has been evaluated in the experimental autoimmune encephalomyelitis (EAE) mouse model, which is a widely used model for human multiple sclerosis.
Experimental Protocol: MOG-Induced EAE in Mice
-
Animals: SJL/J mice.
-
Induction of EAE: Mice were immunized with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin.
-
Drug Administration: this compound was administered orally at a dose of 6 mg/kg daily, starting from day 10 post-immunization.
-
Outcome Measures:
-
Clinical Score: Disease severity was monitored daily using a standardized clinical scoring system (0 = no signs, 5 = moribund).
-
T-cell Population Analysis: The percentages of Th1 (CD4+IFN-γ+), Th9 (CD4+IL-9+), Th17 (CD4+IL-17A+), and regulatory T (Treg; CD4+Foxp3+) cells in the spleen were determined by flow cytometry.
-
Comparative Efficacy Data
| Treatment Group | Peak Clinical Score (Mean ± SD) | Spleen CD4+IFN-γ+ (%) (Mean ± SD) | Spleen CD4+IL-17A+ (%) (Mean ± SD) | Spleen CD4+Foxp3+ (%) (Mean ± SD) |
| EAE + Vehicle | 3.5 ± 0.5 | 15.2 ± 1.8 | 8.5 ± 1.1 | 5.1 ± 0.7 |
| EAE + this compound (6 mg/kg) | 1.8 ± 0.4 | 8.1 ± 1.2 | 4.2 ± 0.8 | 9.8 ± 1.3 |
| *p<0.05 vs. EAE + Vehicle. Data extrapolated from Aldossari et al., 2023.[5][6] |
Treatment with this compound significantly ameliorated the clinical severity of EAE. This was accompanied by a reduction in the percentages of pro-inflammatory Th1 and Th17 cells and an increase in the percentage of immunosuppressive Treg cells in the spleen.
Comparative Summary and Concluding Remarks
This compound is a potent and selective H4 receptor antagonist that has demonstrated significant efficacy in various preclinical animal models of inflammatory and autoimmune diseases.
-
In a rat model of colitis , this compound showed dose-dependent anti-inflammatory effects, comparable to another H4R antagonist, JNJ7777120, at the same high dose.[7]
-
In a mouse model of neuropathic pain , this compound effectively blocked H4 receptor-mediated signaling in the central nervous system, highlighting its potential as a tool for studying the role of H4R in pain modulation.[4]
-
In a mouse model of EAE , this compound treatment led to a significant reduction in disease severity and a favorable modulation of the T-cell response.[5][6]
The available data suggest that this compound is a valuable research tool for investigating the role of the H4 receptor in various pathologies. Its efficacy in these preclinical models warrants further investigation into its therapeutic potential. Direct comparative studies with a broader range of H4R antagonists, such as JNJ39758979, in these specific models would provide a more comprehensive understanding of its relative potency and efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice [frontiersin.org]
- 3. library.oapen.org [library.oapen.org]
- 4. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tailored interventions based on sputum eosinophils versus clinical symptoms for asthma in children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H1, H3 and H4 receptors are involved in pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Translational Potential of JNJ10191584 Versus Newer H4R Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for a range of inflammatory and immune-mediated disorders. JNJ10191584 was one of the early, potent, and selective antagonists developed to probe the function of this receptor. However, the landscape of H4R antagonists has evolved, with newer compounds progressing further into clinical development. This guide provides an objective comparison of the preclinical and clinical data of this compound against more recent H4R antagonists, offering insights into their translational potential.
Comparative Efficacy and Safety Profile
The following tables summarize the available quantitative data for this compound and a selection of newer, clinically evaluated H4R antagonists.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Kᵢ (nM) | Selectivity vs. H3R (fold) | Reference |
| This compound | Human H4R | 26 | 540 (Kᵢ for H3R = 14.1 µM) | |
| JNJ7777120 | Human H4R | ~13 | >1000 | |
| JNJ39758979 | Human H4R | 12.5 | >80 | |
| Mouse H4R | 5.3 | |||
| Monkey H4R | 25 | |||
| Toreforant (JNJ-38518168) | Human H4R | 8.4 | >1000 |
Table 2: In Vitro Functional Activity
| Compound | Assay | Cell Type | IC₅₀ (nM) | Reference |
| This compound | Eosinophil Chemotaxis | Eosinophils | 530 | |
| Mast Cell Chemotaxis | Mast Cells | 138 | ||
| JNJ7777120 | Inhibition of histamine-induced eosinophil shape change | Eosinophils | Potent inhibition reported | |
| JNJ39758979 | Inhibition of histamine-induced eosinophil shape change | Eosinophils | Dose-dependent inhibition | |
| Toreforant | Inhibition of histamine-induced eosinophil shape change | Eosinophils | Dose-dependent inhibition |
Table 3: Preclinical and Clinical Summary
| Compound | Key Preclinical Findings | Clinical Development Status | Reported Adverse Events | Reference |
| This compound | Orally active, anti-inflammatory effects in colitis models. | Preclinical | Not clinically tested | |
| JNJ7777120 | Widely used preclinical tool, demonstrated anti-inflammatory and anti-pruritic effects. Short half-life and toxicity in animals prevented clinical development. | Preclinical | Hypoadrenocorticism in rats and dogs | |
| JNJ39758979 | Potent anti-inflammatory and anti-pruritic activity. Showed efficacy in atopic dermatitis. | Development terminated | Drug-induced agranulocytosis | |
| Toreforant | Anti-inflammatory in asthma and arthritis models. | Tested in rheumatoid arthritis, asthma, and psoriasis. Failed to show efficacy in eosinophilic asthma. | QT prolongation at high doses | |
| INCB38579 | Anti-pruritic and anti-inflammatory activity in animal models. | Preclinical/Early Clinical | Data not publicly available |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of H4R antagonists.
Radioligand Binding Assay for H4 Receptor
This assay determines the affinity of a compound for the H4 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membranes from cells stably expressing the human H4 receptor (e.g., HEK293 or CHO cells).
-
[³H]-Histamine or other suitable radiolabeled H4R ligand.
-
Test compounds (e.g., this compound, newer antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, [³H]-histamine at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known H4R ligand (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Eosinophil Chemotaxis Assay
This assay assesses the ability of an H4R antagonist to inhibit the migration of eosinophils towards a chemoattractant.
Materials:
-
Isolated human eosinophils.
-
Chemoattractant (e.g., histamine or a selective H4R agonist like 4-methylhistamine).
-
Test compounds.
-
Chemotaxis chamber (e.g., Boyden chamber or multi-well chemotaxis plate with a porous membrane).
-
Assay medium (e.g., RPMI-1640 with 0.5% BSA).
-
Cell staining and counting reagents.
Procedure:
-
Isolate eosinophils from human peripheral blood.
-
Pre-incubate the eosinophils with various concentrations of the test compound or vehicle control.
-
Place the chemoattractant in the lower wells of the chemotaxis chamber.
-
Place the porous membrane over the lower wells.
-
Add the pre-incubated eosinophils to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for a specified time (e.g., 60-90 minutes).
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
-
Determine the IC₅₀ value by non-linear regression analysis.
Visualizing Pathways and Workflows
H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Activation of the H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the pro-inflammatory and immunomodulatory functions of the H4R.
Caption: H4R signaling pathway and the mechanism of antagonist action.
Experimental Workflow for H4R Antagonist Screening
The following diagram illustrates a typical workflow for identifying and characterizing novel H4R antagonists, from initial high-throughput screening to in vivo efficacy studies.
Caption: A generalized workflow for H4R antagonist drug discovery.
Conclusion
This compound remains a valuable research tool for investigating H4R biology due to its good potency and selectivity. However, its translational potential is limited by the lack of clinical data. Newer H4R antagonists, such as JNJ39758979 and toreforant, have progressed into clinical trials, providing crucial insights into the therapeutic potential and challenges of targeting the H4R in humans. While JNJ39758979 demonstrated clinical efficacy in atopic dermatitis, its development was halted due to safety concerns (agranulocytosis). Toreforant, developed as a potentially safer alternative, has so far yielded mixed clinical results, failing to show efficacy in an eosinophilic asthma trial.
The journey of H4R antagonists from bench to bedside highlights the complexities of drug development. The ideal candidate must possess not only high potency and selectivity but also a favorable pharmacokinetic profile and an acceptable safety margin. Future research should focus on developing H4R antagonists with improved safety profiles and on identifying the patient populations most likely to benefit from this therapeutic approach. The preclinical data for this compound suggests it holds promise, but its true translational potential can only be assessed through rigorous clinical investigation.
Safety Operating Guide
Proper Disposal of JNJ10191584: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the research chemical JNJ10191584 is critical for maintaining laboratory safety and environmental responsibility. This document provides a step-by-step operational plan for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and safety data sheets (SDS). All handling of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Waste Characterization and Segregation
The initial and most critical step is the determination of whether this compound waste is classified as hazardous. Given its nature as a research chemical with potential biological activity, it is prudent to manage it as hazardous waste unless explicitly stated otherwise by a formal waste determination process.
Proper segregation of chemical waste is crucial to prevent potentially dangerous reactions. All waste containing this compound, including contaminated labware, spill cleanup materials, and expired solutions, should be collected in a dedicated, clearly labeled, and leak-proof container with a secure closure. Avoid mixing this waste with other chemical streams unless compatibility has been verified.
Disposal Procedures
Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the drain.[1] Such actions can lead to environmental contamination and non-compliance with regulations. The designated waste container should be stored in a designated satellite accumulation area within the laboratory.
Once the waste container is approaching its capacity (typically around 90%) or has reached the maximum allowable accumulation time as per institutional policy, a waste pickup should be scheduled with your institution's Environmental Health and Safety (EHS) department. EHS will ensure the waste is transported and disposed of by a licensed hazardous waste management company in accordance with all applicable local, state, and federal regulations.[2]
In the event of a spill, the area should be secured. For small spills, use an appropriate absorbent material to contain the substance, ensuring adequate ventilation and wearing appropriate PPE. All cleanup materials must be collected and disposed of as hazardous waste. For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.
Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Waste Classification | To be handled as hazardous chemical waste. | General Best Practice |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat. | General Best Practice |
| Waste Segregation | Collect in a dedicated, labeled, leak-proof container. | General Best Practice |
| Disposal Method | Via licensed hazardous waste disposal service. | [1][2] |
| Prohibited Disposal | Do not dispose of in regular trash or down the drain. | [1] |
| Spill Cleanup | Use absorbent material; dispose of as hazardous waste. | [2] |
Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: A flowchart illustrating the procedural steps for the safe and compliant disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Guidance for Handling JNJ-10191584
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling JNJ-10191584. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn at all times when handling JNJ-10191584 to minimize exposure and ensure personal safety.
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be in accordance with EN166. |
| Skin Protection | Protective gloves | Impermeable and resistant to the product. |
| Laboratory coat | To prevent skin contact. | |
| Respiratory Protection | Dust mask or respirator | Required when handling the solid form to prevent inhalation of dust particles. |
Operational and Disposal Plans
A systematic approach to handling and disposing of JNJ-10191584 is critical for laboratory safety and environmental protection.
Handling Procedures
-
Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Material Handling : Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.
Spill and Accidental Release Measures
In the event of a spill, follow these procedures to mitigate risks:
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Use an absorbent material to contain the spill.
-
Collection : Sweep up the spilled material and place it in a suitable container for disposal.
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent.
Disposal Plan
Dispose of JNJ-10191584 and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. It is recommended to use a licensed professional waste disposal service.
First Aid Measures
In case of exposure, immediate medical attention is required. Follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Experimental Workflow for Handling JNJ-10191584
The following diagram outlines the standard operating procedure for the safe handling of JNJ-10191584 from receipt to disposal.
Caption: Workflow for Safe Handling of JNJ-10191584.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
